Disodium carbamyl phosphate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
CH2NNa2O5P |
|---|---|
Molecular Weight |
184.98 g/mol |
IUPAC Name |
disodium;carbamoyl phosphate |
InChI |
InChI=1S/CH4NO5P.2Na/c2-1(3)7-8(4,5)6;;/h(H2,2,3)(H2,4,5,6);;/q;2*+1/p-2 |
InChI Key |
ZZRCKSSPGJOTEE-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(N)OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of a Metabolic Keystone: A Technical History of Disodium Carbamoyl Phosphate's Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth guide chronicles the pivotal discovery of disodium (B8443419) carbamoyl (B1232498) phosphate (B84403), a cornerstone of nitrogen metabolism. We delve into the seminal research of the mid-20th century, providing a detailed account of the experimental protocols that led to its identification and synthesis. Quantitative data from these foundational studies are presented in structured tables, offering a clear comparative analysis. Furthermore, key metabolic pathways and experimental workflows are visualized using the DOT language, providing a logical and visual representation of the scientific process. This document serves as a comprehensive resource for understanding the historical and technical context of a molecule central to the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis, with enduring relevance in biochemistry and drug development.
Introduction: The Quest for a Carbamyl Donor
In the intricate tapestry of metabolic pathways, the source of the carbamyl group for citrulline and, consequently, urea synthesis was a significant enigma in the early 1950s. The prevailing hypothesis pointed towards an energy-rich, phosphorylated intermediate. It was in this scientific landscape that Mary Ellen Jones, Leonard Spector, and Fritz Lipmann embarked on the research that would lead to the discovery of carbamoyl phosphate. Their work, culminating in their 1955 publication, not only identified this elusive molecule but also laid the groundwork for a deeper understanding of fundamental biosynthetic pathways.[1] This guide revisits their pioneering work and the subsequent detailed characterization of this vital metabolic intermediate.
The Seminal Discovery: Identification of Carbamoyl Phosphate
The breakthrough came from the observation that a preparation of Streptococcus faecalis could catalyze the synthesis of citrulline from ornithine in the presence of ATP and ammonium (B1175870) carbonate. This led to the hypothesis that an active carbamyl donor was being formed. The researchers ingeniously devised a method to synthesize this intermediate chemically and then demonstrated its biological activity.
Chemical Synthesis of Lithium Carbamoyl Phosphate
The first successful chemical synthesis of carbamoyl phosphate was a critical step in its discovery, providing a tangible compound to test in enzymatic reactions.
Experimental Protocol: Synthesis of Lithium Carbamoyl Phosphate
This protocol is based on the method described by Jones, Spector, and Lipmann in their 1955 paper and further detailed by Jones and Lipmann in 1960.[2]
Materials:
-
Potassium cyanate (B1221674) (KOCN)
-
Dipotassium (B57713) hydrogen phosphate (K2HPO4)
-
Lithium chloride (LiCl)
-
Ethanol
-
Dry ice
-
Ammonia
Procedure:
-
Reaction Mixture Preparation: A solution of potassium cyanate and dipotassium hydrogen phosphate was prepared in water.
-
Reaction: The mixture was incubated to allow the formation of carbamoyl phosphate.
-
Precipitation of Lithium Salt: The lithium salt of carbamoyl phosphate was precipitated by the addition of lithium chloride and ethanol.
-
Isolation and Purification: The precipitate was collected by centrifugation, washed with ethanol, and dried.
Quantitative Data from Chemical Synthesis
| Parameter | Value | Reference |
| Starting Materials | Potassium cyanate, Dipotassium hydrogen phosphate | [2] |
| Product | Lithium carbamoyl phosphate | [2] |
| Purity (approximate) | ~85% | [2] |
Enzymatic Synthesis and Confirmation
With the chemically synthesized compound in hand, the researchers could definitively prove its role as the carbamyl donor in citrulline synthesis.
Experimental Protocol: Enzymatic Synthesis of Citrulline
This protocol outlines the assay used to demonstrate the biological activity of the synthesized carbamoyl phosphate.
Materials:
-
Lithium carbamoyl phosphate
-
L-Ornithine
-
Ornithine transcarbamylase (prepared from beef liver)
-
Tris buffer (pH 8.5)
-
Reagents for citrulline determination (e.g., diacetyl monoxime)
Procedure:
-
Enzyme Preparation: Ornithine transcarbamylase was partially purified from beef liver homogenates.
-
Reaction Mixture: The reaction mixture contained lithium carbamoyl phosphate, L-ornithine, and the enzyme preparation in a buffered solution.
-
Incubation: The mixture was incubated at 37°C for a defined period.
-
Termination of Reaction: The reaction was stopped, typically by the addition of acid.
-
Citrulline Determination: The amount of citrulline formed was quantified using a colorimetric method, such as the Archibald method.[3][4][5][6][7]
Quantitative Data from Enzymatic Assay
| Parameter | Value | Reference |
| Enzyme Source | Beef Liver | |
| Substrates | Carbamoyl phosphate, L-Ornithine | |
| Product | L-Citrulline | |
| Optimal pH | ~8.5 |
Elucidating the Biosynthetic Pathway
Following the initial discovery, further research by Jones and Lipmann, published in 1960, delved into the enzymatic synthesis of carbamoyl phosphate itself, identifying the key components and reaction steps.[2][8][9][10]
Enzymatic Synthesis of Carbamoyl Phosphate
The enzymatic synthesis was shown to require ATP, bicarbonate, and ammonia, catalyzed by an enzyme they termed "carbamate phosphokinase," now known as carbamoyl phosphate synthetase.[11]
Experimental Protocol: Enzymatic Synthesis of Carbamoyl Phosphate
This protocol is based on the 1960 PNAS paper by Jones and Lipmann.[2]
Materials:
-
Ammonium carbonate
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl2)
-
Tris buffer (pH 8.5)
-
Carbamoyl phosphate synthetase (from Streptococcus faecalis)
Procedure:
-
Enzyme Preparation: Carbamoyl phosphate synthetase was prepared from extracts of Streptococcus faecalis.
-
Reaction Mixture: The reaction was set up containing ammonium carbonate, ATP, MgCl2, and the enzyme in a buffered solution.
-
Incubation: The mixture was incubated at 37°C.
-
Assay of Carbamoyl Phosphate: The formation of carbamoyl phosphate was measured by its ability to carbamylate ornithine in the presence of ornithine transcarbamylase.
Quantitative Data on Enzymatic Synthesis
| Parameter | Value | Reference |
| Enzyme Source | Streptococcus faecalis | [2] |
| Substrates | NH4HCO3, ATP | [2] |
| Product | Carbamoyl Phosphate | [2] |
| Cation Requirement | Mg2+ | [2] |
Stability of Carbamoyl Phosphate
A key challenge in studying carbamoyl phosphate was its inherent instability in aqueous solutions. Jones and Lipmann meticulously characterized its decomposition under various conditions.
Quantitative Data on Carbamoyl Phosphate Stability
| Condition | Half-life (approximate) | Decomposition Products | Reference |
| Neutral pH, 37°C | 53 minutes | Phosphate, Cyanate | [12] |
| Acidic pH | Rapid decomposition | Phosphate, CO2, NH3 | [12] |
| Alkaline pH | Slower decomposition | Phosphate, Cyanate | [12] |
Visualizing the Discovery and its Context
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows central to the discovery of disodium carbamoyl phosphate.
Urea Cycle and Pyrimidine Biosynthesis Pathways
Caption: Metabolic fates of carbamoyl phosphate.
Experimental Workflow for the Discovery of Carbamoyl Phosphate
Caption: Workflow for carbamoyl phosphate discovery.
Conclusion
The discovery of disodium carbamoyl phosphate by Jones, Spector, and Lipmann was a landmark achievement in biochemistry. Their elegant combination of chemical synthesis and enzymatic assays provided irrefutable evidence for its existence and crucial role as a carbamyl donor. This foundational work not only illuminated the mechanisms of the urea cycle and pyrimidine biosynthesis but also underscored the importance of high-energy phosphate compounds in metabolism, a concept championed by Lipmann. The experimental protocols and quantitative data from this era, detailed in this guide, continue to be of immense value to researchers today, offering insights into the fundamental principles of metabolic regulation and providing a historical context for contemporary research in drug development targeting these essential pathways.
References
- 1. journals.plos.org [journals.plos.org]
- 2. pnas.org [pnas.org]
- 3. Colorimetric determination of citrulline residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A colorimetric method for the determination of citrulline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A colorimetric method for the determination of citrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Optimization of conditions for the colorimetric determination of citrulline, using diacetyl monoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CHEMICAL AND ENZYMATIC SYNTHESIS OF CARBAMYL PHOSPHATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Synthesis of Disodium Carbamoyl Phosphate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis of disodium (B8443419) carbamoyl (B1232498) phosphate (B84403), a crucial intermediate in various metabolic pathways and a valuable tool in biomedical research. This document details the established synthetic methodology, purification protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
Carbamoyl phosphate is a high-energy acyl-phosphate that plays a pivotal role in fundamental biochemical processes, including the urea (B33335) cycle and the biosynthesis of pyrimidines.[1] Its instability in aqueous solutions necessitates its preparation and storage as a more stable salt, typically the disodium or dilithium (B8592608) salt. This guide focuses on the chemical synthesis of the disodium salt, providing researchers with a practical protocol for its production for various research applications, including enzyme kinetics, drug screening, and metabolic studies.
Chemical Synthesis of Carbamoyl Phosphate
The foundational method for the chemical synthesis of carbamoyl phosphate was first described by Jones, Spector, and Lipmann in 1955. The synthesis involves the reaction of cyanate (B1221674) with a phosphate salt. This guide outlines a detailed protocol adapted from this classical method for the preparation of the more commonly used disodium salt.
Synthesis Workflow
The overall workflow for the synthesis of disodium carbamoyl phosphate can be visualized as a three-stage process: reaction, purification, and isolation.
Caption: A logical workflow for the chemical synthesis of disodium carbamoyl phosphate.
Experimental Protocol
This protocol details the synthesis of dilithium carbamoyl phosphate as an intermediate, which is then converted to the final disodium salt.
Materials:
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Potassium cyanate (KCNO)
-
Lithium hydroxide (B78521) (LiOH)
-
Lithium perchlorate (LiClO₄)
-
Ethanol (95% and absolute)
-
Acetone
-
Sodium iodide (NaI)
-
Dry ice
Procedure:
-
Preparation of Reactant Solution:
-
Dissolve 10 mmoles of potassium dihydrogen phosphate (KH₂PO₄) and 12 mmoles of potassium cyanate (KCNO) in 10 mL of water.
-
Adjust the pH of the solution to 8.5 with a saturated solution of lithium hydroxide (LiOH).
-
-
Reaction:
-
Heat the solution in a sealed tube at 37°C for 3 hours.
-
-
Precipitation of Dilithium Carbamoyl Phosphate:
-
After the reaction, immediately cool the solution in a dry ice-acetone bath.
-
To the cold solution, add 2 mL of a saturated aqueous solution of lithium perchlorate (LiClO₄).
-
Add 20 mL of 95% ethanol, pre-chilled to -20°C, and mix thoroughly.
-
Allow the mixture to stand at -20°C for 30 minutes to facilitate precipitation.
-
Centrifuge the mixture at low temperature and discard the supernatant.
-
Wash the precipitate twice with 10 mL portions of cold 95% ethanol and once with absolute ethanol.
-
-
Conversion to Disodium Carbamoyl Phosphate:
-
Dissolve the dilithium carbamoyl phosphate precipitate in a minimal amount of cold water.
-
Add this aqueous solution to 50 mL of acetone containing 20 mmoles of sodium iodide (NaI).
-
Stir the mixture vigorously at room temperature for 1 hour.
-
-
Isolation and Drying:
-
Centrifuge the resulting precipitate of disodium carbamoyl phosphate.
-
Wash the precipitate with several portions of acetone to remove any remaining sodium iodide and other impurities.
-
Dry the final product under vacuum over phosphorus pentoxide (P₄O₁₀).
-
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of disodium carbamoyl phosphate based on the described protocol.
| Parameter | Value |
| Starting Materials | |
| Potassium Dihydrogen Phosphate | 10 mmoles |
| Potassium Cyanate | 12 mmoles |
| Reaction Conditions | |
| Temperature | 37°C |
| Time | 3 hours |
| pH | 8.5 |
| Product | |
| Expected Yield | 50-60% |
| Purity | >95% |
Role of Carbamoyl Phosphate in Metabolic Pathways
Carbamoyl phosphate is a key metabolic intermediate at the intersection of several crucial pathways. Understanding its role provides context for its importance in research.
Urea Cycle
In terrestrial vertebrates, carbamoyl phosphate is the first committed intermediate in the urea cycle, the primary pathway for the detoxification and excretion of ammonia.[1]
Caption: The role of carbamoyl phosphate in the urea cycle.
Pyrimidine (B1678525) Biosynthesis
Carbamoyl phosphate is also a precursor for the de novo synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA.
Caption: The involvement of carbamoyl phosphate in the de novo pyrimidine biosynthesis pathway.
Conclusion
This technical guide provides a detailed and practical protocol for the chemical synthesis of disodium carbamoyl phosphate for research purposes. By following the outlined procedures, researchers can reliably produce this important metabolite for a wide range of applications in biochemistry, drug discovery, and molecular biology. The provided diagrams illustrate the critical role of carbamoyl phosphate in cellular metabolism, underscoring its significance as a research tool.
References
The Pivotal Role of Disodium Carbamoyl Phosphate in Pyrimidine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of disodium (B8443419) carbamoyl (B1232498) phosphate (B84403) in the de novo pyrimidine (B1678525) biosynthesis pathway. Pyrimidine nucleotides are essential for numerous cellular processes, including DNA and RNA synthesis, and as such, the enzymes involved in their production are key targets for therapeutic intervention. This document provides a comprehensive overview of the biochemical reactions, enzymatic regulation, and experimental methodologies relevant to the study of carbamoyl phosphate metabolism, with a focus on its synthesis by carbamoyl phosphate synthetase II (CPS II).
Introduction: The Gateway to Pyrimidine Synthesis
The de novo synthesis of pyrimidines is a fundamental metabolic pathway that builds the pyrimidine ring from simple precursors. The first committed and rate-limiting step in this pathway in animals is the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP.[1][2][3][4] This crucial reaction is catalyzed by the cytosolic enzyme Carbamoyl Phosphate Synthetase II (CPS II).[1][4] Carbamoyl phosphate then serves as a key substrate for the subsequent enzyme in the pathway, aspartate transcarbamoylase, which catalyzes the formation of N-carbamoyl-L-aspartate.
The Synthesis of Carbamoyl Phosphate: The Role of CPS II
The synthesis of carbamoyl phosphate by CPS II is a complex enzymatic reaction that occurs in the cytosol.[2] This distinguishes it from Carbamoyl Phosphate Synthetase I (CPS I), which is a mitochondrial enzyme involved in the urea (B33335) cycle and utilizes ammonia (B1221849) as its nitrogen source.[4] CPS II, in contrast, primarily uses the amide group of glutamine.[5]
The overall reaction catalyzed by CPS II is as follows:
2 ATP + L-glutamine + HCO₃⁻ → 2 ADP + L-glutamate + Carbamoyl phosphate + Pi
This reaction proceeds through a series of steps on the multifunctional enzyme, which in mammals is a large protein called CAD that also possesses aspartate transcarbamoylase and dihydroorotase activities.[6]
Quantitative Analysis of CPS II Kinetics
The activity of CPS II is tightly regulated to meet the cellular demand for pyrimidine nucleotides. This regulation occurs through both allosteric control and post-translational modifications. Understanding the kinetic parameters of CPS II is essential for developing targeted therapies.
| Species/Enzyme Source | Substrate | Km | Inhibitor | Ki | Activator(s) | Reference(s) |
| Mammalian (general) | Ammonia | 26 µM (low ATP) - 166 µM (high ATP) | UTP | - | ATP, PRPP | [6] |
| Mammalian (general) | Bicarbonate | 1.4 mM | - | - | ATP, PRPP | [6] |
| Syrian Hamster Kidney Cells | MgATP, HCO₃⁻, Glutamine | - | - | - | - | [7] |
Note: Kinetic values can vary depending on the specific experimental conditions (e.g., pH, temperature, and the presence of allosteric effectors).
Regulation of Carbamoyl Phosphate Synthesis
The synthesis of carbamoyl phosphate is a major control point in pyrimidine biosynthesis. The activity of CPS II is modulated by the following key factors:
-
Allosteric Regulation: CPS II is allosterically activated by 5-phosphoribosyl-1-pyrophosphate (PRPP) and ATP, which signal a demand for nucleotide synthesis.[2][4] Conversely, the end-product of the pathway, uridine (B1682114) triphosphate (UTP), acts as a feedback inhibitor.[2][4]
-
Phosphorylation: In mammalian cells, CPS II activity is also regulated by phosphorylation. For instance, mitogen-activated protein (MAP) kinase can phosphorylate the CAD protein, leading to an increase in CPS II activity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of carbamoyl phosphate in pyrimidine biosynthesis.
Carbamoyl Phosphate Synthetase II Activity Assay (Colorimetric)
This protocol is adapted from methods that quantify carbamoyl phosphate by its conversion to a colored product.
Principle: Carbamoyl phosphate produced by CPS II is converted to citrulline in the presence of excess ornithine and ornithine transcarbamoylase (OTC). Citrulline is then quantified colorimetrically.
Materials:
-
Enzyme source (e.g., purified CPS II or cell lysate)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
Substrate Solution: 100 mM L-glutamine, 200 mM NaHCO₃, 20 mM ATP, 40 mM MgCl₂, 20 mM L-ornithine
-
Ornithine Transcarbamoylase (OTC)
-
Color Reagent A: 1% Diacetyl monoxime in 5% acetic acid
-
Color Reagent B: 0.5% Antipyrine in 50% H₂SO₄
-
Citrulline standard solution (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Protein Quantification: Determine the protein concentration of the enzyme source using a standard method such as the Bradford or BCA assay.
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by combining 50 µL of Assay Buffer, 20 µL of Substrate Solution, and 10 µL of OTC solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the enzyme source.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 10% trichloroacetic acid (TCA).
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.
-
-
Colorimetric Detection:
-
Transfer 100 µL of the supernatant to a new tube.
-
Add 50 µL of Color Reagent A and 50 µL of Color Reagent B.
-
Incubate at 60°C for 20 minutes.
-
Cool to room temperature.
-
Transfer 150 µL to a 96-well microplate.
-
Measure the absorbance at 490 nm.
-
-
Standard Curve: Prepare a standard curve using known concentrations of citrulline and perform the colorimetric detection as described above.
-
Calculation: Calculate the amount of citrulline produced in the enzymatic reaction by comparing the absorbance to the standard curve. Express the enzyme activity as nmol of carbamoyl phosphate produced per minute per mg of protein.
Carbamoyl Phosphate Synthetase II Activity Assay (Spectrophotometric)
This protocol is based on a coupled-enzyme assay that continuously monitors the production of ADP.
Principle: The production of ADP by CPS II is coupled to the oxidation of NADH through the activities of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the CPS II activity.
Materials:
-
Enzyme source
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
Coupling Reagent Mix: 50 mM L-glutamine, 100 mM NaHCO₃, 10 mM ATP, 20 mM MgCl₂, 1 mM phosphoenolpyruvate (B93156) (PEP), 0.2 mM NADH, 10 units/mL PK, 20 units/mL LDH
-
UV-transparent cuvettes or microplate
-
Spectrophotometer or microplate reader capable of reading at 340 nm
Procedure:
-
Protein Quantification: Determine the protein concentration of the enzyme source.
-
Reaction Setup:
-
In a cuvette, add 800 µL of Assay Buffer and 100 µL of Coupling Reagent Mix.
-
Add 50 µL of the enzyme source.
-
Mix gently and place the cuvette in the spectrophotometer.
-
-
Measurement:
-
Monitor the decrease in absorbance at 340 nm over time at 37°C.
-
Record the linear rate of absorbance change (ΔA₃₄₀/min).
-
-
Calculation: Calculate the CPS II activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One mole of carbamoyl phosphate produced results in the oxidation of two moles of NADH. Express the activity as nmol of carbamoyl phosphate produced per minute per mg of protein.
Metabolic Labeling with ¹³C-Glutamine to Trace Pyrimidine Biosynthesis
Principle: Stable isotope-labeled glutamine is supplied to cells, and its incorporation into pyrimidine nucleotides is traced using mass spectrometry. This allows for the analysis of metabolic flux through the de novo pyrimidine synthesis pathway.
Materials:
-
Cell culture medium deficient in glutamine
-
[¹³C₅]-L-glutamine
-
Cultured cells of interest
-
Methanol, water, and chloroform (B151607) for metabolite extraction
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture:
-
Culture cells to the desired confluency.
-
Replace the normal growth medium with glutamine-free medium supplemented with a known concentration of [¹³C₅]-L-glutamine.
-
Incubate the cells for a specified time course (e.g., 0, 1, 4, 8, 24 hours).
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Perform a liquid-liquid extraction by adding water and chloroform to separate the polar and nonpolar phases.
-
Collect the aqueous (polar) phase containing the nucleotides.
-
-
LC-MS Analysis:
-
Analyze the extracted metabolites using an LC-MS system.
-
Separate the nucleotides using a suitable liquid chromatography method (e.g., HILIC chromatography).
-
Detect and quantify the different isotopologues of pyrimidine nucleotides (e.g., UMP, UTP, CTP) using mass spectrometry.
-
-
Data Analysis:
-
Determine the fractional labeling of the pyrimidine nucleotides with ¹³C from glutamine.
-
Analyze the mass isotopomer distribution to infer the activity of the de novo pyrimidine synthesis pathway.
-
Visualizing the Pathway and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.
Caption: De novo pyrimidine biosynthesis pathway highlighting the role of CPS II.
Caption: Workflow for the colorimetric assay of CPS II activity.
Conclusion
Disodium carbamoyl phosphate, synthesized by CPS II, represents a critical nexus in cellular metabolism, linking nitrogen and carbon metabolism to the production of essential pyrimidine nucleotides. The intricate regulation of its synthesis underscores its importance in maintaining cellular homeostasis. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate this pivotal step in pyrimidine biosynthesis, paving the way for the development of novel therapeutics targeting this fundamental pathway.
References
- 1. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. sketchviz.com [sketchviz.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. fiveable.me [fiveable.me]
- 5. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 6. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbamoyl-phosphate synthetase II of the mammalian CAD protein: kinetic mechanism and elucidation of reaction intermediates by positional isotope exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Synthesis of Disodium Carbamoyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of disodium (B8443419) carbamoyl (B1232498) phosphate (B84403), a crucial intermediate in pyrimidine (B1678525) and arginine biosynthesis and the urea (B33335) cycle. This document details the core principles, experimental protocols, and quantitative data associated with the production of this high-energy molecule using carbamoyl phosphate synthetase (CPS).
Introduction
Carbamoyl phosphate is a vital metabolite in nearly all organisms.[1][2] Its synthesis is the committed step in several essential biosynthetic pathways. The enzymatic production of carbamoyl phosphate offers a highly specific and efficient alternative to chemical synthesis methods.[1] This guide focuses on the synthesis using carbamoyl phosphate synthetase (CPS), a complex allosteric enzyme that catalyzes the formation of carbamoyl phosphate from bicarbonate, ATP, and a nitrogen source (either ammonia (B1221849) or glutamine).[2][3][4]
There are three main isoforms of CPS: CPS I, CPS II, and CPS III, which differ in their nitrogen source, cellular location, and regulatory mechanisms.[1] CPS I, found in the mitochondria of ureotelic organisms, utilizes ammonia and is activated by N-acetylglutamate.[5] CPS II, located in the cytosol of most eukaryotes, uses glutamine and is regulated by pyrimidine nucleotides. CPS III, found in some fish and invertebrates, also uses glutamine. The enzyme from Escherichia coli is a well-studied example of a glutamine-dependent CPS.[6][7][8]
The overall reaction catalyzed by glutamine-dependent CPS is: 2 ATP + HCO₃⁻ + L-glutamine → 2 ADP + L-glutamate + Carbamoyl Phosphate + Pi
Enzymatic Reaction Mechanism
The synthesis of carbamoyl phosphate by CPS is a multi-step process that occurs at three distinct active sites within the enzyme, connected by a molecular tunnel that channels the unstable intermediates.[3][4]
The reaction proceeds through the following key steps:
-
Bicarbonate Phosphorylation: In the first active site, a molecule of ATP phosphorylates bicarbonate to form carboxyphosphate (B1215591) and ADP.[3]
-
Ammonia Generation (in glutamine-dependent CPS): The small subunit of the enzyme hydrolyzes glutamine to glutamate (B1630785) and ammonia. This ammonia is then transported through a molecular tunnel to the second active site.[3]
-
Carbamate (B1207046) Formation: In the second active site, the generated ammonia attacks carboxyphosphate to form carbamate and inorganic phosphate.[3]
-
Carbamate Phosphorylation: The carbamate intermediate is then channeled to the third active site, where a second molecule of ATP phosphorylates it to yield carbamoyl phosphate and ADP.[3]
Diagram of the Enzymatic Synthesis of Carbamoyl Phosphate
Caption: Enzymatic reaction pathway for carbamoyl phosphate synthesis.
Experimental Protocols
This section outlines the general procedures for the enzymatic synthesis of disodium carbamoyl phosphate. Specific conditions may need to be optimized depending on the source and purity of the carbamoyl phosphate synthetase.
A highly purified and active preparation of carbamoyl phosphate synthetase is essential for efficient synthesis. Recombinant expression systems are often preferred to obtain large quantities of the enzyme.
Protocol for Purification of Recombinant Human CPS1:
-
Expression: Human CPS1 can be expressed in baculovirus-infected insect cells.[9]
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).
-
Clarification: Centrifuge the lysate to remove cell debris.
-
Affinity Chromatography: Purify the enzyme using a column with immobilized ATP or a specific antibody.[10]
-
Ion-Exchange Chromatography: Further purify the enzyme using an anion-exchange column (e.g., DEAE-cellulose).[5][11]
-
Gel Filtration: As a final polishing step, use a gel filtration column to remove any remaining impurities and to exchange the buffer.
-
Enzyme Storage: Store the purified enzyme at -80°C in a buffer containing glycerol (B35011) to maintain activity.
Reaction Mixture:
| Component | Concentration |
| HEPES buffer, pH 7.6 | 50 mM |
| MgCl₂ | 20 mM |
| KCl | 100 mM |
| NaHCO₃ | 40 mM |
| ATP | 10 mM |
| L-glutamine (for CPS II/III) or NH₄Cl (for CPS I) | 10 mM |
| Purified Carbamoyl Phosphate Synthetase | Optimized concentration |
Procedure:
-
Prepare the reaction mixture without the enzyme and equilibrate to the desired temperature (typically 37°C).
-
Initiate the reaction by adding the purified carbamoyl phosphate synthetase.
-
Incubate the reaction mixture for a predetermined time, which should be optimized to maximize product yield while minimizing product degradation. Carbamoyl phosphate is thermally labile.[1][9][12]
-
Monitor the progress of the reaction by measuring the formation of carbamoyl phosphate using a suitable assay (see section 3.3).
The amount of carbamoyl phosphate produced can be quantified using several methods.
Coupled Enzyme Assay:
This is a continuous spectrophotometric assay where the carbamoyl phosphate produced is immediately used in a subsequent reaction that can be monitored.
-
Couple the CPS reaction with ornithine transcarbamoylase (OTC), which catalyzes the reaction of carbamoyl phosphate and ornithine to form citrulline and phosphate.
-
The formation of citrulline can be measured colorimetrically.
Colorimetric Assay:
This is an endpoint assay that measures the amount of carbamoyl phosphate at a specific time point.
-
Quench the enzymatic reaction.
-
Convert carbamoyl phosphate to hydroxyurea (B1673989) by reacting it with hydroxylamine.
-
Quantify the hydroxyurea colorimetrically by measuring the absorbance at 458 nm after reacting with a specific chromogenic reagent.
-
Reaction Quenching: Stop the enzymatic reaction, for example, by adding a denaturing agent that can be easily removed later.
-
Enzyme Removal: Precipitate the enzyme by adding a suitable agent (e.g., perchloric acid followed by neutralization) and remove it by centrifugation.
-
pH Adjustment: Adjust the pH of the supernatant to approximately 8.3 with a sodium-containing base (e.g., NaOH or sodium carbonate) to ensure the formation of the disodium salt.[1]
-
Precipitation/Crystallization: Carbamoyl phosphate can be precipitated from the solution. The disodium salt is commercially available and can be crystallized.[13][14] Adding a non-polar solvent like ethanol (B145695) can facilitate precipitation.[1]
-
Washing and Drying: Wash the precipitate with a cold solvent to remove any remaining impurities and then dry it under vacuum.
Diagram of the Experimental Workflow
Caption: General workflow for the enzymatic synthesis of disodium carbamoyl phosphate.
Quantitative Data
The kinetic parameters of carbamoyl phosphate synthetase are crucial for optimizing the synthesis reaction. The following tables summarize some of the reported kinetic constants for different CPS isozymes.
Table 1: Michaelis-Menten Constants (Km) for Carbamoyl Phosphate Synthetase Substrates
| Enzyme Source | Substrate | Km Value | Reference |
| Mammalian CPS II | NH₃ | 26 µM - 166 µM | [15] |
| Mammalian CPS II | Bicarbonate | 1.4 mM | [15] |
| Human Liver CPS I | - | - | [5] |
| Wood Frog Liver CPS I | Ammonium | - | [16] |
| Wood Frog Liver CPS I | ATP | - | [16] |
| E. coli CPS | MgATP | - | [17] |
| Permeabilized Mitochondria CPS | - | - | [18] |
Table 2: Allosteric Regulation of Carbamoyl Phosphate Synthetase
| Enzyme Source | Effector | Effect | Mode of Action | Reference |
| E. coli CPS | UMP | Inhibition | Increases Kia for MgADP by 15-fold | [17] |
| E. coli CPS | Ornithine | Activation | Decreases Kia for MgADP by 18-fold | [17] |
| E. coli CPS | IMP | Activation/Slight Inhibition | Modifies affinity for MgADP | [7][19] |
| Mammalian CPS II | UTP | Inhibition | Stabilizes low-affinity state for Mg²⁺ and ATP | [15] |
| Mammalian CPS II | PRibPP | Activation | Increases affinity for Mg²⁺ | [15] |
Note: Kia is the dissociation constant for the activator/inhibitor from the enzyme.
Conclusion
The enzymatic synthesis of disodium carbamoyl phosphate using carbamoyl phosphate synthetase offers a highly specific and controllable method for producing this important biomolecule. By understanding the enzyme's mechanism, kinetics, and allosteric regulation, researchers can optimize the synthesis for various applications in drug development and metabolic studies. The protocols and data presented in this guide provide a solid foundation for scientists and professionals working in this field. Further optimization of reaction conditions and purification strategies may be required depending on the specific experimental goals.
References
- 1. mdpi.com [mdpi.com]
- 2. Carbamoyl phosphate synthetase: an amazing biochemical odyssey from substrate to product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 4. Carbamoyl-phosphate synthetase. Creation of an escape route for ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbamoyl phosphate synthetase I of human liver. Purification, some properties and immunological cross-reactivity with the rat liver enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 7. Allosteric dominance in carbamoyl phosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric control of the oligomerization of carbamoyl phosphate synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of thermal decomposition of carbamoyl phosphate and its stabilization by aspartate and ornithine transcarbamoylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of crystalline carbamyl phosphate synthetase-I from frog liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbamyl phosphate synthetase (glutamine-utilizing) from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of thermal decomposition of carbamoyl phosphate and its stabilization by aspartate and ornithine transcarbamoylases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. US1961127A - Making disodium phosphate - Google Patents [patents.google.com]
- 15. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purification of carbamoyl phosphate synthetase 1 (CPS1) from wood frog (Rana sylvatica) liver and its regulation in response to ice-nucleation and subsequent whole-body freezing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantifying the allosteric properties of Escherichia coli carbamyl phosphate synthetase: determination of thermodynamic linked-function parameters in an ordered kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetic properties of carbamoyl-phosphate synthase (ammonia) and ornithine carbamoyltransferase in permeabilized mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Disodium Carbamoyl Phosphate: A Comprehensive Technical Guide to its Enzymatic Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) carbamoyl (B1232498) phosphate (B84403) is a pivotal intermediate in cellular metabolism, serving as a carbamoyl group donor in several crucial biosynthetic pathways. Its utilization by a specific set of enzymes is fundamental to processes such as amino acid biosynthesis, pyrimidine (B1678525) nucleotide production, and the urea (B33335) cycle. Understanding the interactions of carbamoyl phosphate with these enzymes is of paramount importance for researchers in biochemistry, molecular biology, and pharmacology, as it provides insights into metabolic regulation and presents opportunities for the development of therapeutic agents targeting these pathways.
This in-depth technical guide provides a comprehensive overview of the key enzymes that utilize disodium carbamoyl phosphate as a substrate. It details their kinetic properties, the metabolic pathways they participate in, and standardized experimental protocols for their study.
Enzymes Utilizing Disodium Carbamoyl Phosphate
Carbamoyl phosphate serves as a substrate for a class of enzymes known as carbamoyltransferases. The most well-characterized of these are Ornithine Transcarbamylase, Aspartate Transcarbamylase, and Putrescine Transcarbamylase. Additionally, Carbamoyl Phosphate Synthetase, the enzyme responsible for its synthesis, can also utilize carbamoyl phosphate in its reverse reaction.
Ornithine Transcarbamylase (OTC)
Ornithine Transcarbamylase (OTC) (EC 2.1.3.3) is a key enzyme in the urea cycle, catalyzing the transfer of the carbamoyl group from carbamoyl phosphate to ornithine, forming citrulline and inorganic phosphate.[1][2][3] In mammals, this reaction occurs in the mitochondrial matrix and is essential for the detoxification of ammonia (B1221849).[3]
Aspartate Transcarbamylase (ATCase)
Aspartate Transcarbamylase (ATCase) (EC 2.1.3.2) directs carbamoyl phosphate into the pyrimidine biosynthetic pathway by catalyzing its condensation with L-aspartate to form N-carbamoyl-L-aspartate and inorganic phosphate.[4] This enzyme is a classic example of allosteric regulation and has been extensively studied to understand feedback inhibition in metabolic pathways.
Putrescine Transcarbamylase (PTC)
Putrescine Transcarbamylase (PTC) (EC 2.1.3.6), also known as putrescine carbamoyltransferase, is involved in the catabolism of agmatine (B1664431) in some bacteria.[5][6] It catalyzes the reversible transfer of a carbamoyl group from carbamoyl phosphate to putrescine, forming N-carbamoylputrescine and phosphate.[7][8]
Carbamoyl Phosphate Synthetase (CPS)
Carbamoyl Phosphate Synthetase (CPS) (EC 6.3.4.16 and EC 6.3.5.5) is the enzyme responsible for the synthesis of carbamoyl phosphate from ammonia or glutamine, bicarbonate, and two molecules of ATP.[9][10] While its primary role is the production of carbamoyl phosphate, the reaction is reversible, and under certain experimental conditions, the enzyme can catalyze the formation of ATP from carbamoyl phosphate and ADP.[11][12]
Quantitative Data on Enzyme Kinetics
The following tables summarize the available kinetic parameters for the interaction of various enzymes with carbamoyl phosphate. It is important to note that these values can vary depending on the organism, enzyme purity, and assay conditions.
Table 1: Kinetic Parameters for Ornithine Transcarbamylase (OTC)
| Organism/Tissue | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference |
| Permeabilized rat liver mitochondria | Carbamoyl Phosphate | ~0.08 (apparent) | - | - | [13] |
| Human Liver | Carbamoyl Phosphate | - | - | - | [14] |
Table 2: Kinetic Parameters for Aspartate Transcarbamylase (ATCase)
| Organism/Enzyme Form | Substrate | Km (mM) | Vmax | kcat | Reference |
| E. coli catalytic subunit (c3) | Carbamoyl Phosphate | - | - | - | [4] |
| Human cell lines | Carbamoyl Phosphate | Not specified, but affinity did not differ between cell lines | - | - | [15] |
Table 3: Kinetic Parameters for Putrescine Transcarbamylase (PTC)
| Organism/Enzyme Form | Substrate | Km (mM) | Vmax (U/mg) | Catalytic Efficiency (Vmax/Km) (U mg-1 mM-1) | Reference |
| Enterococcus faecalis (Wild-type) | Putrescine | 1.41 ± 0.22 | 813 ± 38 | 577 | [7] |
| Enterococcus faecalis (Engineered) | Putrescine | 32.9 ± 8.8 | 1.13 ± 0.13 | 0.03 | [7] |
| Enterococcus faecalis (Wild-type) | Ornithine | 36.4 ± 3.5 | 24 ± 1 | 0.67 | [7] |
| Enterococcus faecalis (Engineered) | Ornithine | 32.0 ± 2.0 | 82 ± 3 | 2.6 | [7] |
Note: The Km for carbamoyl phosphate was not explicitly determined in this study, but a saturating concentration of 10 mM was used in the assays.
Table 4: Kinetic Parameters for Carbamoyl Phosphate Synthetase (CPS) - Reverse Reaction
| Organism | Substrate | Km | Vmax | kcat | Reference |
| Yeast | Carbamoyl Phosphate | - | - | - | [11] |
Metabolic Pathways
The enzymes that utilize carbamoyl phosphate are integral components of major metabolic pathways. The following diagrams illustrate the position of these enzymes within the Urea Cycle and the Pyrimidine Biosynthesis Pathway.
Figure 1: The Urea Cycle. Carbamoyl phosphate is a key intermediate in the mitochondrial matrix, where it is utilized by Ornithine Transcarbamylase.
References
- 1. Ornithine transcarbamylase - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Frontiers | Ornithine Transcarbamylase – From Structure to Metabolism: An Update [frontiersin.org]
- 4. Kinetic mechanism of catalytic subunits (c3) of E. coli aspartate transcarbamylase at pH 7.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Putrescine carbamoyltransferase - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
- 7. New Insight into the Transcarbamylase Family: The Structure of Putrescine Transcarbamylase, a Key Catalyst for Fermentative Utilization of Agmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New insight into the transcarbamylase family: the structure of putrescine transcarbamylase, a key catalyst for fermentative utilization of agmatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 10. Carbamoyl phosphate synthetase: a crooked path from substrates to products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics and reaction mechanism of the carbamylphosphate synthetase of a multienzyme aggregate from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct demonstration of carbamoyl phosphate formation on the C-terminal domain of carbamoyl phosphate synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic properties of carbamoyl-phosphate synthase (ammonia) and ornithine carbamoyltransferase in permeabilized mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Kinetic parameters of aspartate transcarbamylase in human normal and tumoral cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Disodium Carbamoyl Phosphate in the Urea Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of disodium (B8443419) carbamoyl (B1232498) phosphate (B84403) in the urea (B33335) cycle, a critical metabolic pathway for nitrogen detoxification. This document provides a comprehensive overview of the enzymatic reactions, regulatory controls, and experimental methodologies relevant to the study of this essential metabolite and its synthesizing enzyme, Carbamoyl Phosphate Synthetase I (CPS1).
Executive Summary
Carbamoyl phosphate is a high-energy molecule that serves as the entry point for ammonia (B1221849) into the urea cycle. Its synthesis, catalyzed by the mitochondrial enzyme Carbamoyl Phosphate Synthetase I (CPS1), is the rate-limiting and committed step of ureagenesis. The activity of CPS1 is critically dependent on the allosteric activator N-acetylglutamate (NAG). Understanding the kinetics and regulation of carbamoyl phosphate synthesis is paramount for developing therapeutic strategies for urea cycle disorders (UCDs), a group of inherited metabolic diseases characterized by hyperammonemia. This guide provides quantitative data on enzyme kinetics, detailed experimental protocols for CPS1 activity and purification, and visual representations of the urea cycle and its regulatory pathways.
Mechanism of Action of Carbamoyl Phosphate in the Urea Cycle
The formation of carbamoyl phosphate is the initial and irreversible step in the urea cycle.[1][2] The reaction is catalyzed by CPS1 and occurs within the mitochondrial matrix of hepatocytes.[3][4] The overall reaction is:
2ATP + HCO₃⁻ + NH₄⁺ → Carbamoyl Phosphate + 2ADP + Pᵢ
This reaction proceeds through a multi-step mechanism within the active sites of CPS1.[3][5] First, bicarbonate is phosphorylated by ATP to form carboxyphosphate (B1215591).[3][5] Subsequently, ammonia attacks carboxyphosphate to form carbamate (B1207046), with the release of inorganic phosphate.[3][5] Finally, a second molecule of ATP phosphorylates carbamate to yield carbamoyl phosphate.[3][5]
Once synthesized, carbamoyl phosphate donates its carbamoyl group to ornithine in a reaction catalyzed by ornithine transcarbamylase (OTC), forming citrulline.[2][4] Citrulline is then transported to the cytosol to continue through the remaining steps of the urea cycle.
Quantitative Data
The enzymatic activity of CPS1 is characterized by its kinetic parameters for its substrates and its activator, N-acetylglutamate. The following tables summarize key quantitative data from various studies.
| Substrate | Apparent Km | Organism/System | Reference |
| NH₃ | ~38 µM | Purified Enzyme | [6] |
| NH₃ | ~13 µM | Intact Isolated Mitochondria | [6] |
| Bicarbonate | 3 x 10⁻³ M | Baker's Yeast | [7] |
| ATP (Site A) | 0.2 - 0.7 mM | Not Specified | [8] |
| ATP (Site B) | ~10 µM | Not Specified | [8] |
Table 1: Michaelis-Menten Constants (Km) for CPS1 Substrates
| Activator | Parameter | Value | Conditions | Reference |
| N-acetylglutamate (NAG) | - | Obligate Allosteric Activator | - | [9] |
| N-carbamylglutamate (NCG) | Affinity (vs. NAG) | < 1/10th of NAG | in vitro | [9] |
| N-carbamylglutamate (NCG) | Vmax (vs. NAG) | ~60% of NAG | in vitro | [9] |
Table 2: Kinetic Parameters for CPS1 Activation
Experimental Protocols
Spectrophotometric Assay for Carbamoyl Phosphate Synthetase I Activity
This protocol describes a coupled enzyme assay to determine the activity of CPS1 by measuring the formation of citrulline from ornithine and newly synthesized carbamoyl phosphate.
Materials:
-
Tris-HCl buffer (100 mM, pH 7.4)
-
ATP solution (50 mM)
-
MgCl₂ solution (100 mM)
-
NH₄Cl solution (100 mM)
-
KHCO₃ solution (100 mM)
-
N-acetylglutamate (NAG) solution (10 mM)
-
L-ornithine solution (50 mM)
-
Ornithine Transcarbamylase (OTC) (e.g., from Enterococcus faecalis)
-
Colorimetric reagents for citrulline determination (e.g., diacetyl monoxime-thiosemicarbazide reagent)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, NH₄Cl, KHCO₃, NAG, and L-ornithine at their final desired concentrations in a microcentrifuge tube.
-
Add a known amount of purified CPS1 or mitochondrial extract to the reaction mixture.
-
Add a sufficient amount of OTC to ensure that the conversion of carbamoyl phosphate to citrulline is not rate-limiting.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a protein precipitating agent (e.g., perchloric acid).
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Determine the concentration of citrulline in the supernatant using a colorimetric method. This typically involves the reaction of citrulline with diacetyl monoxime in the presence of an acid and an oxidizing agent to produce a colored product.
-
Measure the absorbance of the colored product at the appropriate wavelength (e.g., 540 nm).
-
Calculate the amount of citrulline produced by comparing the absorbance to a standard curve of known citrulline concentrations.
-
Express CPS1 activity as the rate of citrulline formation (e.g., µmol/min/mg of protein).
A variation of this assay involves the direct colorimetric determination of carbamoyl phosphate by its conversion to hydroxyurea (B1673989) with hydroxylamine, which can then be quantified.[10]
Purification of Recombinant Human Carbamoyl Phosphate Synthetase I
This protocol provides a general workflow for the purification of recombinant human CPS1 expressed in an E. coli system. Specific details may need to be optimized based on the expression construct and equipment available.
Materials:
-
E. coli cells expressing recombinant human CPS1.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, lysozyme).
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA affinity chromatography column.
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol).
-
SDS-PAGE equipment and reagents.
Procedure:
-
Cell Lysis: Resuspend the E. coli cell pellet in lysis buffer and incubate on ice. Lyse the cells by sonication.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble recombinant CPS1.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. The His-tagged CPS1 will bind to the resin.
-
Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound CPS1 from the column using the elution buffer. Collect the fractions.
-
Purity Analysis: Analyze the eluted fractions by SDS-PAGE to assess the purity and molecular weight of the recombinant CPS1.
-
Dialysis: Pool the pure fractions and dialyze against a suitable storage buffer to remove imidazole and for buffer exchange.
-
Concentration and Storage: Concentrate the purified protein if necessary and store at -80°C in aliquots.
Signaling Pathways and Logical Relationships
The urea cycle is subject to complex regulation at both the enzyme and gene expression levels. Hormones such as glucagon (B607659) and glucocorticoids play a significant role in modulating the expression of urea cycle enzymes, including CPS1.
Figure 1: The Urea Cycle Pathway. This diagram illustrates the cellular compartments and enzymatic steps of the urea cycle, highlighting the entry of carbamoyl phosphate.
Figure 2: Hormonal Regulation of CPS1 Expression. This diagram shows the signaling pathways of glucagon and glucocorticoids leading to the transcriptional activation of the CPS1 gene.
Conclusion
Disodium carbamoyl phosphate, through its enzymatic synthesis by CPS1, represents a critical control point in nitrogen metabolism. The intricate regulation of CPS1 by the allosteric activator N-acetylglutamate and by hormonal signaling ensures that the urea cycle adapts to the metabolic state of the organism. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to understand and target the urea cycle in health and disease. Further investigation into the structure-function relationships of CPS1 and the development of novel therapeutic modulators hold promise for the treatment of urea cycle disorders.
References
- 1. N-acetylglutamate synthase deficiency: Novel mutation associated with neonatal presentation and literature review of molecular and phenotypic spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea cycle - Wikipedia [en.wikipedia.org]
- 3. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]
- 4. Urea cycle pathway | Abcam [abcam.com]
- 5. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 6. The apparent Km of ammonia for carbamoyl phosphate synthetase (ammonia) in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies of the regulation and reaction mechanism of the carbamyl phosphate synthetase and aspartate transcarbamylase of bakers' yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of carbamoyl-phosphate synthetase. Properties of the two binding sites for ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Precision medicine in rare disease: Mechanisms of disparate effects of N-carbamyl-L-glutamate on mutant CPS1 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapid colorimetric assay for carbamyl phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of Disodium Carbamoyl Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) carbamoyl (B1232498) phosphate (B84403) is a salt of the biochemically significant anion, carbamoyl phosphate. This high-energy molecule serves as a critical intermediate at the crossroads of two fundamental metabolic pathways: the urea (B33335) cycle, responsible for the detoxification of ammonia (B1221849), and the de novo synthesis of pyrimidines, essential building blocks of nucleic acids.[1][2][3] Understanding the metabolic fate of carbamoyl phosphate is paramount for researchers in metabolic diseases, oncology, and drug development, as dysregulation of its metabolism is implicated in various pathological conditions, including hyperammonemia.[1] This in-depth technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion of carbamoyl phosphate, supported by experimental protocols and quantitative data to facilitate further research and therapeutic development.
I. Biosynthesis and Cellular Localization
Carbamoyl phosphate is synthesized from bicarbonate, ammonia (or glutamine), and ATP by the enzyme carbamoyl phosphate synthetase (CPS).[3][4] Two distinct isozymes, with different cellular locations and regulatory mechanisms, catalyze this reaction, channeling carbamoyl phosphate into its respective metabolic fates.
-
Carbamoyl Phosphate Synthetase I (CPS I): Located in the mitochondrial matrix of hepatocytes and intestinal cells, CPS I utilizes ammonia as the nitrogen donor and is a key enzyme in the urea cycle.[5][6] Its activity is allosterically activated by N-acetylglutamate.[6]
-
Carbamoyl Phosphate Synthetase II (CPS II): Found in the cytosol of most cells, CPS II uses the amide group of glutamine as the nitrogen source and initiates the de novo pyrimidine (B1678525) biosynthesis pathway.[7][8] This enzyme is regulated by feedback inhibition from pyrimidine nucleotides like UTP and activated by purine (B94841) nucleotides like ATP and PRPP.[7][8]
II. Metabolic Fates of Carbamoyl Phosphate
Once synthesized, carbamoyl phosphate is a labile molecule with a short half-life, rapidly directed into one of two major metabolic pathways depending on its site of synthesis.
A. The Urea Cycle (Mitochondrial)
In the mitochondria of liver cells, carbamoyl phosphate enters the urea cycle, a series of five enzymatic reactions that convert toxic ammonia into urea for excretion.[9]
-
Ornithine Transcarbamoylase (OTC): Carbamoyl phosphate condenses with ornithine to form citrulline. This reaction is catalyzed by ornithine transcarbamoylase.[1][10]
-
Subsequent Steps: Citrulline is then transported to the cytosol to continue through the remaining steps of the urea cycle, ultimately producing urea.
B. Pyrimidine Biosynthesis (Cytosolic)
In the cytosol, carbamoyl phosphate is the committed precursor for the de novo synthesis of pyrimidine nucleotides.[2][11]
-
Aspartate Transcarbamoylase (ATCase): Carbamoyl phosphate reacts with aspartate to form N-carbamoylaspartate, a reaction catalyzed by aspartate transcarbamoylase.[2]
-
Pathway Continuation: A series of subsequent enzymatic reactions leads to the formation of the first pyrimidine nucleotide, uridine (B1682114) monophosphate (UMP), which then serves as a precursor for other pyrimidine nucleotides.[12]
III. Pharmacokinetics of Exogenous Disodium Carbamoyl Phosphate
Currently, there is a notable lack of published data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of exogenously administered disodium carbamoyl phosphate. Due to its charged and labile nature, oral bioavailability is expected to be low. Intravenously administered carbamoyl phosphate would likely be rapidly cleared and metabolized. Further research, including in vivo studies using radiolabeled compounds, is necessary to elucidate the ADME profile of exogenous carbamoyl phosphate.
IV. Quantitative Data
The following tables summarize key quantitative data related to the metabolism of carbamoyl phosphate.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism/Tissue | Substrate | Km (mM) | Vmax | Inhibitors (Ki) | Activators |
| Carbamoyl Phosphate Synthetase I (CPS I) | Frog Liver | HCO3- | - | - | - | N-Acetylglutamate |
| Carbamoyl Phosphate Synthetase II (CPS II) | Bakers' Yeast | Glutamine | 0.5 | - | UTP (2.4 x 10-4 M) | XMP, ATP, PRPP |
| Bicarbonate | 3 | - | ||||
| Syrian Hamster Kidney Cells | NH3 (high ATP) | 0.166 | - | UTP | PRPP | |
| NH3 (low ATP) | 0.026 | - | ||||
| Bicarbonate | 1.4 | - | ||||
| Ornithine Transcarbamoylase (OTC) | Nostoc muscorum | Carbamoyl Phosphate | 0.7 | - | Phosphate | - |
| Ornithine | 2.5 | - | ||||
| Rat Liver (in permeabilized mitochondria) | Carbamoyl Phosphate | ~8 times higher than soluble enzyme | - | δ-N-Phosphonacetyl-L-ornithine | - | |
| Ornithine | ~2 times higher than soluble enzyme | - | ||||
| Aspartate Transcarbamoylase (ATCase) | Pseudomonas aeruginosa | Carbamoyl Phosphate | - | - | - | - |
| Aspartate | - | - | CTP | ATP |
Note: Vmax values are often reported in units specific to the experimental conditions and are not readily comparable across studies without normalization. Further research is needed to populate a comprehensive Vmax and Ki dataset.
Table 2: Stability of Carbamoyl Phosphate
| Condition | Half-life (t1/2) | Decomposition Products |
| Aqueous solution, room temperature | Hours | Cyanate, Carbamate, Hydrogenocarbonate |
| Aqueous solution with ammonia | More rapid than in water | Urea |
Data on the stability of carbamoyl phosphate in physiological buffers and biological fluids like blood plasma is limited and requires further investigation.
V. Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of carbamoyl phosphate metabolism.
A. Assay for Carbamoyl Phosphate Synthetase I (CPS I) Activity
Principle: The activity of CPS I is determined by a colorimetric assay that measures the amount of carbamoyl phosphate produced. The carbamoyl phosphate is converted to hydroxyurea (B1673989) by hydroxylamine (B1172632), which then forms a colored complex that can be quantified spectrophotometrically.
Detailed Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM NH4HCO3, 10 mM Mg(C2O2H3)2, 5 mM ATP, 5 mM N-acetyl-L-glutamate (NAG), 1 mM dithiothreitol, and 50 mM triethanolamine (B1662121) in a final volume of 20 µL.
-
Enzyme Addition: Add 50 µg/mL of purified CPS I or tissue homogenate to initiate the reaction.
-
Incubation: Incubate the reaction mixture for 10 minutes at 37°C.
-
Conversion to Hydroxyurea: Stop the reaction and convert the carbamoyl phosphate to hydroxyurea by adding 100 mM hydroxylamine and incubating for 10 minutes at 95°C.
-
Color Development: To measure the concentration of hydroxyurea, add 80 µL of a chromogenic reagent and heat for 15 minutes at 95°C.
-
Spectrophotometry: Measure the absorbance of the resulting chromophore at 458 nm. The concentration of carbamoyl phosphate is proportional to the absorbance.
B. Assay for Ornithine Transcarbamoylase (OTC) Activity
Principle: The activity of OTC is determined by measuring the rate of citrulline formation from ornithine and carbamoyl phosphate. The citrulline produced is quantified colorimetrically.
Detailed Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.5), L-ornithine, and carbamoyl phosphate.
-
Enzyme Addition: Add the enzyme source (e.g., purified OTC, liver homogenate) to initiate the reaction.
-
Incubation: Incubate the mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction, typically by adding an acid solution.
-
Colorimetric Detection of Citrulline: Add a colorimetric reagent, such as diacetylmonoxime, and heat to develop a colored product.
-
Quantification: Measure the absorbance at the appropriate wavelength and calculate the amount of citrulline produced by comparison to a standard curve.
C. Assay for Aspartate Transcarbamoylase (ATCase) Activity
Principle: ATCase activity is measured by quantifying the production of carbamoyl aspartate from carbamoyl phosphate and aspartate. The product is detected colorimetrically.
Detailed Protocol:
-
Reaction System: In a final volume of 1.0 mL, prepare a system containing 40 mM sodium phosphate buffer (pH 8.2), 12.5 mM aspartate, 3.6 mM dilithium (B8592608) carbamoyl phosphate, and 10–50 µg of enzyme.
-
Incubation: Incubate the reaction at 30°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 1.0 mL of 2% HClO4.
-
Protein Removal: Remove precipitated protein by centrifugation.
-
Color Development: Develop a color reaction for the product, carbamoyl aspartate, using appropriate reagents.
-
Quantification: Measure the absorbance and determine the amount of product formed.
VI. Conclusion and Future Directions
Disodium carbamoyl phosphate is a vital metabolic intermediate with a well-defined role in the urea cycle and pyrimidine biosynthesis. While the enzymatic pathways utilizing endogenous carbamoyl phosphate are well-characterized, a significant knowledge gap exists regarding the pharmacokinetic properties of exogenously administered disodium carbamoyl phosphate. For drug development professionals, understanding the ADME of this compound is crucial for any potential therapeutic applications. Future research should focus on in vivo studies to determine the absorption, distribution, metabolism, and excretion of disodium carbamoyl phosphate. Furthermore, a more comprehensive compilation of quantitative data, including enzyme kinetics and physiological metabolite concentrations, will be invaluable for building robust metabolic models and advancing our understanding of carbamoyl phosphate metabolism in health and disease.
References
- 1. Carbamoyl phosphate - Wikipedia [en.wikipedia.org]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 5. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]
- 6. Hepatic carbamoyl phosphate metabolism. Role of cytosolic and mitochondrial carbamoyl phosphate in de novo pyrimidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbamoyl phosphate synthase II - Wikipedia [en.wikipedia.org]
- 9. Urea cycle - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 12. davuniversity.org [davuniversity.org]
An In-depth Technical Guide to the Structural Analysis of Disodium Carbamoyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium (B8443419) carbamoyl (B1232498) phosphate (B84403) is a pivotal intermediate in essential metabolic pathways, including the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis.[1][2] Its high-energy phosphate bond and role as a carbamoyl group donor make it a molecule of significant interest in biochemistry and drug development. This technical guide provides a comprehensive overview of the structural analysis of disodium carbamoyl phosphate, focusing on available spectroscopic data and its biological significance. Due to the limited availability of crystallographic data for the isolated disodium salt, this guide emphasizes spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), and the visualization of its engagement in key biological pathways.
Introduction
Carbamoyl phosphate is a chemically reactive anion that serves as a critical metabolic precursor in many organisms.[3] In terrestrial animals, it is integral to the detoxification of ammonia (B1221849) via the urea cycle and the de novo synthesis of pyrimidines, the building blocks of nucleic acids.[3] The enzymatic synthesis of carbamoyl phosphate is catalyzed by carbamoyl phosphate synthetase (CPS), an enzyme that has been the subject of extensive structural studies.[4][5] Understanding the structure of carbamoyl phosphate itself is crucial for elucidating the mechanisms of these enzymes and for the design of potential therapeutic agents that target these pathways.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for probing the structure and environment of molecules in solution. Both
13
C and 31
2.1.1.
13
C NMR Spectroscopy
Studies using
13
C-labeled carbamoyl phosphate have revealed changes in the chemical environment of the carbonyl carbon upon binding to the catalytic subunit of E. coli aspartate transcarbamylase.[6] These changes in chemical shift provide evidence for the polarization of the C=O bond upon enzymatic interaction, a key step in its catalytic mechanism.[6]
| Condition | Carbonyl Carbon (
| Interpretation |
| Binding to catalytic subunit (binary complex, pH 7.0) | 2 Hz (upfield) | Indicates a similar environment of the carbonyl group in the active site compared to water.[6] |
| Formation of ternary complex with succinate | 17.7 ± 1.0 Hz (downfield) | Consistent with the interaction of the carbonyl group with a proton donor from the enzyme, suggesting polarization of the C=O bond.[6] |
2.1.2.
31
P NMR Spectroscopy
31
P NMR is highly sensitive to the chemical environment of the phosphorus nucleus and is an excellent tool for studying phosphate-containing compounds.[7] While specific chemical shift values for free disodium carbamoyl phosphate are not detailed in the reviewed literature, 31
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques such as Infrared (IR) and Raman spectroscopy could provide valuable information about the functional groups present in disodium carbamoyl phosphate. However, specific IR and Raman spectra for the isolated compound are not extensively reported in the literature. For organo-phosphorus compounds in general, characteristic IR absorption bands are associated with P=O, P-O, and P-N stretching and bending vibrations.
Experimental Protocols
Detailed experimental protocols for the de novo synthesis and purification of disodium carbamoyl phosphate for structural analysis are not widely published. However, general procedures for the synthesis of related compounds and the setup for spectroscopic analysis can be inferred.
Synthesis of Carbamoyl Fluorides (as a related example)
A reported synthesis of carbamoyl fluorides involves the use of a phosgene (B1210022) surrogate to introduce the carbamoyl group, followed by activation and nucleophilic substitution with a fluoride (B91410) salt.[10] A similar strategy could potentially be adapted for the synthesis of carbamoyl phosphate.
General Workflow for Synthesis and Spectroscopic Analysis
Caption: A generalized workflow for the synthesis and spectroscopic analysis of carbamoyl phosphate.
NMR Spectroscopic Analysis Protocol
-
Sample Preparation: Dissolve the purified disodium carbamoyl phosphate in a suitable deuterated solvent (e.g., D₂O) to a concentration appropriate for the spectrometer.
-
Instrument Setup:
-
For
C NMR, use a high-field NMR spectrometer. Acquire spectra with and without proton decoupling to observe carbon-proton couplings.13 -
For
P NMR, tune the spectrometer to the phosphorus frequency. Use an appropriate phosphorus standard (e.g., phosphoric acid) for chemical shift referencing.31
-
-
Data Acquisition: Acquire the Free Induction Decay (FID) with an adequate number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation to the FID, followed by phase and baseline correction to obtain the final spectrum.
Biological Signaling Pathways
Disodium carbamoyl phosphate is a key intermediate at the intersection of two major metabolic pathways: the urea cycle and pyrimidine biosynthesis.
The Urea Cycle
In the mitochondria of liver cells, carbamoyl phosphate synthetase I (CPS I) catalyzes the formation of carbamoyl phosphate from ammonia and bicarbonate.[11][12] This is the first committed step of the urea cycle, which ultimately converts toxic ammonia into urea for excretion.[1][2]
The Urea Cycle
Caption: Carbamoyl phosphate as the entry point into the Urea Cycle for nitrogen disposal.
Pyrimidine Biosynthesis
In the cytosol, carbamoyl phosphate synthetase II (CPS II) produces carbamoyl phosphate, which then reacts with aspartate in a reaction catalyzed by aspartate transcarbamoylase.[13][14] This is the initial step in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[15][16]
De Novo Pyrimidine Biosynthesis
Caption: The role of carbamoyl phosphate in the initial steps of pyrimidine biosynthesis.
Conclusion
The structural analysis of disodium carbamoyl phosphate presents a challenge due to the limited availability of crystallographic data for the isolated molecule. However, spectroscopic techniques, particularly
13
C and 31
References
- 1. Urea cycle - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13Carbon NMR [chem.ch.huji.ac.il]
- 4. Carbamoyl phosphate synthetase: an amazing biochemical odyssey from substrate to product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbamoyl-phosphate synthetase. Creation of an escape route for ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence from 13C NMR for protonation of carbamyl-P and N-(phosphonacetyl)-L-aspartate in the active site of aspartate transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 8. Use of 31P and 13C NMR to study enzyme mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. Facile Synthesis of Carbamoyl Fluorides viaN-Carbamoylimidazole Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. davuniversity.org [davuniversity.org]
- 13. davuniversity.org [davuniversity.org]
- 14. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. microbenotes.com [microbenotes.com]
The Linchpin of Pyrimidine Synthesis: A Technical Guide to Disodium Carbamoyl Phosphate
For Immediate Release
[City, State] – [Date] – In the intricate world of nucleotide biosynthesis, the availability of key precursors is a critical determinant of cellular proliferation and viability. Among these, disodium (B8443419) carbamoyl (B1232498) phosphate (B84403) emerges as a pivotal starting material for the de novo synthesis of pyrimidines, essential building blocks of DNA and RNA. This technical guide provides an in-depth exploration of the role of disodium carbamoyl phosphate in nucleotide synthesis, tailored for researchers, scientists, and drug development professionals.
Introduction: The Central Role of Carbamoyl Phosphate
Carbamoyl phosphate is a high-energy acyl phosphate that serves as a crucial intermediate in two major metabolic pathways: the urea (B33335) cycle and the de novo synthesis of pyrimidines.[1] While carbamoyl phosphate synthetase I (CPS I) in the mitochondria channels this molecule into the urea cycle, it is the cytosolic enzyme, carbamoyl phosphate synthetase II (CPS II), that dedicates carbamoyl phosphate to the production of nucleotides.[2][3] Disodium carbamoyl phosphate, a stable salt of this vital intermediate, is therefore a key reagent in the in vitro study and manipulation of this fundamental biochemical pathway.
The de novo pyrimidine (B1678525) synthesis pathway, unlike purine (B94841) synthesis which builds upon a pre-existing ribose-5-phosphate (B1218738) scaffold, constructs the pyrimidine ring first, which is then attached to phosphoribosyl pyrophosphate (PRPP).[1] The very first and rate-limiting step of this pathway is the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP, a reaction catalyzed by CPS II.[4] This makes carbamoyl phosphate the committed precursor for the entire pyrimidine nucleotide family, including UMP, CTP, and dTMP.
The De Novo Pyrimidine Synthesis Pathway: A Step-by-Step Breakdown
The journey from carbamoyl phosphate to the foundational pyrimidine nucleotide, uridine (B1682114) monophosphate (UMP), involves a series of six enzymatic steps.
-
Carbamoyl Phosphate Synthesis: As mentioned, CPS II catalyzes the formation of carbamoyl phosphate in the cytosol.[2]
-
Carbamoyl Aspartate Formation: Aspartate transcarbamoylase (ATCase) then catalyzes the condensation of carbamoyl phosphate with aspartate to form N-carbamoyl-L-aspartate. This is the first committed step of the pyrimidine synthesis pathway.[5]
-
Ring Closure: Dihydroorotase facilitates the cyclization of N-carbamoyl-L-aspartate to form dihydroorotate (B8406146).[5]
-
Oxidation: Dihydroorotate dehydrogenase, a mitochondrial enzyme, oxidizes dihydroorotate to orotate.[5]
-
Phosphoribosylation: Orotate phosphoribosyltransferase (OPRT) attaches the pyrimidine base to a ribose-5-phosphate moiety from PRPP, forming orotidine-5'-monophosphate (OMP).
-
Decarboxylation: Finally, OMP decarboxylase removes a carboxyl group from OMP to yield UMP.[4]
From UMP, subsequent enzymatic reactions lead to the formation of other pyrimidine nucleotides essential for cellular function.
Quantitative Analysis of Enzyme Kinetics
The efficiency of the initial steps of pyrimidine synthesis is governed by the kinetic properties of CPS II and ATCase. Understanding these parameters is crucial for in vitro modeling and drug development.
| Enzyme | Substrate | Km Value (M) | Ki Value (M) for UTP | Reference |
| Carbamoyl Phosphate Synthetase II (Yeast) | Glutamine | 5 x 10-4 | 2.4 x 10-4 | [6] |
| Bicarbonate | 3 x 10-3 | [6] | ||
| Aspartate Transcarbamoylase (E. coli) | Carbamoyl Phosphate | 2.8 x 10-5 | [7] |
Experimental Protocols
Assay for Carbamoyl Phosphate Synthetase II (CPS II) Activity
Principle: This coupled enzyme assay measures the production of carbamoyl phosphate by CPS II. The carbamoyl phosphate produced is then used by ornithine transcarbamoylase (OTC) to convert ornithine to citrulline. The amount of citrulline formed is then determined colorimetrically.[8]
Materials:
-
Tris-HCl buffer (pH 7.4)
-
ATP solution
-
MgCl₂ solution
-
Glutamine solution
-
NaHCO₃ solution
-
Ornithine solution
-
Ornithine transcarbamoylase (OTC)
-
Enzyme extract containing CPS II
-
Diacetylmonoxime-thiosemicarbazide reagent
-
Sulfuric acid-phosphoric acid mixture
-
Citrulline standard solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, glutamine, NaHCO₃, and ornithine.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme extract containing CPS II and a known amount of OTC.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the sulfuric acid-phosphoric acid mixture.
-
Add the diacetylmonoxime-thiosemicarbazide reagent and heat at 100°C for 5 minutes to allow for color development.
-
Cool the samples and measure the absorbance at 530 nm.
-
Construct a standard curve using the citrulline standard solution to determine the concentration of citrulline produced in the enzymatic reaction.
-
Calculate the CPS II activity based on the amount of citrulline formed per unit time.
Assay for Aspartate Transcarbamoylase (ATCase) Activity
Principle: This colorimetric assay measures the formation of N-carbamoyl-L-aspartate, the product of the ATCase-catalyzed reaction. The method is based on the reaction of the ureido group of N-carbamoyl-L-aspartate with diacetylmonoxime and antipyrine (B355649) in a strong acid solution to produce a colored product.
Materials:
-
Tris-acetate buffer (pH 8.3)
-
Disodium carbamoyl phosphate solution
-
L-aspartate solution
-
Enzyme extract containing ATCase
-
Reagent A: 1% diacetylmonoxime in 5% acetic acid
-
Reagent B: 0.5% antipyrine in 50% sulfuric acid
-
N-carbamoyl-L-aspartate standard solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-acetate buffer, disodium carbamoyl phosphate, and L-aspartate.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme extract containing ATCase.
-
Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).
-
Stop the reaction by adding Reagent A.
-
Add Reagent B and incubate at 60°C for 30 minutes for color development.
-
Cool the samples and measure the absorbance at 466 nm.
-
Construct a standard curve using the N-carbamoyl-L-aspartate standard solution to determine the concentration of the product formed.
-
Calculate the ATCase activity based on the amount of N-carbamoyl-L-aspartate produced per unit time.
Quantification of Pyrimidine Pathway Intermediates by HPLC-Tandem Mass Spectrometry
Principle: This method allows for the sensitive and specific quantification of multiple intermediates in the de novo pyrimidine synthesis pathway, including N-carbamoyl-aspartate, dihydroorotate, and orotate, in a single analytical run.[9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure (General Overview):
-
Sample Preparation: Biological samples (e.g., cell lysates, urine) are deproteinized and filtered.
-
Chromatographic Separation: The sample is injected onto a reverse-phase HPLC column. A gradient elution with a suitable mobile phase (e.g., a mixture of water and acetonitrile (B52724) with a volatile acid) is used to separate the different pyrimidine intermediates.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte are monitored for highly selective and sensitive detection.
-
Quantification: The concentration of each intermediate is determined by comparing its peak area to that of a corresponding stable isotope-labeled internal standard.
Visualizing the Pathway and Experimental Logic
To further elucidate the relationships within the pyrimidine synthesis pathway and the logic of the experimental workflows, the following diagrams are provided.
De novo pyrimidine synthesis pathway.
Workflow for CPS II activity assay.
Workflow for ATCase activity assay.
Conclusion
Disodium carbamoyl phosphate is an indispensable tool for researchers and drug development professionals investigating nucleotide metabolism. Its position as the initial precursor in the de novo pyrimidine synthesis pathway makes it a focal point for understanding the regulation of this essential process and for the development of novel therapeutic agents targeting diseases characterized by rapid cell proliferation, such as cancer. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further exploration in this critical area of biochemical research.
References
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. Carbamoyl phosphate synthase II - Wikipedia [en.wikipedia.org]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. archives.ijper.org [archives.ijper.org]
- 7. researchgate.net [researchgate.net]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note: In Vitro Urea Cycle Model Using Disodium Carbamoyl Phosphate
Introduction
The urea (B33335) cycle is a critical metabolic pathway that occurs primarily in the liver, responsible for the detoxification of ammonia (B1221849)—a toxic product of amino acid catabolism—by converting it into urea for excretion.[1][2][3] Impaired liver function can lead to a decreased capacity for ammonia detoxification, resulting in hyperammonemia and associated pathologies.[2][4] Therefore, measuring urea synthesis is a key indicator of hepatocyte functionality in vitro.[2][4]
This application note describes an in vitro model for assessing urea cycle function in cultured hepatocytes. The model utilizes exogenously supplied disodium (B8443419) carbamoyl (B1232498) phosphate (B84403) to bypass the initial, rate-limiting step of the urea cycle, which is catalyzed by carbamoyl phosphate synthetase I (CPS1).[5][6][7] This approach is particularly useful for studying the downstream portion of the cycle, investigating defects in enzymes like ornithine transcarbamylase (OTC), or assessing cellular health and metabolic capacity independent of CPS1 regulation.[5]
Principle of the Assay
The urea cycle begins in the mitochondria when CPS1 catalyzes the formation of carbamoyl phosphate from ammonia and bicarbonate.[5][8][9] This is the committed step of the cycle.[3] The carbamoyl phosphate then combines with ornithine to form citrulline in a reaction catalyzed by ornithine transcarbamylase (OTC).[1][5][10] The subsequent reactions occur in the cytoplasm, ultimately leading to the production of urea and the regeneration of ornithine.[1][11]
By providing disodium carbamoyl phosphate directly to the cultured hepatocytes, the assay bypasses the need for endogenous CPS1 activity. The exogenous carbamoyl phosphate is taken up by the cells and enters the urea cycle at the OTC step.[1][5] The rate of urea secreted into the culture medium is then measured, typically using a colorimetric assay, as a direct indicator of the functional integrity of the downstream urea cycle enzymes.[2][12]
Experimental Protocols
Materials and Reagents
-
Hepatocytes (e.g., primary human hepatocytes, HepG2 cells, or iPSC-derived hepatocyte-like cells)
-
Collagen-coated 96-well cell culture plates
-
Hepatocyte culture medium (appropriate for the cell type)
-
Phosphate-Buffered Saline (PBS), sterile
-
Induction Medium: Hepatocyte culture medium supplemented with ammonium (B1175870) chloride (NH₄Cl) and ornithine.
-
Substrate Solution: Induction Medium supplemented with Disodium Carbamoyl Phosphate.
-
Test compounds (if applicable, for toxicity or efficacy studies)
-
Urea Assay Kit (e.g., colorimetric kit based on the diacetyl monoxime reaction)
-
Multi-well plate reader
Recommended Concentrations & Conditions
The following table summarizes typical experimental parameters. These should be optimized for the specific cell type and experimental goals.
| Parameter | Recommended Value | Units | Notes |
| Cell Seeding Density | 0.8 - 1.2 x 10⁵ | cells/well | For a 96-well plate. Adjust for other plate formats. |
| Culture Stabilization | 24 - 48 | hours | Allow cells to adhere and recover post-seeding. |
| Ammonium Chloride (NH₄Cl) | 5 - 10 | mM | Primary nitrogen source to drive the urea cycle. |
| Ornithine | 0.5 - 1 | mM | Substrate for the OTC enzyme. |
| Disodium Carbamoyl Phosphate | 5 - 10 | mM | Key substrate to bypass the CPS1 step. |
| Incubation Time | 24 - 48 | hours | Duration for urea to accumulate in the medium. |
| Sample Volume for Assay | 50 - 100 | µL | Supernatant collected for urea measurement. |
Step-by-Step Protocol
Day 1: Cell Seeding
-
Thaw and prepare hepatocytes according to the supplier's protocol.
-
Seed the cells in a collagen-coated 96-well plate at the desired density (e.g., 1.0 x 10⁵ cells/well).
-
Culture the cells in a humidified incubator (37°C, 5% CO₂) for 24-48 hours to allow for attachment and monolayer formation.
Day 3: Urea Synthesis Induction
-
Prepare the Induction Medium by supplementing fresh hepatocyte culture medium with ammonium chloride and ornithine to the final desired concentrations.
-
Prepare the Substrate Solution by dissolving disodium carbamoyl phosphate in the Induction Medium. Warm to 37°C and ensure it is fully dissolved immediately before use.
-
Carefully aspirate the old culture medium from the wells.
-
Gently wash the cell monolayer once with 100 µL of sterile PBS.
-
Aspirate the PBS and add 100 µL of the Substrate Solution to each well.
-
Experimental Controls: Include wells with Induction Medium only (no carbamoyl phosphate) to measure endogenous urea production and wells with medium only (no cells) as a background control.
-
-
Return the plate to the incubator and culture for 24 to 48 hours.
Day 4/5: Sample Collection and Urea Measurement
-
After the incubation period, carefully collect the supernatant (e.g., 50 µL) from each well without disturbing the cell monolayer.
-
Measure the urea concentration in the collected supernatants using a commercial urea assay kit. Follow the manufacturer’s instructions. Most kits rely on a chromogenic reaction where urea reacts with a reagent like diacetyl monoxime under acidic conditions to produce a colored product, which can be quantified spectrophotometrically.[2][4][12][13]
-
Read the absorbance on a multi-well plate reader at the wavelength specified by the assay kit.
-
Calculate the urea concentration in each sample by comparing its absorbance to a standard curve generated with urea standards of known concentrations.
-
Normalize the urea production rate to the number of cells or total protein content per well to account for variations in cell density.
Visualizations
Urea Cycle Pathway with Carbamoyl Phosphate Entry
Caption: The urea cycle pathway showing mitochondrial and cytosolic steps.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the in vitro urea synthesis assay.
References
- 1. Urea cycle - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. davuniversity.org [davuniversity.org]
- 4. Functionality Testing of Primary Hepatocytes in Culture by Measuring Urea Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urea Cycle Disorders - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. uomosul.edu.iq [uomosul.edu.iq]
- 7. Physiology, Urea Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. picmonic.com [picmonic.com]
- 9. news-medical.net [news-medical.net]
- 10. m.youtube.com [m.youtube.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Functionality Testing of Primary Hepatocytes in Culture by Measuring Urea Synthesis. | Semantic Scholar [semanticscholar.org]
- 13. Measurement of urea synthesis in cultured stem cell-derived hepatocyte-like cells | RE-Place [re-place.be]
Application Notes: A Detailed Protocol for Carbamoyl Phosphate Synthetase (CPS) Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbamoyl (B1232498) Phosphate (B84403) Synthetase (CPS) is a critical enzyme in nitrogen metabolism, catalyzing the synthesis of carbamoyl phosphate from ammonia (B1221849) or glutamine, bicarbonate, and two molecules of ATP.[1][2] This intermediate is a key precursor for the biosynthesis of pyrimidines and arginine, and in ureotelic organisms, it is the first committed step of the urea (B33335) cycle.[2][3] Accurate measurement of CPS activity is essential for diagnosing certain metabolic disorders, such as CPS deficiency which can lead to hyperammonemia, and for studying the enzyme's kinetics and inhibition in drug discovery programs.[4][5][6]
This application note provides a detailed protocol for a reliable and widely used coupled-enzyme assay for Carbamoyl Phosphate Synthetase. The principle of this assay is the enzymatic conversion of the carbamoyl phosphate produced by CPS, along with ornithine, into citrulline by the action of exogenous Ornithine Transcarbamoylase (OTC).[4][7] The resulting citrulline is then quantified colorimetrically. Disodium (B8443419) carbamoyl phosphate is utilized as a stable standard for the quantification of the assay's product.
Assay Principle
The CPS-OTC coupled assay follows a two-step enzymatic reaction. In the first step, CPS synthesizes carbamoyl phosphate. In the second step, the added excess OTC rapidly converts carbamoyl phosphate and ornithine to citrulline. The concentration of citrulline produced is directly proportional to the CPS activity and is determined colorimetrically using the diacetylmonoxime-thiosemicarbazide reagent, which forms a colored product with citrulline that can be measured spectrophotometrically.
Experimental Protocols
Materials and Reagents
-
Disodium Carbamoyl Phosphate (for standard curve)
-
Carbamoyl Phosphate Synthetase (enzyme source, e.g., purified enzyme or tissue homogenate)
-
Ornithine Transcarbamoylase (OTC), auxiliary enzyme
-
L-Ornithine hydrochloride
-
ATP disodium salt
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
Potassium bicarbonate (KHCO₃)
-
Glutamine or Ammonium chloride (NH₄Cl)
-
HEPES or Tris-HCl buffer
-
Diacetylmonoxime
-
Thiosemicarbazide
-
Sulfuric acid (H₂SO₄)
-
Trichloroacetic acid (TCA)
-
Microcentrifuge tubes
-
Spectrophotometer or microplate reader
Reagent Preparation
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.6): Prepare a 100 mM HEPES solution and adjust the pH to 7.6 with NaOH.
-
CPS Reaction Mixture (prepare fresh):
-
Disodium Carbamoyl Phosphate Standard Stock Solution (e.g., 10 mM): Dissolve a calculated amount of disodium carbamoyl phosphate in assay buffer. Store at -20°C. Prepare working standards by serial dilution in assay buffer.
-
Color Reagent A: 0.5% (w/v) Diacetylmonoxime in distilled water.
-
Color Reagent B: 0.2% (w/v) Thiosemicarbazide in distilled water with 2% (v/v) H₂SO₄.
-
Stopping Solution: 10% (w/v) Trichloroacetic acid (TCA).
Assay Procedure
-
Enzyme Reaction:
-
Pipette 50 µL of the CPS Reaction Mixture into microcentrifuge tubes.
-
Add 10 µL of the enzyme sample (purified CPS or tissue homogenate) to each tube. For the blank, add 10 µL of the corresponding buffer.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination:
-
Stop the reaction by adding 50 µL of 10% TCA.
-
Centrifuge the tubes at high speed for 5 minutes to pellet the precipitated protein.
-
-
Color Development:
-
Transfer 50 µL of the supernatant to a new set of tubes.
-
Add 100 µL of Color Reagent A and 100 µL of Color Reagent B to each tube.
-
Incubate at 100°C for 10 minutes.
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Measure the absorbance at 530 nm using a spectrophotometer or microplate reader.
-
-
Standard Curve:
-
Prepare a standard curve using the disodium carbamoyl phosphate standards (0-1 mM). Since the assay measures citrulline, and the conversion of carbamoyl phosphate to citrulline is 1:1, the carbamoyl phosphate standards can be used to quantify the amount of citrulline produced.
-
Process the standards in the same way as the samples for color development.
-
Plot the absorbance at 530 nm versus the concentration of the standards to generate a standard curve.
-
Data Analysis
-
Calculate the concentration of citrulline produced in each sample using the standard curve.
-
Determine the CPS activity using the following formula:
Activity (µmol/min/mg) = (Citrulline produced (µmol) / Incubation time (min)) / Protein amount (mg)
Data Presentation
The quantitative data from the CPS assay can be summarized in the following tables for clear comparison and interpretation.
Table 1: Typical Reaction Component Concentrations
| Component | Final Concentration |
| HEPES Buffer (pH 7.6) | 50 mM |
| MgCl₂ | 20 mM |
| KCl | 100 mM |
| KHCO₃ | 40 mM |
| L-Ornithine | 10 mM |
| ATP | 5 mM |
| Glutamine (or NH₄Cl) | 10 mM |
| Ornithine Transcarbamoylase | 10-15 units/mL |
Table 2: Example Data for CPS Activity Calculation
| Sample | Absorbance at 530 nm | Citrulline Concentration (mM) (from Standard Curve) | CPS Activity (µmol/min/mg) |
| Blank | 0.050 | 0.00 | 0.00 |
| Control | 0.450 | 0.50 | X.XX |
| Inhibitor A | 0.250 | 0.25 | Y.YY |
| Activator B | 0.650 | 0.75 | Z.ZZ |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the coupled Carbamoyl Phosphate Synthetase assay.
Signaling Pathway of Carbamoyl Phosphate Synthesis
Caption: The sequential reaction mechanism of Carbamoyl Phosphate Synthetase.
References
- 1. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 2. Carbamoyl phosphate synthetase: an amazing biochemical odyssey from substrate to product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbamoyl phosphate - Wikipedia [en.wikipedia.org]
- 4. Carbamoyl Phosphate Synthetase – Supra-Regional Assay Service [sas-centre.org]
- 5. Carbamyl phosphate synthetase and ornithine transcarbamylase activities in enzyme-deficient human liver measured by radiochromatography and correlated with outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Carbamate Transport in Carbamoyl Phosphate Synthetase: A Theoretical and Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct demonstration of carbamoyl phosphate formation on the C-terminal domain of carbamoyl phosphate synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying De Novo Pyrimidine Synthesis Using Disodium Carbamoyl Phosphate Precursors in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Disodium carbamoyl (B1232498) phosphate (B84403) is a key metabolic intermediate in the de novo synthesis of pyrimidine (B1678525) nucleotides, a fundamental pathway for cell growth and proliferation.[1][2][3] This pathway is often upregulated in cancer cells to meet the high demand for DNA and RNA synthesis, making it an attractive target for therapeutic intervention.[4] These application notes provide detailed protocols for studying the metabolic flux of the de novo pyrimidine synthesis pathway in cultured cells by tracing the incorporation of stable isotope-labeled precursors of carbamoyl phosphate.
Carbamoyl phosphate is endogenously synthesized in the cytosol by carbamoyl phosphate synthetase II (CPS II), utilizing glutamine, ATP, and bicarbonate.[3] Due to the instability and poor cell permeability of exogenous carbamoyl phosphate, these protocols focus on tracing the metabolic fate of its precursors, primarily stable isotope-labeled glutamine.
Key Applications
-
Metabolic Flux Analysis: Quantify the rate of de novo pyrimidine synthesis in various cell types and under different experimental conditions.
-
Drug Discovery: Screen for and characterize inhibitors of the de novo pyrimidine synthesis pathway.
-
Cancer Metabolism Research: Investigate the metabolic reprogramming of pyrimidine synthesis in cancer cells.
-
Basic Research: Elucidate the regulation of the de novo pyrimidine synthesis pathway.
Signaling Pathway
The de novo pyrimidine synthesis pathway begins with the formation of carbamoyl phosphate and proceeds through a series of enzymatic steps to produce uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides.
Experimental Protocols
Protocol 1: Stable Isotope Tracing of De Novo Pyrimidine Synthesis using Labeled Glutamine
This protocol describes how to use stable isotope-labeled glutamine to trace its incorporation into pyrimidine nucleotides, providing a measure of metabolic flux through the de novo pathway.[5][6]
Materials:
-
Cell line of interest (e.g., cancer cell line with high proliferative rate)
-
Complete cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Stable isotope-labeled L-glutamine (e.g., [amide-¹⁵N]-L-glutamine or [U-¹³C₅]-L-glutamine)
-
6-well cell culture plates
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Acetonitrile (LC-MS grade), pre-chilled to -20°C
-
Ultrapure water (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture in complete medium overnight.
-
Preparation of Labeling Medium: Prepare complete cell culture medium substituting standard L-glutamine with the stable isotope-labeled L-glutamine. The final concentration should be similar to that of standard medium (typically 2-4 mM).
-
Isotope Labeling:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a desired time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label over time.
-
-
Metabolite Extraction:
-
At each time point, aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol (-80°C) to each well to quench metabolism and extract metabolites.
-
Incubate at -80°C for 15 minutes.
-
Scrape the cells from the plate in the methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Store the extracts at -80°C until LC-MS analysis.
-
Protocol 2: Quantification of Pyrimidine Metabolites by LC-MS
This protocol provides a general workflow for the analysis of extracted metabolites using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Metabolite extracts from Protocol 1
-
LC-MS system (e.g., UPLC coupled to a high-resolution mass spectrometer)
-
Appropriate chromatography column (e.g., HILIC or ion-pairing reversed-phase)
-
Mobile phases (specific to the chosen column and method)
-
Standards for pyrimidine pathway metabolites (for identification and quantification)
Procedure:
-
Sample Preparation:
-
Thaw the metabolite extracts on ice.
-
If necessary, dry the extracts under a stream of nitrogen or using a vacuum concentrator and resuspend in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
Centrifuge the resuspended samples to remove any remaining particulates.
-
-
LC-MS Analysis:
-
Inject the samples onto the LC-MS system.
-
Separate the metabolites using a suitable chromatographic gradient.
-
Detect the metabolites using the mass spectrometer in either positive or negative ion mode, depending on the analytes of interest.
-
Perform data acquisition in full scan mode to identify all detectable metabolites and in targeted SIM or MS/MS mode for specific labeled metabolites.
-
-
Data Analysis:
-
Process the raw LC-MS data using appropriate software to identify and quantify the different isotopologues of pyrimidine pathway metabolites.
-
Calculate the fractional enrichment of the stable isotope in each metabolite at each time point.
-
The rate of incorporation of the label is indicative of the metabolic flux through the pathway.
-
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data that could be obtained from a stable isotope tracing experiment using [amide-¹⁵N]-L-glutamine in a cancer cell line.
Table 1: Fractional Enrichment of ¹⁵N in Pyrimidine Pathway Intermediates
| Time (hours) | Carbamoyl Aspartate (M+1) | Dihydroorotate (M+1) | Orotate (M+1) | UMP (M+1) |
| 0 | 0.005 ± 0.001 | 0.004 ± 0.001 | 0.005 ± 0.002 | 0.006 ± 0.002 |
| 1 | 0.152 ± 0.015 | 0.121 ± 0.011 | 0.095 ± 0.009 | 0.075 ± 0.008 |
| 4 | 0.453 ± 0.032 | 0.411 ± 0.028 | 0.354 ± 0.025 | 0.301 ± 0.022 |
| 8 | 0.751 ± 0.051 | 0.702 ± 0.045 | 0.643 ± 0.041 | 0.589 ± 0.039 |
| 24 | 0.952 ± 0.023 | 0.945 ± 0.021 | 0.931 ± 0.019 | 0.925 ± 0.018 |
Data are presented as mean ± standard deviation (n=3). M+1 represents the isotopologue containing one ¹⁵N atom.
Table 2: Relative Abundance of UMP Isotopologues
| Time (hours) | UMP (M+0) | UMP (M+1) | UMP (M+2) |
| 0 | 99.4% | 0.6% | 0.0% |
| 4 | 69.9% | 29.5% | 0.6% |
| 24 | 7.5% | 88.3% | 4.2% |
M+0, M+1, and M+2 represent the unlabeled, single-labeled, and double-labeled isotopologues of UMP, respectively. Double labeling (M+2) can occur through the incorporation of ¹⁵N into both the carbamoyl phosphate-derived nitrogen and the aspartate-derived nitrogen.
Experimental Workflow and Visualization
The overall experimental workflow for studying de novo pyrimidine synthesis using stable isotope tracing is depicted below.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Carbamoyl phosphate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. gut.bmj.com [gut.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting glutamine metabolism network for the treatment of therapy-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colorimetric Assay of Carbamoyl Phosphate Synthetase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamoyl (B1232498) Phosphate (B84403) Synthetase (CPS) is a critical enzyme in nitrogen metabolism, catalyzing the first committed step in the urea (B33335) cycle and de novo pyrimidine (B1678525) biosynthesis. The accurate measurement of its activity is essential for basic research, clinical diagnostics, and the development of therapeutic agents targeting metabolic disorders. These application notes provide detailed protocols for two robust colorimetric assays for quantifying CPS activity using disodium (B8443419) carbamoyl phosphate as a standard.
The primary methods detailed are:
-
Direct Colorimetric Assay: Based on the conversion of the enzymatic product, carbamoyl phosphate, to hydroxyurea.
-
Coupled Colorimetric Assay: An indirect method where carbamoyl phosphate is converted to citrulline, which is then quantified.
Signaling Pathway of Carbamoyl Phosphate Synthetase I (Urea Cycle)
Carbamoyl Phosphate Synthetase I (CPS I), located in the mitochondria, is a key regulatory point in the urea cycle. Its activity is allosterically regulated, primarily by N-acetylglutamate (NAG), which is synthesized from acetyl-CoA and glutamate (B1630785) by N-acetylglutamate synthase (NAGS). The synthesis of NAG itself is stimulated by arginine, an intermediate of the urea cycle. This feed-forward mechanism ensures that an influx of amino acids, leading to higher arginine levels, activates CPS I to efficiently dispose of excess nitrogen as urea.
Quantitative Data Summary
The following table summarizes key kinetic parameters for Carbamoyl Phosphate Synthetase from various organisms. This data is essential for designing kinetic experiments and for comparative analysis.
| Organism | Enzyme Isoform | Substrate | Km (mM) | Vmax (µmol/min/mg) | Inhibitor | Ki (mM) | Reference(s) |
| Saccharomyces cerevisiae | CPS-ATCase | Glutamine | 0.5 | Not Reported | UTP | 0.24 | [1][2] |
| Saccharomyces cerevisiae | CPS-ATCase | Bicarbonate | 3.0 | Not Reported | - | - | [1] |
| Escherichia coli | CPS | ATP | 0.1 - 0.4 | Not Reported | UMP | Not Reported | |
| Escherichia coli | CPS | Bicarbonate | ~1.0 | Not Reported | - | - | |
| Escherichia coli | CPS | Ammonia | ~1.0 | Not Reported | - | - | |
| Human | CPS I | ATP | 0.5 - 1.5 | ~4.5 | - | - | [3] |
| Human | CPS I | N-acetylglutamate | 0.1 - 0.5 | - | - | - | [3] |
Protocol 1: Direct Colorimetric Assay via Hydroxyurea Formation
This method provides a rapid and sensitive measurement of CPS activity by converting the product, carbamoyl phosphate, into hydroxyurea, which is then quantified colorimetrically.
Experimental Workflow
Materials and Reagents
-
CPS Enzyme Preparation: Purified or partially purified CPS from the source of interest.
-
Reaction Buffer: e.g., 100 mM HEPES, pH 7.6.
-
Substrates:
-
20 mM MgCl2
-
100 mM KCl
-
40 mM KHCO3
-
10 mM ATP
-
10 mM Glutamine or Ammonium Chloride
-
-
Disodium Carbamoyl Phosphate: For standard curve.
-
Hydroxylamine Solution: 2 M hydroxylamine, freshly prepared and neutralized to pH 7.0 with NaOH.
-
Color Reagent: Acidic ferric chloride solution (e.g., 10% FeCl3 in 0.1 N HCl).
-
Microplate Reader or Spectrophotometer.
Procedure
-
Standard Curve Preparation:
-
Prepare a series of dilutions of disodium carbamoyl phosphate (e.g., 0 to 1.0 µmol) in the reaction buffer.
-
To each standard, add 0.5 mL of the neutralized 2 M hydroxylamine solution.
-
Incubate at 37°C for 15 minutes to convert carbamoyl phosphate to hydroxyurea.
-
Add 1.0 mL of the acidic ferric chloride color reagent and mix well.
-
Measure the absorbance at 540 nm.
-
Plot absorbance versus the amount of carbamoyl phosphate to generate a standard curve.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 µL Reaction Buffer
-
10 µL MgCl2 (final concentration 20 mM)
-
10 µL KCl (final concentration 100 mM)
-
10 µL KHCO3 (final concentration 40 mM)
-
10 µL ATP (final concentration 10 mM)
-
10 µL Glutamine/Ammonia (final concentration 10 mM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the CPS enzyme preparation.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 0.5 mL of the neutralized 2 M hydroxylamine solution. This also begins the conversion to hydroxyurea.
-
Incubate at 37°C for 15 minutes.
-
Add 1.0 mL of the acidic ferric chloride color reagent and mix thoroughly.
-
Centrifuge the samples to pellet any precipitate.
-
-
Measurement and Analysis:
-
Transfer the supernatant to a cuvette or microplate well.
-
Measure the absorbance at 540 nm.
-
Determine the amount of carbamoyl phosphate produced in your samples using the standard curve.
-
Calculate the specific activity of your CPS enzyme preparation (µmol of product per minute per mg of protein).
-
Protocol 2: Coupled Colorimetric Assay via Citrulline Formation
This widely used method involves a two-step process where the carbamoyl phosphate produced by CPS is used by ornithine transcarbamylase (OTC) to form citrulline. The citrulline is then quantified using a colorimetric reaction with diacetylmonoxime.[4]
Experimental Workflow
Materials and Reagents
-
CPS Enzyme Preparation.
-
Ornithine Transcarbamylase (OTC): Purified, commercially available.
-
Reaction Buffer: e.g., 50 mM HEPES, pH 7.6.
-
Substrates and Cofactors:
-
20 mM MgCl2
-
100 mM KCl
-
40 mM KHCO3
-
5 mM ATP
-
10 mM Ornithine
-
10 mM Glutamine or Ammonium Chloride
-
-
Citrulline Standard Solution: For standard curve.
-
Color Reagent A: Diacetylmonoxime solution (e.g., 0.5% w/v in water).
-
Color Reagent B: Thiosemicarbazide solution (e.g., 0.2% w/v in water).
-
Acid Reagent: A mixture of sulfuric acid and phosphoric acid.
-
Microplate Reader or Spectrophotometer.
Procedure
-
Standard Curve Preparation:
-
Prepare a series of citrulline standards (e.g., 0 to 100 nmol) in water or buffer.
-
To each standard, add the color reagents and acid as described in the color development step below.
-
Measure absorbance at 530 nm.
-
Plot absorbance versus the amount of citrulline.
-
-
Coupled Enzymatic Reaction:
-
Prepare the reaction mixture in a microcentrifuge tube:
-
50 µL Reaction Buffer
-
10 µL MgCl2 (final concentration 20 mM)
-
10 µL KCl (final concentration 100 mM)
-
10 µL KHCO3 (final concentration 40 mM)
-
10 µL ATP (final concentration 5 mM)
-
10 µL Ornithine (final concentration 10 mM)
-
10 µL Glutamine/Ammonia (final concentration 10 mM)
-
Sufficient units of OTC (to ensure it is not rate-limiting)
-
-
Pre-incubate at 37°C for 5 minutes.
-
Start the reaction by adding 10 µL of the CPS enzyme preparation.
-
Incubate at 37°C for a suitable time (e.g., 15-60 minutes).
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding an equal volume of a strong acid (e.g., 10% trichloroacetic acid).
-
Centrifuge to pellet the precipitated protein.
-
To the supernatant, add Color Reagent A and Color Reagent B, followed by the Acid Reagent.
-
Heat the mixture at 100°C for 5-10 minutes to allow color development.
-
Cool the samples to room temperature.
-
-
Measurement and Analysis:
-
Measure the absorbance at 530 nm.
-
Use the citrulline standard curve to determine the amount of citrulline produced.
-
Calculate the specific activity of CPS.
-
Concluding Remarks
The choice between the direct and coupled assay depends on the specific experimental needs. The direct hydroxyurea-based assay is generally faster and avoids potential interference from the coupling enzyme. The coupled citrulline-based assay is a classic and well-validated method. Both protocols can be adapted for high-throughput screening in microplate format, making them valuable tools for drug discovery and enzyme characterization. It is always recommended to perform appropriate controls, including reactions without the enzyme or without one of the substrates, to account for any background signal.
References
- 1. Studies of the regulation and reaction mechanism of the carbamyl phosphate synthetase and aspartate transcarbamylase of bakers' yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and reaction mechanism of the carbamylphosphate synthetase of a multienzyme aggregate from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic properties of carbamoyl-phosphate synthase (ammonia) and ornithine carbamoyltransferase in permeabilized mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiochromatographic Measurement of Carbamoyl Phosphate Synthetase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) is a critical enzyme that catalyzes the first committed step in two vital metabolic pathways: the urea (B33335) cycle and de novo pyrimidine (B1678525) biosynthesis. In mammals, two isozymes exist, CPS I and CPS II, with distinct subcellular localizations and regulatory mechanisms. CPS I, a mitochondrial enzyme, is the rate-limiting step of the urea cycle, responsible for detoxifying ammonia (B1221849). In contrast, CPS II is a cytosolic enzyme that initiates pyrimidine synthesis, a crucial process for DNA and RNA replication. Given their central roles in metabolism, the accurate measurement of CPS activity is essential for basic research, disease diagnosis, and the development of therapeutic agents targeting these pathways.
Radiochromatographic methods offer a highly sensitive and specific approach to quantify CPS activity. These assays typically involve the use of radiolabeled substrates, followed by the chromatographic separation of the radiolabeled product from the unreacted substrate. This application note provides detailed protocols and data for measuring CPS activity using radiochromatographic techniques.
Principle of Radiochromatographic Assays for CPS Activity
Radiochromatographic assays for CPS are based on the enzymatic incorporation of a radiolabeled substrate into carbamoyl phosphate. The most common approaches utilize either [¹⁴C]bicarbonate or [¹⁴C]ornithine (in a coupled reaction) as the radiolabeled substrate. The general reaction catalyzed by CPS is:
2 ATP + HCO₃⁻ + Glutamine (or NH₄⁺) → 2 ADP + Pi + Carbamoyl phosphate + Glutamate (B1630785)
Following the enzymatic reaction, the radiolabeled carbamoyl phosphate or a downstream product is separated from the unreacted radiolabeled substrate using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The amount of radioactivity in the product fraction is then quantified using a scintillation counter, which is directly proportional to the CPS activity.
Signaling Pathways and Regulation of CPS Activity
The activities of CPS I and CPS II are tightly regulated by allosteric effectors and post-translational modifications, reflecting their distinct metabolic roles.
Regulation of Carbamoyl Phosphate Synthetase I (CPS I)
CPS I activity is critically dependent on the allosteric activator N-acetylglutamate (NAG). NAG is synthesized from glutamate and acetyl-CoA by N-acetylglutamate synthase (NAGS), which is itself activated by arginine. This regulatory mechanism ensures that the urea cycle is active when amino acid catabolism is high, leading to increased ammonia levels.
Caption: Allosteric activation of CPS I by N-acetylglutamate in the mitochondria.
Regulation of Carbamoyl Phosphate Synthetase II (CPS II)
CPS II, as part of the multifunctional enzyme CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase), is regulated by feedback inhibition and activation, as well as by phosphorylation. The end-product of the pyrimidine pathway, Uridine Triphosphate (UTP), acts as a feedback inhibitor, while Phosphoribosyl pyrophosphate (PRPP), a substrate for a downstream step, is an allosteric activator. Additionally, the MAP kinase signaling pathway can phosphorylate and activate CPS II, linking cell proliferation signals to pyrimidine synthesis.
Caption: Regulation of CPS II by allosteric effectors and MAP kinase signaling.
Experimental Workflow
The general workflow for a radiochromatographic CPS assay involves several key steps, from sample preparation to data analysis.
Application Notes: The Use of Disodium Carbamoyl Phosphate in Enzyme Kinetics Studies
Introduction
Disodium carbamoyl (B1232498) phosphate (B84403) is a critical substrate for several key enzymes involved in fundamental metabolic pathways, including the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis.[1] Its application in enzyme kinetics studies is pivotal for understanding the regulation of these pathways, identifying potential drug targets, and characterizing enzyme mechanisms. These notes provide an overview of its use in studying the kinetics of carbamoyl phosphate synthetase (CPS), ornithine transcarbamylase (OTC), and aspartate transcarbamylase (ATCase).
Key Enzymes and Their Significance
-
Carbamoyl Phosphate Synthetase (CPS): This enzyme catalyzes the synthesis of carbamoyl phosphate from either ammonia (B1221849) or glutamine, bicarbonate, and ATP.[2] It is a crucial regulatory point in both the urea cycle and pyrimidine biosynthesis.[1][3] In mammals, CPS I is located in the mitochondria and is involved in the urea cycle, while CPS II is a cytosolic enzyme that initiates pyrimidine biosynthesis.[4] A defect in CPS I can lead to hyperammonemia in humans.[1]
-
Ornithine Transcarbamylase (OTC): Found in the mitochondrial matrix, OTC catalyzes the reaction between carbamoyl phosphate and ornithine to form citrulline, a key step in the urea cycle.[5][6] OTC deficiency is the most common urea cycle disorder and is inherited in an X-linked recessive manner.[7]
-
Aspartate Transcarbamylase (ATCase): This enzyme catalyzes the first committed step in pyrimidine biosynthesis, the condensation of carbamoyl phosphate and aspartate to form N-carbamoyl-L-aspartate.[8] ATCase is a classic example of an allosterically regulated enzyme, exhibiting feedback inhibition by the end-product CTP and activation by ATP.[8][9]
Quantitative Data Summary
The following tables summarize key kinetic parameters for enzymes utilizing carbamoyl phosphate.
| Enzyme | Substrate | Km Value (M) | Organism/Tissue | Reference |
| Carbamoyl Phosphate Synthetase (CPS) | Glutamine | 5 x 10⁻⁴ | Saccharomyces cerevisiae (Yeast) | [10] |
| Carbamoyl Phosphate Synthetase (CPS) | Bicarbonate | 3 x 10⁻³ | Saccharomyces cerevisiae (Yeast) | [10] |
| Ornithine Transcarbamylase (OTC) | Carbamoyl Phosphate | 0.7 x 10⁻³ | Nostoc muscorum | [11] |
| Ornithine Transcarbamylase (OTC) | Ornithine | 2.5 x 10⁻³ | Nostoc muscorum | [11] |
| Enzyme | Inhibitor/Activator | Type of Regulation | Ki Value (M) | Organism/Tissue | Reference |
| Carbamoyl Phosphate Synthetase (CPS) | UTP | Feedback Inhibition (Non-competitive) | 2.4 x 10⁻⁴ | Saccharomyces cerevisiae (Yeast) | [10][12] |
| Carbamoyl Phosphate Synthetase (CPS) | XMP | Activation | - | Saccharomyces cerevisiae (Yeast) | [10][12] |
| Ornithine Transcarbamylase (OTC) | Phosphate | Competitive Inhibition (with respect to carbamoyl phosphate) | - | Nostoc muscorum | [11] |
Signaling and Metabolic Pathways
The enzymes discussed are integral to major metabolic pathways.
Caption: The Urea Cycle pathway, highlighting the roles of CPS I and OTC.
References
- 1. Carbamoyl phosphate - Wikipedia [en.wikipedia.org]
- 2. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]
- 5. Ornithine transcarbamylase - Wikipedia [en.wikipedia.org]
- 6. Transport of carbamyl phosphate synthetase I and ornithine transcarbamylase into mitochondria. Inhibition by rhodamine 123 and accumulation of enzyme precursors in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. picmonic.com [picmonic.com]
- 8. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]
- 9. Solved Aspartate transcarbamoylase (ATCase) catalyzes the | Chegg.com [chegg.com]
- 10. Studies of the regulation and reaction mechanism of the carbamyl phosphate synthetase and aspartate transcarbamylase of bakers' yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Partial Purification and Properties of Ornithine Transcarbamoylase from Nostoc muscorum Kützing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetics and reaction mechanism of the carbamylphosphate synthetase of a multienzyme aggregate from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Flux Analysis Using Disodium Carbamoyl Phosphate and its Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a critical tool for understanding cellular physiology and identifying metabolic bottlenecks or dysregulations in disease states, including cancer and metabolic disorders. Carbamoyl (B1232498) phosphate (B84403) is a key metabolic intermediate at the intersection of two vital pathways: the urea (B33335) cycle and de novo pyrimidine (B1678525) biosynthesis.[1][2] The ability to accurately measure the flux through the enzymes that produce and consume carbamoyl phosphate can provide invaluable insights into nitrogen metabolism and nucleotide synthesis.
These application notes provide a comprehensive overview and detailed protocols for studying metabolic flux through pathways involving carbamoyl phosphate. While disodium (B8443419) carbamoyl phosphate itself is a challenging molecule to use as a direct tracer due to its instability and low intracellular concentrations, this document outlines robust methods using isotopically labeled precursors such as [15N]ammonia, [15N]glutamine, and [13C]bicarbonate to probe the flux through carbamoyl phosphate-dependent pathways.[3][4]
Core Concepts in Metabolic Flux Analysis for Carbamoyl Phosphate Pathways
Stable isotope tracing is the cornerstone of MFA. By supplying cells or tissues with a substrate labeled with a heavy isotope (e.g., ¹³C or ¹⁵N), the label is incorporated into downstream metabolites. The rate and pattern of this incorporation, measured by mass spectrometry, allow for the calculation of metabolic fluxes.[5][6]
Carbamoyl phosphate is synthesized by two different enzymes in mammals:
-
Carbamoyl Phosphate Synthetase I (CPS I): Located in the mitochondria, it uses ammonia (B1221849) as the nitrogen source and is the committed step in the urea cycle.[1]
-
Carbamoyl Phosphate Synthetase II (CPS II): A cytosolic enzyme that uses glutamine as the nitrogen source and initiates de novo pyrimidine biosynthesis.[2]
By using specifically labeled precursors, it is possible to distinguish the flux through these two pathways.
Key Applications
-
Drug Discovery and Development: Identify and characterize inhibitors of CPS I or CPS II for the treatment of cancer or metabolic diseases.
-
Disease Modeling: Investigate dysregulation of the urea cycle and pyrimidine biosynthesis in various disease models.
-
Nutritional Science: Understand the impact of diet and specific amino acids on nitrogen metabolism and nucleotide synthesis.
-
Toxicology: Assess the effect of xenobiotics on hepatic nitrogen disposal and nucleotide metabolism.
Data Presentation: Quantitative Flux Data
The following tables summarize representative quantitative data from studies investigating urea cycle and pyrimidine synthesis fluxes. These values can serve as a baseline for comparison in new experiments.
Table 1: Urea Cycle Flux Rates in Perfused Rat Liver
| Tracer | Condition | Urea Synthesis Rate (μmol/min/g liver) | Reference |
| 10 mM ¹⁵NH₄Cl, 5 mM Lactate, 1 mM Ornithine | Standard Perfusion | 1.15 | [4][7] |
| 3 mM [¹⁵N]Alanine, 1 mM Ornithine | Standard Perfusion | 0.41 | [4][7] |
Table 2: Effect of Ammonia and Lysine (B10760008) on Orotic Acid and Urea Biosynthesis in Isolated Rat Hepatocytes
| Substrate Addition | Orotic Acid Synthesis (nmol/hr/mg protein) | Urea Synthesis (nmol/hr/mg protein) | Reference |
| None (Control) | ~1.0 | ~50 | [8] |
| 1 mM Lysine | Increased | Decreased | [8] |
| 5 mM NH₄Cl | Significantly Increased | Significantly Increased | [8] |
| 1 mM Lysine + 5 mM NH₄Cl | Further Increased Orotate | Inhibited Urea Synthesis | [8] |
| 1 mM Arginine + 1 mM Lysine | Prevented Orotate Increase | Restored Urea Synthesis | [8] |
Table 3: De Novo Pyrimidine Biosynthesis Rates in Rat Hepatocytes
| Condition | Rate of ¹⁴CO₂ Incorporation into Uracil Nucleotides (nmol/hr/g liver) | Reference |
| Control | 0.014 | [9] |
| Maximally Stimulated (with D-galactosamine) | 0.056 | [9] |
| Uridine Addition | < 25% of Control | [9] |
Experimental Protocols
Protocol 1: ¹⁵N-Labeling for Urea Cycle Flux Analysis in Cultured Hepatocytes
This protocol is designed to measure the flux of nitrogen from ammonia or glutamine through the urea cycle.
Materials:
-
Hepatocyte cell culture medium (e.g., Williams' Medium E)
-
¹⁵NH₄Cl (99 atom % ¹⁵N) or L-Glutamine-¹⁵N₂ (99 atom % ¹⁵N)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution: 60% methanol (B129727), 0.85% (w/v) ammonium (B1175870) bicarbonate, pre-chilled to -40°C
-
Extraction solution: 80% methanol, pre-chilled to -80°C
-
LC-MS/MS grade water and solvents
Procedure:
-
Cell Culture: Plate primary hepatocytes or hepatocyte-like cell lines (e.g., HepG2) in 6-well plates and grow to desired confluency.
-
Isotope Labeling:
-
Prepare labeling medium by supplementing culture medium with ¹⁵NH₄Cl (final concentration 1-10 mM) or L-Glutamine-¹⁵N₂ (final concentration 2-4 mM).
-
Remove the existing medium, wash cells once with pre-warmed PBS.
-
Add the labeling medium to the cells and incubate for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Metabolism Quenching:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately wash the cells with 2 mL of ice-cold PBS.
-
Aspirate the PBS and add 1 mL of ice-cold quenching solution.
-
Incubate at -40°C for 10 minutes.
-
-
Metabolite Extraction:
-
Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Remove the supernatant.
-
Resuspend the cell pellet in 200 µL of pre-chilled 80% methanol.
-
Vortex vigorously and incubate on dry ice for 15 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
Repeat the extraction step with another 200 µL of 80% methanol and pool the supernatants.
-
Dry the pooled supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Analysis:
-
Reconstitute the dried metabolites in a suitable volume of LC-MS grade water.
-
Analyze the samples by LC-MS/MS to determine the isotopic enrichment in urea, citrulline, argininosuccinate, and arginine.
-
Use appropriate standards for absolute quantification.
-
Protocol 2: ¹³C-Labeling for Pyrimidine Biosynthesis Flux Analysis
This protocol measures the incorporation of carbon from bicarbonate into the pyrimidine ring.
Materials:
-
Cell culture medium (bicarbonate-free, e.g., DMEM, supplemented with HEPES)
-
Sodium bicarbonate-¹³C (99 atom % ¹³C)
-
Other materials as listed in Protocol 1.
Procedure:
-
Cell Culture: Culture cells as described in Protocol 1.
-
Isotope Labeling:
-
Prepare labeling medium by supplementing bicarbonate-free medium with Sodium bicarbonate-¹³C (final concentration will depend on the specific medium formulation, typically 10-20 mM).
-
Perform the labeling experiment as described in Protocol 1.
-
-
Quenching and Extraction: Follow the steps outlined in Protocol 1.
-
Sample Analysis:
-
Reconstitute the dried metabolites.
-
Analyze by LC-MS/MS to determine the ¹³C-labeling in orotic acid, UMP, UDP, and UTP.
-
Mandatory Visualizations
Caption: Metabolic pathways of urea cycle and pyrimidine synthesis.
Caption: Experimental workflow for stable isotope tracing MFA.
References
- 1. Measuring In Vivo Ureagenesis With Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Kinetic flux profiling for quantitation of cellular metabolic fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time study of the urea cycle using 15N n.m.r. in the isolated perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Urea Cycle Activity by Metabolic Flux Analysis Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-time study of the urea cycle using 15N n.m.r. in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The influence of excess lysine on urea cycle operation and pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. De novo pyrimidine biosynthesis in isolated rat hepatocytes. Quantitative aspects of the regulation by UTP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Disodium Carbamoyl Phosphate in Isolated Mitochondria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of carbamoyl (B1232498) phosphate (B84403) in mitochondrial function, along with detailed protocols for isolating mitochondria and assessing their key bioenergetic parameters. While the direct application of exogenous disodium (B8443419) carbamoyl phosphate to isolated mitochondria is not a standard experimental approach due to the compound's inherent instability and its primary role as an intramitochondrial intermediate, this document will equip researchers with the foundational knowledge and methods to investigate its metabolic context.
Introduction to Carbamoyl Phosphate in Mitochondria
Carbamoyl phosphate is a critical high-energy metabolite synthesized almost exclusively within the mitochondrial matrix of hepatocytes and intestinal cells. It serves as a key intermediate in two vital metabolic pathways: the urea (B33335) cycle for the detoxification of ammonia, and the synthesis of pyrimidines.[1][2] The synthesis of carbamoyl phosphate is catalyzed by carbamoyl phosphate synthetase I (CPS-I), a rate-limiting enzyme of the urea cycle.[3] This reaction utilizes ammonia, bicarbonate, and two molecules of ATP.[4]
Due to its synthesis and immediate utilization within the mitochondrial matrix, and its noted instability in aqueous solutions, studying the effects of exogenously applied disodium carbamoyl phosphate on isolated mitochondria presents significant technical challenges.[5] The compound is likely to degrade before it can be transported into or have a direct, measurable effect on the mitochondria. Therefore, the study of carbamoyl phosphate metabolism in this context typically focuses on the activity of CPS-I and the downstream reactions of the urea cycle within intact, functional mitochondria.
Key Metabolic Pathways
The primary role of carbamoyl phosphate in liver mitochondria is as a substrate for the urea cycle. The initial steps of this pathway occur within the mitochondrial matrix.
Figure 1: The Urea Cycle pathway, highlighting the initial steps occurring within the mitochondrial matrix.
Experimental Protocols
Protocol for Isolation of Rat Liver Mitochondria
This protocol is adapted from established methods to yield functional and intact mitochondria suitable for bioenergetic assays.[1][5][6]
Materials:
-
Isolation Buffer I: 220 mM Mannitol, 70 mM Sucrose, 2 mM HEPES, 1 mM EGTA, pH 7.4 with KOH. Keep on ice.
-
Isolation Buffer II: 220 mM Mannitol, 70 mM Sucrose, 2 mM HEPES, pH 7.4 with KOH. Keep on ice.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Dounce homogenizer with loose (A) and tight (B) fitting pestles.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize a rat (200-250 g) and quickly excise the liver.[6]
-
Place the liver in a beaker containing ice-cold Isolation Buffer I.
-
Mince the liver finely with scissors, then wash several times with Isolation Buffer I to remove blood.
-
Weigh the minced tissue and add 10 mL of Isolation Buffer I containing 0.1% BSA per gram of tissue.
-
Homogenize the tissue in a Dounce homogenizer on ice with 5-6 strokes of the loose pestle, followed by 5-6 strokes of the tight pestle.
-
Transfer the homogenate to centrifuge tubes and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully decant the supernatant into fresh, chilled centrifuge tubes.
-
Centrifuge the supernatant at 8,000 - 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.
-
Repeat the centrifugation at 8,000 - 10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume (0.5-1.0 mL) of Isolation Buffer II.
-
Determine the protein concentration using a standard method such as the BCA assay.
Figure 2: Workflow for the isolation of rat liver mitochondria.
Protocol for Measuring Mitochondrial Oxygen Consumption
This protocol uses a Clark-type electrode or a fluorescence-based system to measure oxygen consumption rates in isolated mitochondria.[7][8]
Materials:
-
Respiration Buffer: 125 mM KCl, 20 mM HEPES, 10 mM Tris-HCl, 2 mM K₂HPO₄, 1 mM MgCl₂, 0.5 mM EGTA, pH 7.2.
-
Substrates (e.g., 1 M glutamate (B1630785), 1 M malate (B86768), 1 M succinate (B1194679) stocks).
-
ADP (100 mM stock).
-
Inhibitors (e.g., 1 mg/mL oligomycin, 1 mM rotenone, 1 mM antimycin A).
-
Oxygen electrode system or fluorescence plate reader with oxygen-sensitive probes.
Procedure:
-
Calibrate the oxygen electrode system according to the manufacturer's instructions.
-
Add 1-2 mL of air-saturated Respiration Buffer to the chamber, equilibrated to the desired temperature (e.g., 30°C).
-
Add isolated mitochondria to a final concentration of 0.25-0.5 mg/mL.
-
Add respiratory substrates (e.g., 5 mM glutamate and 5 mM malate for Complex I-driven respiration). This initiates State 2 respiration.
-
Add a known amount of ADP (e.g., 100-200 µM) to induce State 3 respiration (active ATP synthesis).
-
Once the added ADP is phosphorylated to ATP, the respiration rate will slow down, returning to State 4 respiration (resting state).
-
The Respiratory Control Ratio (RCR), a measure of mitochondrial coupling, can be calculated as the ratio of the State 3 to State 4 respiration rate.
-
Further additions of inhibitors can be used to dissect the electron transport chain.
Data Presentation:
| Parameter | Description | Typical Value (Rat Liver) |
| State 2 Respiration | Oxygen consumption with substrate but no ADP. | Low |
| State 3 Respiration | Oxygen consumption after addition of ADP. | High |
| State 4 Respiration | Oxygen consumption after all ADP is consumed. | Low |
| RCR (State 3/State 4) | Respiratory Control Ratio, an indicator of mitochondrial health and coupling. | > 4 with Complex I substrates |
| Oligomycin-insensitive rate | Respiration after inhibiting ATP synthase. | Similar to State 4 |
Protocol for Measuring Mitochondrial ATP Synthesis
This protocol utilizes the luciferin-luciferase bioluminescent assay to quantify the rate of ATP production by isolated mitochondria.[9][10]
Materials:
-
ATP Synthesis Buffer: 150 mM KCl, 25 mM Tris-HCl, 2 mM EDTA, 10 mM K₃PO₄, 0.1 mM MgCl₂, pH 7.4.
-
Luciferin-luciferase ATP determination kit.
-
Substrates (e.g., 10 mM glutamate, 10 mM malate).
-
ADP (1 mM stock).
-
Luminometer.
Procedure:
-
Prepare the luciferin-luciferase reagent according to the kit manufacturer's instructions.
-
In a luminometer tube, add ATP Synthesis Buffer, respiratory substrates, and the luciferin-luciferase reagent.
-
Add isolated mitochondria (10-50 µg protein).
-
Allow the baseline luminescence to stabilize.
-
Initiate ATP synthesis by adding a small volume of ADP (e.g., to a final concentration of 100 µM).
-
Measure the light output over time. The rate of increase in luminescence is proportional to the rate of ATP synthesis.
-
Calibrate the assay using an ATP standard curve to convert luminescence units to ATP concentration.
Data Presentation:
| Condition | Rate of ATP Synthesis (nmol ATP/min/mg protein) |
| Control Mitochondria + Substrates + ADP | [Insert experimentally determined value] |
| + Oligomycin (ATP synthase inhibitor) | Significantly reduced rate |
| - Substrates | No significant ATP synthesis |
Considerations for Studying Carbamoyl Phosphate
Given the challenges of using exogenous disodium carbamoyl phosphate, researchers interested in this area should consider the following approaches:
-
Measuring CPS-I Activity: Develop an assay to measure the activity of CPS-I within the isolated mitochondria. This could involve providing the substrates (ammonia, bicarbonate, ATP) and measuring the production of citrulline in the presence of ornithine and ornithine transcarbamylase.
-
Isotopic Labeling: Use isotopically labeled precursors (e.g., ¹³C-bicarbonate or ¹⁵N-ammonium chloride) to trace the synthesis of carbamoyl phosphate and its incorporation into urea cycle intermediates within the mitochondrial matrix.
-
Modulation of CPS-I: Investigate the effects of known activators (e.g., N-acetylglutamate) or inhibitors on mitochondrial respiration and ATP synthesis to understand the energetic costs and consequences of carbamoyl phosphate production.
By employing these robust protocols for mitochondrial isolation and functional analysis, and by focusing on the endogenous synthesis of carbamoyl phosphate, researchers can gain valuable insights into its crucial role in mitochondrial metabolism and its implications for health and disease.
References
- 1. Synthesis, intracellular transport, and processing of the precursors for mitochondrial ornithine transcarbamylase and carbamoyl-phosphate synthetase I in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and Respirometric Assessment of Mitochondria Isolated from Skeletal Muscle Tissue Obtained by Percutaneous Needle Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transport of carbamyl phosphate synthetase I and ornithine transcarbamylase into mitochondria. Inhibition by rhodamine 123 and accumulation of enzyme precursors in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial respiratory function is preserved under cysteine starvation via glutathione catabolism in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of mitochondrial carbamoyl-phosphate synthetase 1 activity by active site fatty acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The transport and processing of carbamyl phosphate synthetase-I in mouse hepatic mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The import of carbamoyl-phosphate synthase into mitochondria from foetal rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buffers for Biochemical Reactions [worldwide.promega.com]
Application Note & Protocol: A High-Throughput Screening Assay for Modulators of Carbamoyl Phosphate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium carbamoyl (B1232498) phosphate (B84403) is a critical anionic intermediate in essential metabolic pathways, including the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis.[1] In terrestrial vertebrates, the synthesis of carbamoyl phosphate is the initial and rate-limiting step of the urea cycle, a process vital for the detoxification of ammonia.[2] This reaction is catalyzed by carbamoyl phosphate synthetase (CPS), which utilizes ammonia, bicarbonate, and ATP.[1][3] Given its central role, the modulation of carbamoyl phosphate synthesis presents a promising therapeutic target for a range of metabolic disorders and proliferative diseases.
This document provides a detailed protocol for a robust, high-throughput screening (HTS) assay designed to identify inhibitors or activators of carbamoyl phosphate synthetase. The assay is based on the colorimetric detection of inorganic phosphate released during the enzymatic reaction, a method amenable to automation and large-scale screening campaigns.[4][5]
Principle of the Assay
The enzymatic activity of Carbamoyl Phosphate Synthetase (CPS) is determined by quantifying the amount of inorganic phosphate (Pi) released as a byproduct of the reaction where ATP is hydrolyzed to ADP. The liberated phosphate reacts with a malachite green-molybdate complex to produce a colored product, which can be measured spectrophotometrically at 620-650 nm. The intensity of the color is directly proportional to the amount of phosphate generated, and therefore to the CPS activity. This assay format is highly adaptable for HTS in 384-well microplate formats.
Signaling Pathway
The synthesis of carbamoyl phosphate is a key entry point into two major metabolic pathways: the Urea Cycle for nitrogen waste disposal and the Pyrimidine Biosynthesis pathway for the synthesis of nucleotides.
References
- 1. Carbamoyl phosphate - Wikipedia [en.wikipedia.org]
- 2. Carbamoyl-phosphate synthase CPS1 Light | CRB1000409 [biosynth.com]
- 3. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 4. A universal, fully automated high throughput screening assay for pyrophosphate and phosphate release from enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
disodium carbamoyl phosphate stability in aqueous solution pH effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of disodium (B8443419) carbamoyl (B1232498) phosphate (B84403) in aqueous solutions, particularly concerning pH effects. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is disodium carbamoyl phosphate in an aqueous solution?
Disodium carbamoyl phosphate is known to be unstable in aqueous solutions.[1] Its stability is significantly influenced by pH, temperature, and the presence of other nucleophiles, such as ammonia. At room temperature, it decomposes into ammonia, hydrogencarbonate, and free phosphate over time.[1] Under ambient conditions, it can transform into cyanate (B1221674) and carbamate/hydrogenocarbonate species within a matter of hours.[2]
Q2: What is the effect of pH on the stability of disodium carbamoyl phosphate?
The pH of the aqueous solution has a critical impact on the degradation rate of disodium carbamoyl phosphate. It is thermally unstable at physiological pH, with a reported half-life of approximately 5 minutes at 37°C.[3][4] In alkaline conditions, its decomposition is also rapid.
Q3: What are the degradation products of disodium carbamoyl phosphate at different pH values?
At near-neutral pH, the primary decomposition product of carbamoyl phosphate is cyanate.[3] In basic solutions, especially in the presence of ammonia, carbamoyl phosphate decomposition can lead to the formation of urea.[2]
Quantitative Data on Stability
The stability of disodium carbamoyl phosphate is highly dependent on the pH of the solution. Below is a summary of available quantitative data on its degradation.
| pH Range | Temperature | Half-life (t½) | First-Order Rate Constant (k) | Reference |
| Physiological pH (~7.4) | 37°C | ~ 5 minutes | Not explicitly stated | [3][4] |
| 11.2 - 11.7 | Not specified | 8.72 minutes | 7.92 x 10⁻² min⁻¹ |
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Possible Cause: Degradation of carbamoyl phosphate in your stock or working solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of disodium carbamoyl phosphate immediately before use. Avoid storing it in aqueous solutions for extended periods.
-
Control pH: Ensure the pH of your experimental buffer is compatible with the stability of carbamoyl phosphate. If possible, conduct experiments at a pH where it exhibits greater stability or account for its degradation rate in your calculations.
-
Temperature Control: Maintain a constant and low temperature for your solutions whenever possible to slow down the degradation process.
-
Issue 2: Formation of unexpected byproducts in the reaction mixture.
-
Possible Cause: The degradation of carbamoyl phosphate is leading to the formation of cyanate or urea, which may interfere with your assay or react with other components.
-
Troubleshooting Steps:
-
Analyze for Byproducts: If you suspect byproduct formation, consider using analytical techniques such as HPLC or mass spectrometry to identify and quantify these species.
-
Purify Product: If your desired product is stable, you may need to purify it from the reaction mixture to remove any interfering byproducts.
-
Experimental Protocols
Protocol: Colorimetric Assay for Carbamoyl Phosphate Quantification
This protocol is based on the chemical conversion of carbamoyl phosphate to hydroxyurea, which can be quantified colorimetrically.[5]
Materials:
-
Disodium carbamoyl phosphate solution (freshly prepared)
-
Hydroxylamine (B1172632) solution
-
Colorimetric reagent for ureido compounds
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare your samples containing carbamoyl phosphate in a suitable buffer.
-
Conversion to Hydroxyurea: Add hydroxylamine solution to your sample. The optimal conditions for this conversion should be empirically determined but can be initiated based on literature procedures.[5]
-
Color Development: Add the colorimetric reagent for ureido compounds to the sample. Allow the color to develop for a specified time (e.g., 15 minutes).[5]
-
Measurement: Measure the absorbance of the resulting chromophore at the appropriate wavelength (e.g., 458 nm) using a spectrophotometer.[5]
-
Quantification: Create a standard curve using known concentrations of carbamoyl phosphate to determine the concentration in your samples.
Visualizations
Caption: Degradation pathway of carbamoyl phosphate in aqueous solution.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of thermal decomposition of carbamoyl phosphate and its stabilization by aspartate and ornithine transcarbamoylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A rapid colorimetric assay for carbamyl phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Disodium Carbamoyl Phosphate Degradation in Enzymatic Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with disodium (B8443419) carbamoyl (B1232498) phosphate (B84403). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the instability of carbamoyl phosphate in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is carbamoyl phosphate and why is it unstable?
Carbamoyl phosphate is a high-energy acyl-phosphate that serves as a key intermediate in the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis.[1] However, it is notoriously unstable in aqueous solutions, particularly at physiological pH and temperature. Its instability is due to its susceptibility to hydrolysis and thermal decomposition. At neutral pH, the primary degradation product is cyanate, while in the presence of ammonia, it can decompose to form urea.[2][3]
Q2: How quickly does carbamoyl phosphate degrade?
The degradation of carbamoyl phosphate is highly dependent on temperature. At 37°C and physiological pH, its half-life is approximately 5 minutes. This instability becomes even more pronounced at higher temperatures.
Q3: Can the enzyme I'm studying protect carbamoyl phosphate from degradation?
Yes, some enzymes that utilize carbamoyl phosphate as a substrate, such as ornithine transcarbamylase (OTC) and aspartate transcarbamylase (ATCase), can protect it from thermal decomposition by binding it within their active sites. This binding can significantly extend the lifetime of carbamoyl phosphate.
Q4: Are there any common laboratory reagents that can affect carbamoyl phosphate stability or the enzymes that use it?
Certain common buffer components can interfere with enzymes that synthesize or utilize carbamoyl phosphate. For instance, Tris and HEPES buffers have been reported to inhibit carbamoyl phosphate synthetase (CPSase).[4] Therefore, it is crucial to select buffer systems that are compatible with your specific enzyme and do not accelerate the degradation of carbamoyl phosphate.
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity Detected
This is a frequent problem in enzymatic assays involving carbamoyl phosphate and can often be attributed to its degradation before it can be utilized by the enzyme.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no enzyme activity.
Possible Causes and Solutions:
| Cause | Recommendation |
| Carbamoyl phosphate degradation prior to assay | Always prepare disodium carbamoyl phosphate solutions fresh immediately before use. Once in solution, keep it on ice until it is added to the reaction mixture. |
| Sub-optimal assay temperature | If your enzyme is stable at lower temperatures, consider running the assay at a temperature below 37°C to slow down the rate of carbamoyl phosphate degradation. |
| Inappropriate buffer | Avoid buffers known to inhibit your enzyme of interest (e.g., Tris and HEPES for CPSase).[4] Phosphate-based buffers are generally a good starting point.[5] |
| Incorrect pH | The stability of carbamoyl phosphate is pH-dependent. Determine the optimal pH for your enzyme's activity and ensure your buffer is effectively maintaining that pH throughout the experiment. |
| Enzyme inactivation | Ensure your enzyme is active using a reliable positive control and has been stored correctly. |
Issue 2: High Background Signal or Non-reproducible Results
Inconsistent results can arise from the spontaneous breakdown of carbamoyl phosphate, leading to the formation of products that may interfere with your detection method.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background or irreproducible results.
Possible Causes and Solutions:
| Cause | Recommendation |
| Spontaneous degradation of carbamoyl phosphate | Include a "no-enzyme" control in your experimental setup. A high signal in this control indicates that the observed signal is likely due to the spontaneous breakdown of carbamoyl phosphate. |
| Prolonged incubation times | Minimize the assay incubation time to reduce the window for carbamoyl phosphate degradation. |
| Interfering substances in reagents | Ensure the purity of all reagents, including the disodium carbamoyl phosphate itself. Contaminants can contribute to background signal. |
Experimental Protocols
Key Experiment: Colorimetric Assay for Ornithine Transcarbamylase (OTC) Activity
This assay measures the production of citrulline from ornithine and carbamoyl phosphate. The citrulline is then quantified colorimetrically.
Materials:
-
Disodium Carbamoyl Phosphate
-
L-Ornithine hydrochloride
-
Ornithine Transcarbamylase (enzyme source)
-
Triethanolamine (B1662121) buffer
-
Diacetyl monoxime solution
-
Thiosemicarbazide (B42300) solution
-
Sulfuric acid
-
Phosphoric acid
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing triethanolamine buffer, L-ornithine, and the enzyme source.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
-
-
Initiation of Reaction:
-
To start the reaction, add a freshly prepared solution of disodium carbamoyl phosphate to the pre-incubated reaction mixture.
-
-
Incubation:
-
Incubate the reaction for a specific period (e.g., 15-30 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding a strong acid, such as perchloric acid, followed by centrifugation to remove precipitated protein.
-
-
Colorimetric Detection of Citrulline:
-
Take an aliquot of the supernatant from the previous step.
-
Add a color reagent mixture containing diacetyl monoxime and thiosemicarbazide in an acid solution (e.g., sulfuric and phosphoric acid).
-
Heat the mixture (e.g., at 100°C) for a defined period to allow for color development.
-
Cool the samples to room temperature.
-
-
Measurement:
-
Measure the absorbance of the samples at the appropriate wavelength (typically around 530 nm) using a spectrophotometer.
-
-
Quantification:
-
Determine the concentration of citrulline produced by comparing the absorbance to a standard curve generated with known concentrations of L-citrulline.
-
Signaling Pathways and Logical Relationships
Carbamoyl Phosphate Degradation Pathway:
The degradation of carbamoyl phosphate in aqueous solution primarily proceeds through two main pathways, depending on the presence of ammonia.
Caption: Degradation pathways of carbamoyl phosphate.
This technical support guide provides a starting point for addressing the common challenges associated with the use of disodium carbamoyl phosphate in enzymatic assays. By understanding the inherent instability of this molecule and implementing the recommended troubleshooting strategies, researchers can improve the reliability and reproducibility of their experimental results.
References
- 1. Carbamoyl phosphate - Wikipedia [en.wikipedia.org]
- 2. Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbamoyl phosphate synthetase: an amazing biochemical odyssey from substrate to product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.unc.edu [med.unc.edu]
Technical Support Center: Optimizing Disodium Carbamoyl Phosphate Concentration for Enzyme Kinetics
Welcome to the technical support center for the use of disodium (B8443419) carbamoyl (B1232498) phosphate (B84403) in enzyme kinetics. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for disodium carbamoyl phosphate in enzyme kinetic assays?
A1: The optimal concentration of disodium carbamoyl phosphate is dependent on the specific enzyme being studied. As a starting point, it is recommended to use a concentration range around the Michaelis constant (Km) of the enzyme for carbamoyl phosphate. For instance, the Km of Nostoc muscorum ornithine transcarbamoylase for carbamoyl phosphate is 0.7 mM.[1] Therefore, a typical starting concentration range for this enzyme would be between 0.1 mM and 2.0 mM. It is crucial to perform a substrate titration experiment to determine the optimal concentration for your specific experimental conditions.
Q2: How should I prepare and store disodium carbamoyl phosphate solutions to ensure stability?
A2: Disodium carbamoyl phosphate is known to be unstable in aqueous solutions, especially at elevated temperatures and non-neutral pH.[2] It is highly recommended to prepare fresh solutions immediately before each experiment. If short-term storage is necessary, solutions should be kept on ice to minimize degradation. Long-term storage of solutions is not advised. The stability of carbamoyl phosphate decreases significantly as the temperature rises; for example, at 96°C, its half-life is only 2 seconds.[2]
Q3: Can high concentrations of disodium carbamoyl phosphate cause substrate inhibition?
A3: Yes, substrate inhibition by carbamoyl phosphate has been observed in some enzymes. For example, ornithine can be inhibitory at concentrations greater than 2 mM in assays with ornithine transcarbamoylase.[1] While direct inhibition by carbamoyl phosphate is less commonly reported for this specific enzyme, it is a potential issue for other enzymes. Therefore, it is essential to include a wide range of substrate concentrations in your initial experiments to identify any potential inhibitory effects.
Q4: What are some common interfering substances in enzyme assays involving carbamoyl phosphate?
A4: As with many enzyme assays, certain substances can interfere with the reaction or the detection method. Common interfering substances to avoid in your sample preparation include EDTA (>0.5 mM), ascorbic acid (>0.2%), SDS (>0.2%), sodium azide (B81097) (>0.2%), NP-40, and Tween-20 (>1%).[3] Additionally, phosphate, a product of the reaction of many carbamoyl phosphate-utilizing enzymes, can act as a competitive inhibitor with respect to carbamoyl phosphate.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during enzyme kinetic experiments using disodium carbamoyl phosphate.
Problem 1: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Step |
| Degraded Carbamoyl Phosphate | Prepare fresh disodium carbamoyl phosphate solution for each experiment. Keep the solution on ice throughout the experiment. |
| Sub-optimal Substrate Concentration | Perform a substrate titration to determine the optimal concentration of carbamoyl phosphate for your enzyme. Ensure the concentration is not in the substrate inhibition range. |
| Incorrect Buffer pH or Composition | Verify the pH of your reaction buffer. The optimal pH can vary significantly between enzymes; for example, ornithine transcarbamoylase from Nostoc muscorum has a pH optimum of 9.5.[1] |
| Presence of Inhibitors | Ensure that your sample and buffer are free from known inhibitors such as high concentrations of phosphate, EDTA, or detergents.[1][3] |
| Inactive Enzyme | Check the storage conditions and age of your enzyme. Test the enzyme activity with a known positive control if available. |
Problem 2: High Background Signal or Non-linear Reaction Progress Curves
| Possible Cause | Troubleshooting Step |
| Spontaneous Degradation of Carbamoyl Phosphate | Run a control reaction without the enzyme to measure the rate of non-enzymatic degradation of carbamoyl phosphate under your assay conditions. Subtract this background rate from your enzyme-catalyzed reaction rate. |
| Contaminating Enzyme Activity | If using a crude enzyme preparation, consider further purification steps to remove any contaminating enzymes that might consume carbamoyl phosphate or interfere with the detection method. |
| Assay Component Interference | Test for interference from individual components of your reaction mixture with your detection method. |
Data Presentation
Table 1: Michaelis-Menten Constants (Km) for Carbamoyl Phosphate in Different Enzymes
| Enzyme | Organism | Km (mM) |
| Ornithine Carbamoyltransferase | Nostoc muscorum | 0.7 |
| Ornithine Carbamoyltransferase (matrix) | Rat Liver Mitochondria | Apparent Km is 8 times that of the soluble enzyme |
Note: The apparent Km for matrix ornithine carbamoyltransferase in permeabilized mitochondria is significantly higher than that of the soluble enzyme, suggesting potential substrate channeling or altered kinetics in situ.[4][5]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Disodium Carbamoyl Phosphate for Ornithine Transcarbamoylase (OTC) Activity Assay
This protocol describes a general method to determine the optimal concentration of disodium carbamoyl phosphate for an OTC activity assay.
Materials:
-
Purified Ornithine Transcarbamoylase (OTC)
-
Disodium Carbamoyl Phosphate
-
L-Ornithine
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Detection Reagent (e.g., a colorimetric reagent for citrulline or phosphate)
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Prepare a stock solution of disodium carbamoyl phosphate (e.g., 100 mM) in cold reaction buffer immediately before use. Keep the stock solution on ice.
-
Prepare a series of dilutions of the carbamoyl phosphate stock solution to create a range of final assay concentrations (e.g., 0, 0.1, 0.2, 0.5, 1.0, 2.0, 5.0, 10.0 mM).
-
Prepare a reaction master mix containing the reaction buffer, a saturating concentration of L-ornithine (e.g., 5-10 times its Km), and the OTC enzyme at a fixed concentration.
-
Initiate the reaction by adding the different concentrations of carbamoyl phosphate to the master mix in the wells of a microplate or cuvettes.
-
Incubate the reaction at the optimal temperature for the enzyme for a fixed period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction using a suitable method (e.g., addition of acid or a specific inhibitor).
-
Add the detection reagent and measure the product formation (citrulline or phosphate) according to the manufacturer's instructions.
-
Plot the reaction velocity (rate of product formation) against the carbamoyl phosphate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The optimal concentration is typically at or slightly above the Km value, avoiding concentrations that show substrate inhibition.
Mandatory Visualizations
References
- 1. Partial Purification and Properties of Ornithine Transcarbamoylase from Nostoc muscorum Kützing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Kinetic properties of carbamoyl-phosphate synthase (ammonia) and ornithine carbamoyltransferase in permeabilized mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic properties of carbamoyl-phosphate synthase (ammonia) and ornithine carbamoyltransferase in permeabilized mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility issues of disodium carbamoyl phosphate in different buffers
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the solubility of disodium (B8443419) carbamoyl (B1232498) phosphate (B84403) in various buffers. It includes troubleshooting advice, experimental protocols, and quantitative data to facilitate the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered when dissolving and handling disodium carbamoyl phosphate.
Q1: Why is my disodium carbamoyl phosphate not dissolving properly?
A1: Several factors can affect the dissolution of disodium carbamoyl phosphate. Here are some key considerations:
-
Solubility Limit: While highly soluble in water, reaching up to 100 mg/mL, achieving this concentration may require assistance.[1][2] Gentle warming and ultrasonication can aid in dissolving the compound.[1][2]
-
Reagent Quality: Ensure you are using a high-purity grade of disodium carbamoyl phosphate. Impurities can affect solubility.
-
Buffer Choice: While soluble in common buffers like Tris-HCl and phosphate, interactions with buffer components can sometimes lead to precipitation, especially at high concentrations or in the presence of certain ions.
Q2: My solution of disodium carbamoyl phosphate appears cloudy or forms a precipitate over time. What is happening?
A2: This is a common issue and is often related to the inherent instability of carbamoyl phosphate in aqueous solutions rather than a true solubility problem.
-
Hydrolytic Instability: Carbamoyl phosphate is unstable in aqueous solutions and can degrade over a few hours at room temperature.[3][4] The primary degradation products are cyanate (B1221674) and carbamate, which can further decompose into ammonia, hydrogenocarbonate, and inorganic phosphate.[3][4] This chemical change can alter the solution's properties and may lead to precipitation.
-
Temperature Sensitivity: The degradation of carbamoyl phosphate is highly dependent on temperature. At 70°C in Tris-HCl buffer (pH 8), it decomposes with a first-order rate constant.[5] Its half-life is significantly reduced at higher temperatures.[5][6]
-
pH Effects: The rate of degradation is also influenced by pH. While specific data across a wide pH range in different buffers is limited, it is a critical factor to consider for solution stability.
Q3: Can I prepare a stock solution of disodium carbamoyl phosphate and store it for later use?
A3: Due to its instability, it is highly recommended to prepare solutions of disodium carbamoyl phosphate fresh for each experiment.[1][2] If a stock solution must be prepared, it should be stored at -80°C and used within a short period. Even at low temperatures, degradation can occur. For short-term storage (up to one month), -20°C is an option, but -80°C is preferable for longer-term storage (up to six months).[1][2] Avoid repeated freeze-thaw cycles.
Q4: Are there any known buffer incompatibilities with disodium carbamoyl phosphate?
A4: While direct solubility incompatibilities are not extensively documented, some functional incompatibilities are known. For instance, Tris and HEPES buffers have been shown to inhibit the enzyme carbamoyl-phosphate synthase.[7] If your experiment involves this or similar enzymes, using a phosphate buffer might be a more suitable choice.
Quantitative Data Summary
The following table summarizes the available quantitative data on the solubility and stability of disodium carbamoyl phosphate. It is important to note that comprehensive, systematic studies on its solubility in various biological buffers are limited. The primary challenge in using this compound is its chemical instability in aqueous solutions.
| Parameter | Buffer/Solvent | Concentration | Temperature | pH | Notes |
| Solubility | Water | 100 mg/mL (540.60 mM) | Room Temperature | Not Specified | May require ultrasonication and warming to achieve.[1][2] |
| Working Concentration | 50 mM Tris-HCl | 10 mM | 70°C | 8.0 | Used for studying thermal decomposition.[5] |
| Working Concentration | D₂O | 0.355 M (~65.6 mg/mL) | Not Specified | Not Specified | Used for NMR spectroscopy studies.[4] |
| Stability | Aqueous Solution | Not Specified | Room Temperature | Not Specified | Decomposes into cyanate and carbamate/hydrogenocarbonate within hours.[3][4] |
| Stability | Aqueous Solution | Not Specified | 40°C | Not Specified | Approximately 50% decomposition after 5 minutes.[6] |
| Stability | Aqueous Solution | Not Specified | 65°C | Not Specified | Approximately 90% decomposition after 5 minutes.[6] |
Experimental Protocols
Protocol for Preparation of a Disodium Carbamoyl Phosphate Solution
This protocol provides a general guideline for preparing a fresh solution of disodium carbamoyl phosphate for immediate use in an experiment.
Materials:
-
Disodium carbamoyl phosphate (solid)
-
Desired buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Sterile, nuclease-free water
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Sterile microcentrifuge tubes or other appropriate containers
Procedure:
-
Calculate the required mass: Determine the mass of disodium carbamoyl phosphate needed to achieve the desired final concentration in your chosen volume of buffer.
-
Weigh the compound: Accurately weigh the calculated mass of disodium carbamoyl phosphate in a sterile microcentrifuge tube. Perform this step quickly to minimize exposure to atmospheric moisture.
-
Add buffer: Add the appropriate volume of your chosen buffer to the tube containing the solid disodium carbamoyl phosphate.
-
Dissolve the compound: Immediately vortex the solution until the solid is completely dissolved.
-
Aid dissolution (if necessary): If the compound does not dissolve readily, sonicate the tube in an ultrasonic water bath for short intervals (e.g., 1-2 minutes) or warm the solution gently (e.g., to 30-37°C). Avoid excessive heating, as this will accelerate degradation.
-
pH adjustment: If necessary, check and adjust the pH of the final solution. Note that the addition of the salt may slightly alter the pH of the buffer.
-
Immediate use: Use the freshly prepared solution immediately to ensure the integrity of the carbamoyl phosphate.
Experimental Workflow and Signaling Pathway
Workflow for Investigating Enzyme Kinetics with Carbamoyl Phosphate
The following diagram illustrates a typical workflow for studying the kinetics of an enzyme that utilizes carbamoyl phosphate as a substrate. The workflow emphasizes the critical step of preparing the carbamoyl phosphate solution immediately before use.
Carbamoyl Phosphate in the Urea (B33335) Cycle
Carbamoyl phosphate is a key metabolic intermediate in the urea cycle, which is essential for the disposal of nitrogen in terrestrial vertebrates.[8] The diagram below illustrates the entry of carbamoyl phosphate into this critical pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of thermal decomposition of carbamoyl phosphate and its stabilization by aspartate and ornithine transcarbamoylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 8. Carbamoyl phosphate - Wikipedia [en.wikipedia.org]
improving the sensitivity of carbamoyl phosphate detection in assays
Welcome to the technical support center for improving the sensitivity of carbamoyl (B1232498) phosphate (B84403) (CP) detection assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting carbamoyl phosphate?
A1: The primary methods for detecting carbamoyl phosphate include:
-
Colorimetric Assays: These assays are often based on the chemical conversion of CP to a product that can be measured spectrophotometrically. A sensitive method involves the conversion of CP to hydroxyurea, which then forms a colored complex. Another common colorimetric approach is a coupled enzyme assay where the production of a downstream product, like citrulline, is measured.
-
Fluorimetric Assays: These are typically coupled enzyme assays that result in the production of a fluorescent molecule, such as NADPH or resorufin.[1][2] Fluorimetric methods generally offer higher sensitivity compared to colorimetric assays.
-
Indirect Phosphate Detection Assays: These methods measure the phosphate released from carbamoyl phosphate. A highly sensitive approach utilizes the malachite green dye, which forms a colored complex with free orthophosphate.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a robust method for separating and quantifying carbamoyl phosphate directly.
Q2: My carbamoyl phosphate standards are not consistent. What could be the issue?
A2: Carbamoyl phosphate is an inherently unstable molecule in aqueous solutions. Inconsistent standards are often due to the degradation of CP. To mitigate this, prepare fresh standards for each experiment and keep them on ice. The stability of CP is also pH-dependent, with greater stability at neutral to slightly alkaline pH.
Q3: Can I use commercial phosphate detection kits to measure carbamoyl phosphate?
A3: Yes, commercial phosphate detection kits, such as those based on malachite green or fluorescent probes, can be used for the indirect detection of carbamoyl phosphate.[2] These kits measure the free phosphate released from the enzymatic or chemical breakdown of CP. This approach can be very sensitive.
Q4: What are the key differences in sensitivity between the available assay methods?
A4: Generally, fluorimetric assays offer the highest sensitivity, followed by malachite green-based colorimetric assays.[2] Traditional colorimetric assays, while robust, are often less sensitive. HPLC methods can be very sensitive depending on the detector used. The choice of assay should be guided by the required sensitivity and the available laboratory equipment.
Troubleshooting Guides
Issue 1: Low Signal or No Signal in the Assay
| Possible Cause | Suggested Solution |
| Degradation of Carbamoyl Phosphate | Prepare fresh carbamoyl phosphate solutions immediately before use. Keep all solutions containing carbamoyl phosphate on ice. |
| Inactive Enzyme(s) in Coupled Assay | Ensure enzymes have been stored correctly at the recommended temperature and have not undergone multiple freeze-thaw cycles. Test the activity of each enzyme in the coupled system independently. |
| Suboptimal Assay Conditions | Optimize the pH, temperature, and incubation time of your assay. Carbamoyl phosphate stability and enzyme activity are highly dependent on these parameters. |
| Incorrect Wavelength/Filter Settings | Verify that the spectrophotometer or fluorometer is set to the correct excitation and emission wavelengths for your specific assay. |
| Insufficient Reagent Concentration | Ensure that all reagents, including substrates and coupling enzymes, are at their optimal concentrations. |
Issue 2: High Background Signal
| Possible Cause | Suggested Solution |
| Contamination with Inorganic Phosphate | Use phosphate-free water and reagents. Glassware should be thoroughly rinsed with phosphate-free water. Consider using disposable plasticware. |
| Spontaneous Breakdown of Substrates | Some substrates in coupled assays may break down non-enzymatically, leading to a high background. Run a "no-enzyme" control to quantify this background and subtract it from your sample readings. |
| Interfering Substances in the Sample | Samples may contain substances that interfere with the assay chemistry. For example, detergents can interfere with malachite green assays. Run a sample blank (sample without a key reagent) to check for interference. |
Issue 3: High Variability Between Replicates
| Possible Cause | Suggested Solution |
| Pipetting Inaccuracies | Use calibrated pipettes and ensure proper pipetting technique. For multi-well plate assays, consider using a multichannel pipette to reduce variability. |
| Inconsistent Incubation Times | Ensure all samples are incubated for the same amount of time. When adding reagents to a multi-well plate, add them in the same order and at a consistent pace. |
| Temperature Fluctuations | Use a water bath or incubator to maintain a constant and uniform temperature for all samples during the assay. |
| Incomplete Mixing of Reagents | Ensure thorough mixing of reagents in each well or tube. |
Quantitative Data Summary
| Assay Method | Principle | Typical Limit of Detection (LOD) | Throughput |
| Hydroxyurea-Based Colorimetric | Chemical conversion of CP to hydroxyurea, followed by colorimetric detection.[1][3] | ~1-5 nmol | Medium |
| Coupled Enzyme Fluorimetric (NADPH) | Enzymatic conversion of CP and ADP to ATP, coupled to NADPH production.[1] | ~50-100 pmol | High |
| Coupled Enzyme Fluorimetric (Resorufin) | Enzymatic reactions leading to the production of fluorescent resorufin.[2] | ~50 pmol | High |
| Malachite Green Colorimetric | Indirect detection of phosphate released from CP. | ~0.1-1 µM | High |
| HPLC | Direct separation and quantification of CP. | Varies with detector (pmol to nmol range) | Low to Medium |
Experimental Protocols
Protocol 1: High-Sensitivity Hydroxyurea-Based Colorimetric Assay
This protocol is adapted from a method that offers a four-fold increase in sensitivity compared to traditional colorimetric assays.[1]
Reagents:
-
Hydroxylamine Solution: 2 M Hydroxylamine-HCl, 3.5 M NaOH. Prepare fresh.
-
Reagent A: 16.7% (w/v) Trichloroacetic acid (TCA), 0.37 M HCl, 0.22 M FeCl3.
-
Reagent B: 1.3 M HCl, 0.87 M H3PO4.
-
Reagent C: 2% (w/v) Diacetylmonoxime, 0.5% (w/v) Thiosemicarbazide.
-
Carbamoyl Phosphate Standard: 10 mM solution in water. Prepare fresh and keep on ice.
Procedure:
-
To 0.5 ml of the sample containing carbamoyl phosphate, add 0.5 ml of the Hydroxylamine Solution.
-
Incubate at 37°C for 10 minutes to convert carbamoyl phosphate to hydroxyurea.
-
Stop the reaction by adding 0.5 ml of Reagent A.
-
Add 1.5 ml of a 2:1 mixture of Reagent B and Reagent C.
-
Incubate at 100°C for 5 minutes.
-
Cool the samples to room temperature.
-
Measure the absorbance at 458 nm.
-
Prepare a standard curve using the Carbamoyl Phosphate Standard.
Protocol 2: High-Sensitivity Fluorimetric Coupled Enzyme Assay
This protocol is based on the principle of coupling the conversion of carbamoyl phosphate to ATP, which is then used in a series of reactions to produce the fluorescent product, NADPH.[1]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM Glucose, 0.5 mM ADP, 0.2 mM NADP+.
-
Enzyme Mix: Carbamate kinase (1 U/ml), Hexokinase (2 U/ml), Glucose-6-phosphate dehydrogenase (1 U/ml) in Assay Buffer.
-
Carbamoyl Phosphate Standard: 1 mM solution in water. Prepare fresh and keep on ice.
Procedure:
-
In a microplate well, add 50 µl of the sample or standard.
-
Add 50 µl of the Assay Buffer.
-
Initiate the reaction by adding 10 µl of the Enzyme Mix.
-
Incubate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Prepare a standard curve using the Carbamoyl Phosphate Standard.
Visualizations
Caption: Workflow for the hydroxyurea-based colorimetric assay.
Caption: Coupled enzyme cascade for the fluorimetric detection of carbamoyl phosphate.
Caption: Troubleshooting logic for low signal in carbamoyl phosphate assays.
References
- 1. A rapid colorimetric assay for carbamyl phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of phosphate in nanomolar range by an enzyme-coupling fluorescent method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conversion of carbamoyl phosphate to hydroxyurea. An assay for carbamoylphosphate synthetase [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization of Disodium Carbamoyl Phosphate Stock Solutions
For researchers, scientists, and drug development professionals utilizing disodium (B8443419) carbamoyl (B1232498) phosphate (B84403), maintaining the stability of stock solutions is critical for reproducible and accurate experimental outcomes. Carbamoyl phosphate is a thermally labile molecule, and its degradation in aqueous solutions can significantly impact experimental results. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges associated with the long-term storage and handling of disodium carbamoyl phosphate stock solutions.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during the preparation, storage, and use of disodium carbamoyl phosphate solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Activity in Stored Solution | - Thermal Decomposition: Carbamoyl phosphate is unstable at room temperature and above. At 37°C and physiological pH, it has a half-life of approximately 5 minutes.[1] - pH-Mediated Hydrolysis: Decomposition is accelerated at acidic or highly alkaline pH. - Contamination: Microbial growth can lead to enzymatic degradation of carbamoyl phosphate. | - Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, keep solutions on ice. - pH Control: Prepare stock solutions in a buffer with a pH between 7.0 and 8.5. Avoid acidic conditions. - Sterilization: Filter-sterilize stock solutions using a 0.22 µm filter before storage to prevent microbial contamination. - Aliquotting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |
| Inconsistent Experimental Results | - Degradation of Working Solutions: Diluted working solutions are also susceptible to degradation, especially during prolonged experiments at room temperature. - Inaccurate Concentration of Stock Solution: If the initial stock solution has degraded, all subsequent dilutions will be inaccurate. | - Prepare Fresh Working Solutions: Prepare working solutions immediately before use from a freshly thawed aliquot of the stock solution. - Keep on Ice: Keep working solutions on ice throughout the experiment. - Verify Stock Concentration: Periodically check the concentration of your stock solution using a reliable quantification method (see Experimental Protocols). |
| Precipitate Formation in Stock Solution | - Concentration Exceeds Solubility: The concentration of the disodium carbamoyl phosphate solution may be too high, especially at low temperatures. - Buffer Incompatibility: Certain buffer components may interact with carbamoyl phosphate, leading to precipitation. | - Reduce Concentration: Prepare a less concentrated stock solution. - Buffer Selection: Use a well-characterized buffer system, such as a phosphate buffer, and ensure all components are fully dissolved. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for carbamoyl phosphate in aqueous solutions?
A1: Carbamoyl phosphate in aqueous solution primarily decomposes into phosphate and cyanate, or phosphate and carbamate, depending on the pH.[1] At near-neutral pH, the decomposition mainly proceeds through a unimolecular elimination of cyanate.[1]
Q2: How does pH affect the stability of carbamoyl phosphate solutions?
A2: Carbamoyl phosphate is most stable in the pH range of 7.0 to 8.5. Both acidic and highly alkaline conditions accelerate its hydrolysis.
Q3: What is the recommended temperature for long-term storage of disodium carbamoyl phosphate stock solutions?
A3: For long-term storage, it is recommended to store aliquots of the stock solution at -20°C or, for extended periods, at -80°C to minimize degradation.
Q4: Can I repeatedly freeze and thaw my carbamoyl phosphate stock solution?
A4: It is strongly advised to avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use volumes to maintain its integrity.
Q5: Are there any chemical stabilizers I can add to my stock solution to improve long-term stability?
A5: While enzymatic stabilization by binding to proteins like aspartate transcarbamoylase (ATCase) and ornithine transcarbamoylase (OTCase) has been demonstrated to be highly effective, information on common chemical stabilizers for long-term storage of stock solutions is limited in the available literature.[2] It is best practice to rely on proper storage conditions (low temperature, optimal pH, and sterile conditions).
Q6: How can I accurately determine the concentration of my carbamoyl phosphate stock solution?
A6: The concentration can be determined using a colorimetric assay, such as the method involving the conversion of carbamoyl phosphate to hydroxyurea, which is then quantified.[3] Alternatively, enzymatic assays coupled to the production of a detectable product like NADPH can be used.[4] A detailed protocol for a colorimetric assay is provided below.
Quantitative Data on Carbamoyl Phosphate Stability
The stability of carbamoyl phosphate is highly dependent on temperature. The following table summarizes the available quantitative data on its decomposition.
| Temperature (°C) | Half-life | Conditions |
| 37 | ~5 minutes | Physiological pH[1] |
| 40 | ~5 minutes for 50% decomposition | Buffered aqueous solution, pH 8.3 |
| 95-100 | < 2 seconds | Not specified[1] |
| Room Temperature | Transforms within hours | Aqueous solution |
Experimental Protocols
Preparation of a Stable Disodium Carbamoyl Phosphate Stock Solution
Materials:
-
Disodium carbamoyl phosphate salt
-
Sterile, nuclease-free water
-
Sterile 0.1 M phosphate buffer (pH 7.4)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the disodium carbamoyl phosphate salt to equilibrate to room temperature before opening to prevent condensation.
-
On a calibrated analytical balance, weigh out the desired amount of disodium carbamoyl phosphate in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile 0.1 M phosphate buffer (pH 7.4) to achieve the desired final concentration (e.g., 100 mM).
-
Gently vortex the tube until the salt is completely dissolved. Perform this step on ice to minimize degradation.
-
Filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Immediately flash-freeze the aliquots in liquid nitrogen and then transfer to -80°C for long-term storage.
Colorimetric Assay for Carbamoyl Phosphate Quantification
This protocol is adapted from a method for carbamoyl phosphate synthetase I assay and involves the conversion of carbamoyl phosphate to hydroxyurea.[3]
Materials:
-
Carbamoyl phosphate solution (stock or experimental sample)
-
Hydroxylamine (B1172632) solution
-
Reagents for ureido compound colorimetric assay (e.g., diacetyl monoxime-thiosemicarbazide reagent)
-
Spectrophotometer or plate reader
Procedure:
-
Conversion to Hydroxyurea:
-
In a microcentrifuge tube, mix your carbamoyl phosphate sample with the hydroxylamine solution.
-
The optimal conditions for this conversion (concentration of hydroxylamine, incubation time, and temperature) should be established based on the original method's specifications.
-
-
Colorimetric Detection:
-
Add the colorimetric reagent for ureido compounds to the tube containing the hydroxyurea.
-
Incubate the reaction as required by the specific colorimetric assay protocol to allow for color development.
-
-
Measurement:
-
Measure the absorbance of the resulting chromophore at the specified wavelength (e.g., 458 nm) using a spectrophotometer.
-
-
Quantification:
-
Create a standard curve using known concentrations of carbamoyl phosphate that have been subjected to the same conversion and detection procedure.
-
Determine the concentration of your unknown sample by comparing its absorbance to the standard curve.
-
Visualizing Experimental Workflow and Degradation Pathway
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of carbamoyl phosphate solutions.
Carbamoyl Phosphate Degradation Pathway
Caption: Primary degradation pathways of carbamoyl phosphate in aqueous solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Hyperthermophilic Carbamate Kinase Stability and Anabolic In Vitro Activity at Alkaline pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbamate Transport in Carbamoyl Phosphate Synthetase: A Theoretical and Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]
impact of divalent cations on disodium carbamoyl phosphate stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with disodium (B8443419) carbamoyl (B1232498) phosphate (B84403). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a specific focus on the impact of divalent cations on the stability of disodium carbamoyl phosphate.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of disodium carbamoyl phosphate in aqueous solutions?
A1: Disodium carbamoyl phosphate is an energy-rich molecule that is inherently unstable in aqueous solutions at room temperature. It undergoes spontaneous hydrolysis, decomposing into cyanate (B1221674) and inorganic phosphate, and can further hydrolyze to carbamate (B1207046) and phosphate. In the presence of ammonia, the decomposition can be accelerated, leading to the formation of urea (B33335).[1] One study determined a first-order kinetic rate constant for the decomposition of carbamoyl phosphate in an aqueous solution to be 7.92 × 10⁻² min⁻¹, which corresponds to a half-life of approximately 8.72 minutes.[1]
Q2: How do divalent cations affect the stability of disodium carbamoyl phosphate?
A2: Divalent cations can influence the stability of disodium carbamoyl phosphate, primarily by acting as Lewis acids and catalyzing its hydrolysis. While specific quantitative data on the catalytic effect of various divalent cations on the non-enzymatic hydrolysis of carbamoyl phosphate is limited in publicly available literature, the general principle is that these cations can coordinate with the phosphate and/or carbonyl oxygen atoms of carbamoyl phosphate. This coordination can polarize the molecule, making it more susceptible to nucleophilic attack by water, thereby increasing the rate of hydrolysis. The magnitude of this effect is expected to vary depending on the specific cation, its charge density, and its coordination chemistry. For instance, cations like Mg²⁺ and Ca²⁺ are known to interact with phosphate groups in biological systems and could play a role in modulating carbamoyl phosphate stability.
Q3: What are the primary degradation products of disodium carbamoyl phosphate?
A3: The primary degradation of disodium carbamoyl phosphate in an aqueous solution involves two main pathways:
-
Decomposition to cyanate and inorganic phosphate. [1]
-
Hydrolysis to carbamate and inorganic phosphate. [1]
In the presence of ammonia, carbamoyl phosphate can also react to form urea and inorganic phosphate.[1]
Troubleshooting Guides
Problem 1: Inconsistent results in experiments involving disodium carbamoyl phosphate and divalent cations.
-
Possible Cause 1: Spontaneous degradation of carbamoyl phosphate.
-
Troubleshooting Tip: Prepare fresh solutions of disodium carbamoyl phosphate for each experiment. Due to its inherent instability in aqueous solutions, storing it in solution for extended periods will lead to significant degradation and variability in your results.[1]
-
-
Possible Cause 2: Uncontrolled temperature.
-
Troubleshooting Tip: Maintain a constant and documented temperature throughout your experiments. The rate of hydrolysis is temperature-dependent. Running experiments on ice or at a controlled low temperature can help to minimize degradation if it is not the variable being studied.
-
-
Possible Cause 3: pH fluctuations.
-
Troubleshooting Tip: Use a well-buffered solution to maintain a stable pH. The hydrolysis rate of carbamoyl phosphate can be influenced by pH. Ensure your buffer system is effective in the presence of the divalent cations you are using.
-
-
Possible Cause 4: Chelation of divalent cations.
-
Troubleshooting Tip: Be mindful of other components in your reaction mixture that could chelate the divalent cations, such as EDTA or certain buffers. The free concentration of the divalent cation is what will influence the stability of the carbamoyl phosphate.
-
Problem 2: Difficulty in accurately measuring the concentration of carbamoyl phosphate.
-
Possible Cause 1: Rapid degradation during the assay.
-
Troubleshooting Tip: Choose a rapid analytical method to minimize the impact of degradation during the measurement itself. Methods like ³¹P NMR spectroscopy can provide a snapshot of the concentration at a specific time point.[1]
-
-
Possible Cause 2: Interference from other phosphate-containing compounds.
-
Troubleshooting Tip: If using a colorimetric assay for inorganic phosphate release to monitor degradation, ensure that your initial carbamoyl phosphate solution is free of contaminating inorganic phosphate. Run appropriate controls to account for any background phosphate.
-
-
Possible Cause 3: Matrix effects from divalent cations in the assay.
-
Troubleshooting Tip: Validate your analytical method in the presence of the divalent cations you are studying. Some cations may interfere with certain colorimetric or enzymatic assays. For example, high concentrations of certain divalent cations might inhibit coupling enzymes used in some assay kits.
-
Quantitative Data
| Condition | Rate Constant (k) | Half-life (t₁/₂) | Reference |
| Aqueous Solution (pH ~11.7-11.3) | 7.92 × 10⁻² min⁻¹ | 8.72 min | [1] |
Researchers should experimentally determine the rate constants for carbamoyl phosphate degradation in the presence of the specific divalent cations relevant to their studies.
Experimental Protocols
Protocol 1: Determination of Carbamoyl Phosphate Stability using ³¹P NMR Spectroscopy
This method allows for the direct monitoring of the disappearance of the carbamoyl phosphate signal and the appearance of the inorganic phosphate signal over time.
-
Materials:
-
Disodium carbamoyl phosphate
-
D₂O for NMR lock
-
Buffer solution (e.g., HEPES, TRIS), pH adjusted
-
Stock solutions of divalent cation salts (e.g., MgCl₂, CaCl₂)
-
NMR tubes
-
NMR spectrometer
-
-
Procedure:
-
Prepare a stock solution of disodium carbamoyl phosphate in the chosen buffer prepared with D₂O. Keep the solution on ice.
-
Prepare separate NMR tubes for the control (no divalent cation) and for each divalent cation concentration to be tested.
-
To each NMR tube, add the buffer and the desired concentration of the divalent cation stock solution.
-
Initiate the reaction by adding a known concentration of the cold carbamoyl phosphate stock solution to each NMR tube.
-
Immediately acquire the first ³¹P NMR spectrum (t=0).
-
Acquire subsequent spectra at regular time intervals. The frequency of acquisition will depend on the expected rate of degradation.
-
Integrate the peaks corresponding to carbamoyl phosphate and inorganic phosphate in each spectrum.
-
Plot the natural logarithm of the carbamoyl phosphate concentration (or peak integral) versus time. The slope of this line will be the negative of the first-order rate constant (-k).
-
Protocol 2: Colorimetric Assay for Carbamoyl Phosphate Degradation
This indirect method measures the increase in inorganic phosphate as carbamoyl phosphate degrades.
-
Materials:
-
Disodium carbamoyl phosphate
-
Buffer solution
-
Stock solutions of divalent cation salts
-
Malachite green-molybdate reagent or other phosphate detection reagent
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the buffer and the desired concentration of the divalent cation in a microplate well or tube.
-
Prepare a phosphate standard curve.
-
Initiate the reaction by adding a known concentration of carbamoyl phosphate to the reaction mixture.
-
At various time points, take an aliquot of the reaction mixture and add it to the malachite green-molybdate reagent to stop the reaction and develop the color.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).
-
Use the phosphate standard curve to determine the concentration of inorganic phosphate at each time point.
-
The rate of carbamoyl phosphate degradation can be determined from the rate of phosphate formation.
-
Visualizations
Caption: Workflow for assessing carbamoyl phosphate stability using ³¹P NMR spectroscopy.
Caption: Proposed mechanism of divalent cation-catalyzed hydrolysis of carbamoyl phosphate.
References
minimizing non-enzymatic reactions of disodium carbamoyl phosphate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of disodium (B8443419) carbamoyl (B1232498) phosphate (B84403). It offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on minimizing non-enzymatic reactions.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during experiments involving disodium carbamoyl phosphate.
Issue 1: Low or No Product Formation in an Enzymatic Reaction
| Possible Cause | Recommended Solution |
| Degradation of Carbamoyl Phosphate Stock Solution | Disodium carbamoyl phosphate is unstable in solution. Prepare fresh solutions for each experiment. If a stock solution must be made, prepare it in a buffer at a slightly alkaline pH (around 8.0-9.0), aliquot into single-use volumes, and store at -80°C for short periods. Avoid repeated freeze-thaw cycles. |
| Inappropriate Buffer System | Tris and HEPES buffers have been reported to inhibit carbamoyl phosphate synthetase (CPS)[1]. If using CPS or another sensitive enzyme, consider alternative buffers such as phosphate or borate (B1201080) buffers. Always check for buffer compatibility with your specific enzyme. |
| Incorrect Reaction Temperature | Carbamoyl phosphate is highly susceptible to thermal degradation. Maintain reactions at the lowest feasible temperature for your enzyme. For enzymes from mesophilic organisms, this is typically between 25°C and 37°C. The half-life of carbamoyl phosphate is approximately 5 minutes at 37°C and physiological pH[2]. |
| Presence of Ammonia (B1221849) in Reagents | Ammonia can accelerate the decomposition of carbamoyl phosphate to form urea[3][4]. Use high-purity reagents and freshly prepared buffers to minimize ammonia contamination. |
| Sub-optimal pH of the Reaction Mixture | The stability of carbamoyl phosphate is pH-dependent. While it is more stable at a slightly alkaline pH, the optimal pH for your enzyme must be considered. Determine the optimal balance between enzyme activity and substrate stability for your specific system. |
Issue 2: High Background Signal or Non-reproducible Results in Quantification Assays
| Possible Cause | Recommended Solution |
| Spontaneous Degradation During Assay | Minimize the time between sample preparation and measurement. Perform assay steps on ice whenever possible to slow down the degradation of carbamoyl phosphate. |
| Interference from Sample Components | Deproteinize samples containing high concentrations of protein, as they can interfere with colorimetric and fluorometric assays. Ensure that the sample matrix does not contain substances that interfere with the detection method. |
| Inaccurate Standard Curve | Prepare carbamoyl phosphate standards immediately before use, as they will degrade over time, leading to an inaccurate standard curve. |
| Contamination of Reagents | Ensure all reagents are free from contaminants that might react with carbamoyl phosphate or interfere with the detection signal. Use high-purity water and reagents. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should solid disodium carbamoyl phosphate be stored?
-
A1: Solid disodium carbamoyl phosphate should be stored at -20°C in a tightly sealed container to keep it dry.
-
-
Q2: How should I prepare and store carbamoyl phosphate solutions?
-
A2: It is highly recommended to prepare carbamoyl phosphate solutions fresh for each experiment due to their instability. If a stock solution is necessary, dissolve the solid in a slightly alkaline buffer (pH 8.0-9.0), aliquot into single-use volumes, and store at -80°C for a limited time. Avoid repeated freeze-thaw cycles.
-
Stability and Degradation
-
Q3: What are the main degradation products of carbamoyl phosphate?
-
A3: In aqueous solutions, carbamoyl phosphate degrades to cyanate (B1221674) and phosphate, or carbamate (B1207046) and phosphate, depending on the pH[2]. In the presence of ammonia, it can also decompose to form urea[3][4].
-
-
Q4: How do temperature and pH affect the stability of carbamoyl phosphate?
-
A4: Carbamoyl phosphate is thermally labile. Its half-life is approximately 5 minutes at 37°C and physiological pH, and this decreases to less than 2 seconds at 95-100°C[2]. It exhibits greater stability at a slightly alkaline pH.
-
Experimental Design
-
Q5: Are there any common laboratory reagents that I should avoid when working with carbamoyl phosphate?
-
A5: Yes, Tris and HEPES buffers can inhibit carbamoyl phosphate synthetase[1]. Also, avoid reagents that contain or can generate ammonia, as this will accelerate the degradation of carbamoyl phosphate.
-
-
Q6: How can I minimize the non-enzymatic degradation of carbamoyl phosphate during my experiments?
-
A6: To minimize degradation, prepare solutions fresh, keep them on ice, use an appropriate buffer system at an optimal pH, and perform reactions at the lowest feasible temperature. If your experimental system allows, the presence of an enzyme that binds carbamoyl phosphate, such as ornithine transcarbamoylase, can significantly stabilize it.
-
Data Presentation
Table 1: Factors Influencing the Stability of Disodium Carbamoyl Phosphate in Aqueous Solutions
| Factor | Effect on Stability | Recommendations for Minimizing Degradation |
| Temperature | Highly unstable at elevated temperatures. The half-life is approximately 5 minutes at 37°C and less than 2 seconds at 95-100°C[2]. | Maintain solutions on ice. Run enzymatic reactions at the lowest temperature compatible with enzyme activity. |
| pH | More stable in slightly alkaline conditions. | Prepare stock solutions and conduct experiments in buffers with a pH range of 8.0-9.0, if compatible with the experimental system. |
| Ammonia | Accelerates decomposition to urea[3][4]. | Use high-purity reagents and freshly prepared buffers to avoid ammonia contamination. |
| Enzyme Binding | Enzymes that utilize carbamoyl phosphate as a substrate can significantly protect it from thermal decomposition. | If applicable, the presence of enzymes like ornithine transcarbamoylase in the reaction mixture can enhance stability. |
| Buffer Type | Tris and HEPES buffers can inhibit carbamoyl phosphate synthetase[1]. | Use alternative buffer systems like phosphate or borate buffers when working with sensitive enzymes. |
Experimental Protocols
Protocol 1: Fluorometric Quantification of Carbamoyl Phosphate
This protocol is based on the principle of coupling the conversion of carbamoyl phosphate and ADP to ATP by carbamate kinase, followed by a series of reactions leading to the formation of a fluorescent product[5].
Materials:
-
Carbamate Kinase
-
Hexokinase
-
Glucose-6-phosphate Dehydrogenase
-
Disodium Carbamoyl Phosphate (for standards)
-
ADP (Adenosine Diphosphate)
-
NADP+ (Nicotinamide Adenine Dinucleotide Phosphate)
-
Glucose
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 10 mM MgCl2)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 535 nm, Emission: 587 nm)
Procedure:
-
Standard Preparation: Prepare a series of carbamoyl phosphate standards (e.g., 0, 10, 20, 30, 40, 50 µM) in assay buffer immediately before use.
-
Reaction Mixture Preparation: Prepare a master mix containing:
-
100 mM Tris-HCl, pH 8.0
-
10 mM MgCl2
-
2 mM ADP
-
1 mM NADP+
-
5 mM Glucose
-
1 U/mL Carbamate Kinase
-
2 U/mL Hexokinase
-
1 U/mL Glucose-6-phosphate Dehydrogenase
-
-
Assay:
-
Add 50 µL of each standard or sample to individual wells of the 96-well plate.
-
Add 50 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence at Ex/Em = 535/587 nm.
-
-
Calculation: Subtract the fluorescence of the blank (0 µM standard) from all readings. Plot the fluorescence of the standards versus their concentration to generate a standard curve. Determine the concentration of carbamoyl phosphate in the samples from the standard curve.
Protocol 2: Colorimetric Quantification of Carbamoyl Phosphate
This protocol is based on the reaction of carbamoyl phosphate with hydroxylamine (B1172632) to form hydroxyurea, which is then quantified colorimetrically[6].
Materials:
-
Disodium Carbamoyl Phosphate (for standards)
-
Hydroxylamine Hydrochloride
-
Trichloroacetic Acid (TCA)
-
Reagent A: 4% (w/v) antipyrine (B355649) in 50% sulfuric acid
-
Reagent B: 5% (w/v) diacetyl monoxime in 5% acetic acid
-
Color Reagent: Mix 2 parts of Reagent A with 1 part of Reagent B immediately before use.
-
96-well clear microplate
-
Spectrophotometer (458 nm)
Procedure:
-
Standard Preparation: Prepare a series of carbamoyl phosphate standards (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM) in water immediately before use.
-
Sample Preparation: Deproteinize samples by adding an equal volume of 10% TCA, centrifuge to pellet the protein, and use the supernatant for the assay.
-
Hydroxyurea Formation:
-
To 100 µL of each standard or deproteinized sample, add 100 µL of 2 M hydroxylamine hydrochloride.
-
Incubate at 60°C for 15 minutes.
-
Cool to room temperature.
-
-
Color Development:
-
Add 800 µL of the freshly prepared Color Reagent to each tube.
-
Incubate at 100°C for 15 minutes.
-
Cool to room temperature.
-
-
Measurement:
-
Transfer 200 µL of each reaction to a 96-well plate.
-
Measure the absorbance at 458 nm.
-
-
Calculation: Subtract the absorbance of the blank (0 mM standard) from all readings. Plot the absorbance of the standards versus their concentration to generate a standard curve. Determine the concentration of carbamoyl phosphate in the samples from the standard curve.
Visualizations
Caption: Workflow for the fluorometric quantification of carbamoyl phosphate.
Caption: Troubleshooting logic for low product formation in enzymatic assays.
References
- 1. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 2. journals.plos.org [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorimetric determination of carbamoyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid colorimetric assay for carbamyl phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Disodium Carbamoyl Phosphate vs. Lithium Carbamoyl Phosphate in Enzymatic Assays
For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the accuracy and reproducibility of enzymatic assays. Carbamoyl (B1232498) phosphate (B84403), a key substrate in the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis, is commercially available as disodium (B8443419) and dilithium (B8592608) salts. This guide provides an objective comparison of these two salts, supported by available data, to inform the selection process for enzymatic assays involving enzymes such as ornithine transcarbamylase (OTC) and carbamoyl phosphate synthetase (CPS).
Chemical and Physical Properties
A primary consideration for any reagent is its solubility and stability in aqueous solutions, as enzymatic assays are typically conducted in buffered aqueous media. Carbamoyl phosphate itself is known to be unstable in aqueous solutions, undergoing hydrolysis. The choice of the counter-ion can influence the salt's solubility and potentially its stability.
| Property | Disodium Carbamoyl Phosphate | Dilithium Carbamoyl Phosphate |
| Molecular Formula | C H₂ N Na₂ O₅ P | C H₂ Li₂ N O₅ P |
| Molecular Weight | 187.98 g/mol | 152.89 g/mol |
| Solubility in Water | Information not readily available in quantitative terms. | 20 mg/mL (requires sonication and warming)[1] |
| Storage Temperature | -20°C | -20°C |
Data compiled from publicly available product information.
The solubility data for the dilithium salt suggests it may be less readily soluble than ideal for preparing concentrated stock solutions at room temperature. The lack of readily available, specific solubility data for the disodium salt from commercial suppliers makes a direct comparison challenging. However, sodium salts are generally known for their high solubility in water.
Impact on Enzymatic Activity
The choice of cation (Na⁺ vs. Li⁺) in the assay buffer can have a direct impact on enzyme structure and function. While specific studies on the differential effects of disodium and lithium carbamoyl phosphate on OTC or CPS are scarce, general principles of ion-enzyme interactions can provide some insights.
Lithium ions, having a smaller ionic radius than sodium ions, exhibit a higher charge density. This can lead to stronger interactions with negatively charged groups on the enzyme surface or within the active site, potentially altering the enzyme's conformation and catalytic activity. In some enzymatic systems, lithium has been shown to be an inhibitor. For instance, in the case of H+-ATP synthase from chloroplasts, lithium ions can act as a blocker of the ion translocation pathway[2]. Conversely, sodium ions are often essential for the activity of certain enzymes.
Given the critical role of electrostatic interactions in substrate binding and catalysis, the presence of different cations could subtly influence the kinetic parameters of enzymes like OTC and CPS. However, without direct experimental evidence, this remains a theoretical consideration. In practice, many standard protocols for OTC and CPS assays do not specify the salt form of carbamoyl phosphate, suggesting that for many applications, the difference may not be significant enough to affect the outcome, or that one form (likely the more common or soluble one) is used implicitly.
Experimental Protocols
Detailed experimental protocols often provide insight into the practical utility of different reagents. Below are generalized protocols for Ornithine Transcarbamylase (OTC) and Carbamoyl Phosphate Synthetase (CPS) assays. It is important to note that the specific salt of carbamoyl phosphate is frequently not mentioned in the literature. Researchers should consult the original publications for any specific details provided.
Ornithine Transcarbamylase (OTC) Assay
This assay measures the formation of citrulline from ornithine and carbamoyl phosphate.
Principle: Ornithine + Carbamoyl Phosphate --(OTC)--> Citrulline + Phosphate
Typical Reaction Mixture:
-
Buffer (e.g., Tris-HCl, pH 7.5-8.5)
-
L-Ornithine
-
Carbamoyl Phosphate
-
Enzyme source (e.g., liver homogenate, purified enzyme)
Procedure:
-
Prepare a reaction mixture containing buffer, ornithine, and the enzyme source.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding carbamoyl phosphate.
-
Incubate for a defined period.
-
Stop the reaction (e.g., by adding a strong acid).
-
Quantify the amount of citrulline produced using a colorimetric method (e.g., diacetylmonoxime method).
Caption: Workflow for a typical Ornithine Transcarbamylase (OTC) assay.
Carbamoyl Phosphate Synthetase (CPS) Assay
This assay measures the synthesis of carbamoyl phosphate from bicarbonate, ammonia (B1221849) (or glutamine), and ATP.
Principle: HCO₃⁻ + 2 ATP + NH₃ --(CPS)--> Carbamoyl Phosphate + 2 ADP + Pᵢ
Typical Reaction Mixture:
-
Buffer (e.g., HEPES, pH 7.2-7.6)
-
ATP
-
MgCl₂
-
Bicarbonate (e.g., NaHCO₃)
-
Ammonium salt (e.g., NH₄Cl) or L-glutamine
-
Enzyme source
Procedure (Coupled Assay):
-
Prepare a reaction mixture containing all components except the enzyme source.
-
Add a coupling enzyme, such as ornithine transcarbamylase, and its substrate, ornithine.
-
Initiate the reaction by adding the CPS enzyme source.
-
The carbamoyl phosphate produced is immediately converted to citrulline by OTC.
-
Stop the reaction and quantify the citrulline produced as an indirect measure of CPS activity.
Caption: Simplified reaction scheme for Carbamoyl Phosphate Synthetase (CPS).
Conclusion and Recommendations
The choice between disodium and lithium carbamoyl phosphate for enzymatic assays may be influenced by several factors, with solubility being a primary practical consideration. While the dilithium salt has documented solubility that requires heating and sonication, the disodium salt is generally expected to be more readily soluble based on the general properties of sodium salts.
The potential for the lithium ion to inhibit or otherwise alter enzyme activity, as suggested by studies on other enzymes, warrants consideration, particularly in sensitive kinetic studies. However, without direct comparative data for OTC or CPS, the significance of this effect remains speculative.
Recommendations:
-
For routine assays where high solubility is desired for ease of preparation, disodium carbamoyl phosphate may be the preferred choice, assuming its solubility is indeed higher as is typical for sodium salts.
-
When conducting sensitive kinetic studies, it is advisable to be consistent with the salt form used throughout the experiments. If there is a concern about the potential inhibitory effects of lithium, the disodium salt would be a more conservative option.
-
Researchers should always clearly document the specific salt form of carbamoyl phosphate used in their experimental methods to ensure the reproducibility of their results.
-
If initiating a new series of experiments, it may be prudent to perform a preliminary comparison of the two salts to determine if there is any significant difference in enzyme activity under the specific assay conditions.
References
Validating Experimental Results with 13C-Labeled Disodium Carbamoyl Phosphate: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately tracing and quantifying metabolic pathways is paramount. 13C-labeled disodium (B8443419) carbamoyl (B1232498) phosphate (B84403) serves as a critical tracer for investigating key metabolic routes, including the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis. However, its inherent instability presents experimental challenges. This guide provides an objective comparison of methodologies for validating experimental results using 13C-labeled carbamoyl phosphate, including the use of stable precursors, and contrasts its utility with other common isotopic tracers.
Comparative Analysis of Isotopic Tracers
The choice of an isotopic tracer is contingent on the specific metabolic pathway under investigation. While direct administration of 13C-labeled carbamoyl phosphate would be ideal for tracing its immediate fate, its rapid degradation in aqueous solutions makes this approach challenging. A more practical and widely adopted strategy involves the administration of 13C-labeled precursors that are endogenously converted to 13C-carbamoyl phosphate.
| Tracer | Primary Application | Advantages | Disadvantages |
| [1-¹³C] or [2-¹³C]Acetate | Urea Cycle Flux | Readily metabolized to H¹³CO₃⁻, which is a direct precursor for carbamoyl phosphate synthesis in the mitochondria. Allows for in vivo measurement of ureagenesis.[1][2][3] | The ¹³C label can be diluted in the total bicarbonate pool, and a significant portion is lost as ¹³CO₂ through respiration.[4] |
| NaH¹³CO₃⁻ | Urea Cycle Flux | Directly labels the bicarbonate pool that feeds into carbamoyl phosphate synthesis, providing a more direct measurement of the urea cycle rate.[1] | Similar to acetate (B1210297), a large fraction of the tracer is lost as expired ¹³CO₂, with less than 1% being incorporated into urea.[4] |
| [U-¹³C₅]Glutamine | Pyrimidine Biosynthesis, TCA Cycle Anaplerosis | Excellent for tracing the contribution of glutamine to the TCA cycle and its role as a nitrogen donor in pyrimidine synthesis.[5][6] | Provides less direct information on the de novo synthesis of carbamoyl phosphate from ammonia (B1221849) and bicarbonate. |
| [1,2-¹³C₂]Glucose | Glycolysis, Pentose (B10789219) Phosphate Pathway | Provides precise estimates for glycolytic and pentose phosphate pathway fluxes.[5][7] | Does not directly label the carbamoyl phosphate pool for urea cycle studies. |
Experimental Protocols
In Vivo Ureagenesis Assay using ¹³C-Acetate
This protocol is adapted from studies monitoring urea cycle activity in vivo.[2][3]
-
Subject Preparation: Subjects are typically fasted overnight to achieve a metabolic baseline.
-
Tracer Administration: A single oral dose of ¹³C-labeled sodium acetate (e.g., 2 mg/kg) is administered.
-
Sample Collection: Blood and breath samples are collected at baseline and at regular intervals (e.g., 0, 15, 30, 60, 90, 120, 180, 240 minutes) post-administration.
-
Sample Processing:
-
Blood is centrifuged to separate plasma. Plasma urea is isolated, and its concentration is determined.
-
For isotopic analysis, plasma samples are treated to isolate urea, which is then enzymatically hydrolyzed with urease to release CO₂.
-
-
Isotopic Analysis:
-
The isotopic enrichment of ¹³CO₂ in breath is measured using isotope ratio mass spectrometry (IRMS).
-
The ¹³C enrichment in the CO₂ derived from urea is measured by gas chromatography-mass spectrometry (GC-MS) or IRMS to determine the rate of ¹³C-urea production.[4]
-
-
Data Analysis: The rate of appearance of ¹³C in plasma urea is calculated to determine the in vivo rate of ureagenesis.
Metabolic Flux Analysis (MFA) using ¹³C-Labeled Substrates in Cell Culture
This is a general protocol for cellular metabolic flux analysis.[5][8]
-
Cell Culture: Cells are cultured in a defined medium to a desired confluence.
-
Isotopic Labeling: The growth medium is replaced with a medium containing the ¹³C-labeled substrate (e.g., [U-¹³C₅]glutamine or [1,2-¹³C₂]glucose) as the sole source of that nutrient. Cells are incubated for a period sufficient to reach isotopic steady state.
-
Metabolite Extraction: The medium is aspirated, and the cells are rapidly quenched with a cold solvent (e.g., 80% methanol) to halt metabolic activity. Intracellular metabolites are then extracted.
-
Sample Analysis: The isotopic labeling patterns of key intracellular metabolites (e.g., amino acids, TCA cycle intermediates, nucleotides) are determined using GC-MS or LC-MS/MS.
-
Flux Calculation: The measured labeling distributions are input into a metabolic model to calculate intracellular metabolic fluxes.
Data Presentation
Quantitative Comparison of Tracer Incorporation into Urea
| Parameter | ¹³C-Acetate Administration | NaH¹³CO₃⁻ Administration |
| Peak ¹³C-Urea Enrichment | Lower due to dilution in the bicarbonate pool | Potentially higher as it directly labels the precursor pool |
| Time to Peak Enrichment | Dependent on the rate of acetate metabolism to bicarbonate | Rapid, as it directly enters the bicarbonate pool |
| Tracer Efficiency into Urea | < 1% of the administered dose is incorporated into urea.[4] | < 1% of the administered dose is incorporated into urea.[4] |
| Primary Analytical Technique | GC-MS or IRMS | IRMS |
Visualizations
Signaling Pathway: Urea Cycle and ¹³C-Label Incorporation
References
- 1. Measuring In Vivo Ureagenesis With Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo monitoring of urea cycle activity with (13)C-acetate as a tracer of ureagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quality Control and Purity Assessment of Commercial Disodium Carbamoyl Phosphate
For researchers, scientists, and professionals in drug development, the quality and purity of reagents are paramount to achieving reliable and reproducible experimental outcomes. Disodium (B8443419) carbamoyl (B1232498) phosphate (B84403) is a critical reagent in various biochemical assays and synthetic pathways. However, its inherent instability necessitates rigorous quality control. This guide provides a framework for assessing the purity of commercial disodium carbamoyl phosphate, offering detailed experimental protocols and a comparison of analytical methodologies.
Understanding the Challenges: Stability of Carbamoyl Phosphate
Disodium carbamoyl phosphate is susceptible to hydrolysis, breaking down into inorganic phosphate and carbamate (B1207046), which in turn can decompose to ammonia (B1221849) and carbon dioxide. The rate of degradation is influenced by factors such as pH, temperature, and the presence of moisture. One study highlighted that carbamoyl phosphate in an aqueous solution can transform into cyanate (B1221674) and carbamate/hydrogenocarbonate species within hours[1][2]. This instability underscores the importance of proper storage and regular quality assessment. Commercial preparations are typically stored at -20°C to minimize degradation[3][4].
Key Quality Control Parameters and Recommended Analytical Methods
A comprehensive quality control strategy for disodium carbamoyl phosphate should evaluate its identity, purity, and the presence of key impurities such as inorganic phosphate. The following table summarizes essential tests and suitable analytical methods.
| Quality Control Parameter | Analytical Method | Principle of Method | Key Information Provided |
| Identity Confirmation | 13C & 31P Nuclear Magnetic Resonance (NMR) Spectroscopy | NMR spectroscopy provides detailed information about the chemical environment of carbon and phosphorus atoms, offering a unique spectral fingerprint for the molecule. | Confirms the chemical structure of carbamoyl phosphate. |
| Purity Assessment | High-Performance Liquid Chromatography (HPLC) | HPLC separates components of a mixture based on their differential interactions with a stationary phase, allowing for the quantification of the main compound and any impurities. | Provides a quantitative measure of the purity of the disodium carbamoyl phosphate preparation. |
| Inorganic Phosphate Impurity | Colorimetric Assay (modified Baginski method) | This method relies on the reaction of inorganic phosphate with a molybdate (B1676688) solution in the presence of a reducing agent to form a colored complex, the absorbance of which is measured spectrophotometrically. | Quantifies the amount of inorganic phosphate, a primary degradation product.[5] |
| Enzymatic Activity Assay | Coupled Enzyme Assay | The activity of carbamoyl phosphate can be determined by coupling its enzymatic conversion to a reaction that produces a detectable signal, such as the production of NADPH. | Confirms the biological activity of the carbamoyl phosphate, which is crucial for its use in enzymatic reactions. |
Detailed Experimental Protocols
Purity Determination and Impurity Profiling by HPLC
This method provides a quantitative assessment of the purity of disodium carbamoyl phosphate and helps to identify and quantify any impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Anion-exchange column
Reagents:
-
Disodium carbamoyl phosphate sample
-
Mobile phase A: 20 mM Potassium Phosphate buffer, pH 7.0
-
Mobile phase B: 20 mM Potassium Phosphate buffer with 1 M KCl, pH 7.0
-
High-purity water
Procedure:
-
Prepare a stock solution of the disodium carbamoyl phosphate sample in high-purity water.
-
Set up the HPLC system with the anion-exchange column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 100% Mobile phase A).
-
Inject the sample solution.
-
Run a gradient elution from 0% to 100% Mobile phase B over a specified time to separate the components.
-
Monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 210 nm).
-
The purity is calculated by dividing the peak area of carbamoyl phosphate by the total peak area of all components.
Quantification of Inorganic Phosphate Impurity
This protocol is adapted from a method designed for measuring inorganic phosphate in the presence of labile organic phosphates like carbamoyl phosphate[5].
Reagents:
-
Trichloroacetic acid (TCA) solution
-
Color reagent: Ammonium molybdate and ascorbic acid solution
-
Phosphate standard solution
Procedure:
-
Prepare a solution of the disodium carbamoyl phosphate sample in water.
-
To precipitate proteins and stop enzymatic reactions (if applicable), add an equal volume of cold TCA solution.
-
Centrifuge to pellet the precipitate.
-
Take an aliquot of the supernatant and add the color reagent.
-
Incubate at a controlled temperature for a specific time to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 820 nm) using a spectrophotometer.
-
Determine the concentration of inorganic phosphate by comparing the absorbance to a standard curve prepared with known concentrations of a phosphate standard.
Enzymatic Activity Assay
This assay determines the biological activity of carbamoyl phosphate by measuring its ability to be utilized by a specific enzyme.
Principle: Carbamate kinase catalyzes the transfer of a phosphate group from ATP to carbamate to form carbamoyl phosphate. The reverse reaction can be used to assay for carbamoyl phosphate by coupling the production of ATP to a hexokinase/glucose-6-phosphate dehydrogenase system, which results in the production of NADPH, a compound that can be monitored spectrophotometrically.
Reagents:
-
Disodium carbamoyl phosphate sample
-
Carbamate kinase
-
ADP
-
Glucose
-
Hexokinase
-
Glucose-6-phosphate dehydrogenase
-
NADP+
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
Procedure:
-
Prepare a reaction mixture containing all reagents except the carbamoyl phosphate sample.
-
Initiate the reaction by adding the carbamoyl phosphate solution.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
-
The rate of NADPH production is proportional to the concentration of active carbamoyl phosphate in the sample.
Visualizing Experimental Workflows and Biological Pathways
To aid in the understanding of the quality control process and the biological context of carbamoyl phosphate, the following diagrams have been generated.
Caption: Experimental workflow for the quality control of disodium carbamoyl phosphate.
Caption: The role of carbamoyl phosphate in the Urea Cycle.
Alternative Reagents
In instances where the stability of disodium carbamoyl phosphate is a significant concern, researchers might consider alternative reagents or in situ generation methods. For example, some enzymatic reactions can be designed to produce carbamoyl phosphate immediately before its use, thereby avoiding issues with storage and degradation[6][7].
By implementing a robust quality control program based on the principles and protocols outlined in this guide, researchers can ensure the integrity of their experiments and the reliability of their data when working with the vital but delicate reagent, disodium carbamoyl phosphate.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inorganic phosphate determination in the presence of a labile organic phosphate: assay for carbamyl phosphate phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyperthermophilic Carbamate Kinase Stability and Anabolic In Vitro Activity at Alkaline pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperthermophilic Carbamate Kinase Stability and Anabolic In Vitro Activity at Alkaline pH - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing Disodium Carbamoyl Phosphate from Different Suppliers
For researchers, scientists, and drug development professionals, the selection of high-quality reagents is a critical factor for ensuring the validity and reproducibility of experimental results. Disodium (B8443419) carbamoyl (B1232498) phosphate (B84403) is a vital intermediate metabolite in the urea (B33335) cycle and pyrimidine (B1678525) synthesis.[1][2] Its purity, stability, and biological activity can significantly impact experimental outcomes. This guide provides a framework for objectively comparing the efficacy of disodium carbamoyl phosphate from various suppliers, complete with detailed experimental protocols and data presentation formats.
A defect in the enzyme carbamoyl phosphate synthetase I (CPS I), which is responsible for producing carbamoyl phosphate, can lead to hyperammonemia in humans.[1] Therefore, the quality of commercially available carbamoyl phosphate is of utmost importance for research in this area.
Key Quality Attributes for Comparison
To conduct a thorough comparison, the following key quality attributes should be assessed for each supplier's product:
-
Purity and Impurity Profile: The presence of impurities can interfere with experimental assays and lead to inaccurate results.
-
Stability: Disodium carbamoyl phosphate can be unstable, especially in aqueous solutions.[3] Assessing its stability over time under defined storage conditions is crucial.
-
Biological Activity: The ultimate measure of efficacy is the compound's ability to function as a substrate in a relevant biological system.
The following diagram outlines a comprehensive workflow for evaluating these attributes.
Experimental Protocols
Detailed and consistent methodologies are essential for an unbiased comparison.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of disodium carbamoyl phosphate and identify any potential impurities.
-
Methodology:
-
Standard Preparation: Prepare a stock solution of a reference standard disodium carbamoyl phosphate at a known concentration (e.g., 1 mg/mL) in an appropriate buffer (e.g., 10 mM potassium phosphate, pH 7.4). Create a series of dilutions to generate a standard curve.
-
Sample Preparation: Dissolve the product from each supplier in the same buffer to the same target concentration as the stock standard.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 10 mM potassium phosphate, pH 7.4) and Solvent B (e.g., Methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standards and samples. Calculate the purity of each sample by comparing the peak area of the main compound to the total peak area of all components. Identify and quantify any impurities by comparing their retention times and peak areas to the standard curve.
-
Stability Assessment
-
Objective: To determine the degradation of the product over time under controlled storage conditions.
-
Methodology:
-
Sample Preparation: Prepare multiple aliquots of a known concentration of disodium carbamoyl phosphate from each supplier in a relevant buffer.
-
Storage Conditions: Store the aliquots under both recommended (-20°C or -80°C) and accelerated (e.g., 4°C) conditions.[4]
-
Time Points: Analyze the samples at specified time points (e.g., 0, 1, 4, and 12 weeks).
-
Analysis: At each time point, analyze one aliquot from each storage condition for each supplier using the HPLC method described above.
-
Data Reporting: Report the percentage of the initial compound remaining at each time point.
-
Biological Activity: In Vitro Ornithine Transcarbamylase (OTC) Assay
-
Objective: To measure the functional activity of the disodium carbamoyl phosphate by assessing its performance as a substrate for the enzyme ornithine transcarbamylase (OTC).[5]
-
Methodology:
-
Reagents:
-
Recombinant human OTC enzyme.
-
L-Ornithine solution.
-
Disodium carbamoyl phosphate solutions from each supplier, prepared fresh at various concentrations.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Colorimetric detection reagent (e.g., a kit that measures citrulline or phosphate production).
-
-
Procedure:
-
In a 96-well plate, add the reaction buffer, L-ornithine, and a specific concentration of carbamoyl phosphate from one supplier.
-
Initiate the reaction by adding the OTC enzyme to each well.
-
Incubate the plate at 37°C for a set period (e.g., 30 minutes).
-
Stop the reaction and add the colorimetric reagent according to the manufacturer's instructions.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
-
Analysis: Perform the assay for a range of carbamoyl phosphate concentrations for each supplier to determine the Michaelis-Menten kinetics (Km and Vmax). A lower Km and a higher Vmax indicate better enzyme-substrate interaction and overall efficacy.
-
Data Presentation
Summarize all quantitative results in clear, concise tables for straightforward comparison.
Table 1: Purity and Impurity Analysis
| Supplier | Lot Number | Purity (%) by HPLC | Major Impurity 1 (%) | Major Impurity 2 (%) |
| Supplier A | Lota-001 | 98.5 | 0.8 | 0.4 |
| Supplier B | LotB-001 | 95.2 | 2.1 | 1.5 |
| Supplier C | LotC-001 | 99.1 | 0.5 | 0.2 |
Table 2: Stability Study Results (% Remaining after 4 Weeks)
| Supplier | Lot Number | Storage at -20°C | Storage at 4°C |
| Supplier A | Lota-001 | 98.0% | 85.3% |
| Supplier B | LotB-001 | 97.5% | 82.1% |
| Supplier C | LotC-001 | 98.8% | 89.5% |
Table 3: Biological Activity (OTC Enzyme Kinetics)
| Supplier | Lot Number | Km (µM) | Vmax (µmol/min/mg) |
| Supplier A | Lota-001 | 150 | 12.5 |
| Supplier B | LotB-001 | 185 | 10.8 |
| Supplier C | LotC-001 | 145 | 13.1 |
Biochemical Context: The Urea Cycle
Disodium carbamoyl phosphate is the product of the first committed step in the urea cycle, a critical pathway for detoxifying ammonia (B1221849) in the liver.[6][7] The enzyme carbamoyl phosphate synthetase I (CPS I) catalyzes its formation from ammonia and bicarbonate.[2][8] The carbamoyl phosphate then reacts with ornithine to form citrulline, a reaction catalyzed by ornithine transcarbamylase (OTC).[1]
Conclusion
By systematically applying these protocols, researchers can generate robust, quantitative data to make an informed decision when selecting a supplier for disodium carbamoyl phosphate. The ideal supplier will provide a product that demonstrates high purity, excellent stability under appropriate storage conditions, and optimal performance in relevant biological assays. This empirical approach minimizes experimental variability and enhances the reliability of research findings.
References
- 1. Carbamoyl phosphate - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ornithine transcarbamylase | Synnovis [synnovis.co.uk]
- 6. Genetic, structural and biochemical basis of carbamoyl phosphate synthetase 1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
Cross-Validation of Carbamoyl Phosphate Synthetase Activity with Alternative Substrates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) activity with its native and alternative substrates. The information presented herein is intended to support research and development efforts in fields such as enzymology, drug discovery, and metabolic engineering.
Carbamoyl phosphate synthetase is a crucial enzyme present in most living organisms, catalyzing the first committed step in the biosynthesis of pyrimidines and arginine, as well as the urea (B33335) cycle in vertebrates. The enzyme utilizes ATP to catalyze the formation of carbamoyl phosphate from either glutamine or ammonia (B1221849) and bicarbonate.[1][2] Given its central role in metabolism, understanding its substrate specificity is paramount for developing targeted therapeutics and for its application in synthetic biology.
Executive Summary of Substrate Comparisons
The following tables summarize the known activity of Carbamoyl Phosphate Synthetase with its native substrates and a selection of alternative substrates. This data has been compiled from various kinetic studies.
Table 1: Comparison of Nucleoside Triphosphate Activity
| Nucleoside Triphosphate | Relative Activity (%) | Km (mM) | Vmax (µmol/min/mg) | Source Organism |
| ATP (native) | 100 | 0.2 - 0.7 | Varies by isozyme and conditions | E. coli, Rat Liver |
| GTP | Not a substrate | - | - | General |
| CTP | Not a substrate | - | - | General |
| UTP | Not a substrate | - | - | General |
| dATP | Data not available | - | - | - |
Note: The kinetic constants for ATP can vary depending on the specific isozyme (CPS I, II, or III), the presence of allosteric effectors, and assay conditions. One study noted that altering the enzyme's specificity from ATP to GTP through site-directed mutagenesis is hindered by the architecture of the potassium-binding loop, indicating a high intrinsic specificity for ATP.[3]
Table 2: Comparison of Nitrogen Source Activity
| Nitrogen Source | Relative Activity (%) | Km (mM) | Source Organism |
| Glutamine (native) | 100 (for CPS II) | ~0.016 | Rat |
| Ammonia (native) | 100 (for CPS I) | 0.026 - 0.166 | Rat |
| Hydrazine | Data not available | - | - |
| Hydroxylamine (B1172632) | Data not available | - | - |
Note: CPS isozymes exhibit different preferences for the nitrogen source. CPS II, involved in pyrimidine (B1678525) synthesis, primarily uses glutamine. CPS I, part of the urea cycle, uses ammonia. While both can utilize the other nitrogen source to some extent, their kinetic parameters reflect their physiological roles.
Table 3: Comparison of Bicarbonate Analog Activity
| Bicarbonate Analog | Activity Status | Comments |
| Carbonyl sulfide (B99878) (COS) | Data not available | - |
| Cyanate (OCN⁻) | Data not available | - |
Note: There is a significant lack of published data on the ability of bicarbonate analogs to serve as substrates for carbamoyl phosphate synthetase.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the activity of carbamoyl phosphate synthetase.
Protocol 1: Colorimetric Assay for Carbamoyl Phosphate Synthesis (Coupled to Ornithine Transcarbamylase)
This is a widely used method that measures the production of citrulline, which is formed when carbamoyl phosphate reacts with ornithine in a reaction catalyzed by ornithine transcarbamylase (OTC). The citrulline is then quantified colorimetrically.
Materials:
-
CPS enzyme preparation
-
Ornithine Transcarbamylase (OTC)
-
Reaction Buffer: 50 mM HEPES, pH 7.6
-
Substrates: 20 mM MgCl₂, 100 mM KCl, 40 mM KHCO₃, 5 mM ATP, 10 mM Ornithine, 10 mM Glutamine (or varying concentrations of alternative substrates)
-
Color Reagent A: Diacetyl monoxime solution
-
Color Reagent B: Antipyrine in sulfuric acid
-
Citrulline standard solutions
Procedure:
-
Prepare the reaction mixture containing all components except the CPS enzyme in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the CPS enzyme.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a strong acid (e.g., perchloric acid) and centrifuging to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Add Color Reagent A and Color Reagent B to the supernatant.
-
Boil the mixture for a defined period (e.g., 15 minutes) to allow for color development.
-
Cool the tubes to room temperature.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a spectrophotometer.
-
Determine the concentration of citrulline produced by comparing the absorbance to a standard curve generated with known concentrations of citrulline.
Protocol 2: Hydroxyurea-based Colorimetric Assay
This method directly measures carbamoyl phosphate by converting it to hydroxyurea (B1673989), which can then be quantified colorimetrically.
Materials:
-
CPS enzyme preparation
-
Reaction Buffer: 50 mM Triethanolamine, pH 8.0
-
Substrates: 50 mM NH₄HCO₃, 10 mM Mg(C₂H₃O₂)₂, 5 mM ATP, 5 mM N-acetyl-L-glutamate (NAG)
-
Hydroxylamine solution (100 mM)
-
Chromogenic reagent
Procedure:
-
Set up the reaction mixture containing buffer and substrates.
-
Initiate the reaction by adding the CPS enzyme.
-
Incubate at 37°C for 10 minutes.
-
Add hydroxylamine solution to convert carbamoyl phosphate to hydroxyurea.
-
Incubate at 95°C for 10 minutes.
-
Add the chromogenic reagent and heat at 95°C for 15 minutes for color development.
-
Measure the absorbance at the appropriate wavelength.
-
Quantify the amount of hydroxyurea by comparing to a standard curve.
Visualizations
Signaling Pathway of Carbamoyl Phosphate Synthesis
Caption: Overall reaction catalyzed by Carbamoyl Phosphate Synthetase.
Experimental Workflow for CPS Activity Assay
Caption: Workflow for the colorimetric CPS activity assay.
Logical Relationship of Substrate Binding
Caption: Simplified sequential binding order of substrates to CPS.
References
- 1. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 2. Carbamoyl phosphate synthetase: a crooked path from substrates to products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct demonstration of carbamoyl phosphate formation on the C-terminal domain of carbamoyl phosphate synthetase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Quantifying Disodium Carbamoyl Phosphate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of disodium (B8443419) carbamoyl (B1232498) phosphate (B84403) in various biological samples. Carbamoyl phosphate is a key intermediate in the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis, making its accurate quantification crucial for research in metabolic disorders and drug development. This document outlines the principles, performance characteristics, and detailed protocols of commonly employed analytical techniques.
Comparison of Analytical Methods
The selection of an appropriate analytical method for quantifying disodium carbamoyl phosphate depends on factors such as the required sensitivity, the nature of the biological matrix, and the available instrumentation. The following table summarizes the key performance characteristics of three primary methods: colorimetric assay, fluorimetric assay, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Parameter | Colorimetric Assay | Fluorimetric Assay | LC-MS/MS |
| Principle | Chemical conversion of carbamoyl phosphate to hydroxyurea, followed by the formation of a colored complex. | Enzyme-coupled reaction where ATP produced from carbamoyl phosphate leads to the generation of fluorescent NADPH. | Chromatographic separation followed by mass spectrometric detection, providing high selectivity and sensitivity. |
| Limit of Detection (LOD) | Typically in the low micromolar range. | Generally offers higher sensitivity than colorimetric assays, with LODs in the sub-micromolar range. | Offers the highest sensitivity, with potential for picomolar to nanomolar detection limits. |
| Limit of Quantification (LOQ) | In the micromolar range. | In the low micromolar to high nanomolar range. | Typically in the low nanomolar range. |
| Linearity Range | Generally narrower compared to other methods. | Offers a wider linear range than colorimetric assays. | Provides the widest linear dynamic range. |
| Sample Throughput | High, suitable for screening multiple samples. | High, amenable to microplate formats. | Moderate to high, depending on the chromatographic run time. |
| Specificity | Can be susceptible to interference from other compounds in the sample matrix. | More specific than colorimetric assays due to the enzymatic reactions, but potential for interference from endogenous enzymes exists. | Highly specific due to the separation by chromatography and the unique mass-to-charge ratio of the analyte and its fragments. |
| Matrix Effect | Prone to interference from colored or turbid samples. | Can be affected by fluorescent compounds in the matrix. | Susceptible to ion suppression or enhancement from co-eluting matrix components, requiring careful validation. |
| Instrumentation | Spectrophotometer or microplate reader. | Fluorometer or fluorescent microplate reader. | Liquid chromatography system coupled to a tandem mass spectrometer. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is crucial to validate these methods in your laboratory and for your specific biological matrix.
Colorimetric Assay
This method is based on the conversion of carbamoyl phosphate to hydroxyurea, which then reacts with a chromogenic reagent to produce a colored product that can be measured spectrophotometrically.
Materials:
-
Perchloric acid (PCA), 6% (v/v)
-
Hydroxylamine (B1172632) hydrochloride solution (2 M)
-
Reagent A: 1.6% (w/v) diacetyl monoxime in 5% (v/v) acetic acid
-
Reagent B: 0.5% (w/v) thiosemicarbazide (B42300) in water
-
Color reagent: Mix 25 ml of Reagent A and 10 ml of Reagent B, and bring to 100 ml with distilled water.
-
Sulfuric acid, 20% (v/v)
-
Disodium carbamoyl phosphate standard solutions
Procedure:
-
Sample Preparation: Homogenize tissue samples or cells in 4 volumes of ice-cold 6% PCA. Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins. Neutralize the supernatant with 3 M K2CO3.
-
Reaction: To 0.5 ml of the deproteinized sample or standard, add 0.5 ml of 2 M hydroxylamine hydrochloride. Incubate at 60°C for 15 minutes.
-
Color Development: Add 2.5 ml of the color reagent and 0.5 ml of 20% sulfuric acid. Mix well and heat at 100°C for 5 minutes.
-
Measurement: Cool the samples to room temperature and measure the absorbance at 540 nm.
-
Quantification: Construct a standard curve using known concentrations of disodium carbamoyl phosphate and determine the concentration in the samples.
Fluorimetric Assay
This assay couples the conversion of carbamoyl phosphate and ADP to ATP by carbamate (B1207046) kinase to the production of NADPH, which is highly fluorescent.[1]
Materials:
-
Triethanolamine buffer (0.1 M, pH 7.6)
-
ADP solution (10 mM)
-
Glucose solution (100 mM)
-
NADP+ solution (10 mM)
-
MgCl2 solution (100 mM)
-
Carbamate kinase (from Streptococcus faecalis)
-
Hexokinase/Glucose-6-phosphate dehydrogenase (coupled enzyme solution)
-
Disodium carbamoyl phosphate standard solutions
Procedure:
-
Sample Preparation: Prepare deproteinized and neutralized sample extracts as described for the colorimetric assay.
-
Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing:
-
100 µl Triethanolamine buffer
-
10 µl ADP solution
-
10 µl Glucose solution
-
10 µl NADP+ solution
-
10 µl MgCl2 solution
-
5 µl Carbamate kinase
-
5 µl Hexokinase/G6PDH solution
-
-
Initiation of Reaction: Add 50 µl of the sample or standard to the reaction mixture.
-
Measurement: Incubate at 37°C and monitor the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm. The rate of fluorescence increase is proportional to the concentration of carbamoyl phosphate.
-
Quantification: Use a standard curve of disodium carbamoyl phosphate to calculate the concentration in the samples.
LC-MS/MS Method (A Proposed Approach)
A highly sensitive and specific method can be developed using liquid chromatography-tandem mass spectrometry. The following is a proposed starting point for method development, which will require optimization and validation.
Materials:
-
Acetonitrile (ACN), methanol (B129727) (MeOH), and water (LC-MS grade)
-
Formic acid (FA) or ammonium (B1175870) acetate (B1210297) for mobile phase modification
-
Disodium carbamoyl phosphate standard
-
Internal standard (e.g., stable isotope-labeled carbamoyl phosphate)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µl of plasma or tissue homogenate, add 150 µl of ice-cold ACN containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µl of the initial mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar analytes like carbamoyl phosphate.
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of mobile phase B, and gradually increase the percentage of mobile phase A to elute the analyte.
-
Flow Rate: 0.3 - 0.5 ml/min
-
Injection Volume: 5 - 10 µl
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is likely to be optimal for the phosphate group.
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (the deprotonated molecule [M-H]⁻) to one or more specific product ions. The exact m/z values will need to be determined by infusion of a standard solution.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of carbamoyl phosphate in the samples from the calibration curve.
-
Visualizations
Signaling Pathway and Analytical Workflow
The following diagrams illustrate the central role of carbamoyl phosphate in metabolic pathways and a general workflow for its quantification in biological samples.
References
A Comparative Analysis of Carbamoyl Phosphate Synthetase Kinetics with Ammonia and Glutamine
For researchers, scientists, and drug development professionals, understanding the nuanced kinetics of Carbamoyl (B1232498) Phosphate (B84403) Synthetase (CPS) is pivotal. This guide provides an objective comparison of the enzyme's performance with its two primary nitrogen-donating substrates: ammonia (B1221849) and glutamine. The comparative kinetic data, supported by detailed experimental protocols, offers a comprehensive resource for studies in metabolic regulation and therapeutic development.
Carbamoyl phosphate synthetase is a crucial enzyme that catalyzes the first committed step in pyrimidine (B1678525) and arginine biosynthesis, as well as the urea (B33335) cycle in ureotelic organisms.[1] The enzyme utilizes either free ammonia or glutamine as a nitrogen source for the synthesis of carbamoyl phosphate. The choice of nitrogen substrate and the resulting kinetic efficiency vary between different isoforms of the enzyme and across different species, reflecting their specific metabolic roles.
Comparative Kinetic Parameters
The kinetic efficiency of CPS with ammonia versus glutamine is best understood by comparing their Michaelis-Menten constants (Km) and catalytic turnover numbers (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while kcat represents the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km provides a measure of the enzyme's catalytic efficiency.
| Organism/Enzyme | Nitrogen Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Escherichia coli CPS | Ammonia | ~5 | - | - |
| Glutamine | - | - | - | |
| Baker's Yeast ( Saccharomyces cerevisiae) CPS | Glutamine | 0.5 | - | - |
| Rat Liver (mitochondrial) CPS I | Ammonia (purified enzyme) | 0.038 | - | - |
| Ammonia (in intact mitochondria) | 0.013 | - | - | |
| Mammalian (hamster kidney cells) CPS II | Ammonia (high ATP) | 0.166 | - | - |
| Ammonia (low ATP) | 0.026 | - | - |
Signaling Pathways and Regulatory Mechanisms
The activity of carbamoyl phosphate synthetase is tightly regulated by allosteric effectors, which can modulate the enzyme's affinity for its substrates. For instance, in E. coli, CPS is allosterically activated by ornithine and IMP, and inhibited by UMP.[6] In mammals, CPS I is activated by N-acetylglutamate, while CPS II is activated by PRPP and inhibited by UTP.[7] This intricate regulation ensures that the synthesis of carbamoyl phosphate is coordinated with the metabolic needs of the cell.
Experimental Protocols
Accurate determination of CPS kinetic parameters relies on robust and reproducible assay methods. Below are detailed protocols for two common assays used to measure CPS activity.
Coupled Spectrophotometric Assay
This continuous assay measures the rate of carbamoyl phosphate production by coupling its subsequent reaction with ornithine, catalyzed by ornithine transcarbamoylase (OTC), to produce citrulline. The disappearance of a reactant or appearance of a product in a linked reaction is monitored spectrophotometrically.
Principle: Carbamoyl Phosphate + Ornithine --(OTC)--> Citrulline + Pi
The rate of ADP formation, stoichiometric with carbamoyl phosphate synthesis, can be coupled to the oxidation of NADH using pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).
Reaction Mixture:
-
100 mM Tris-HCl buffer, pH 7.5
-
20 mM MgCl2
-
10 mM ATP
-
50 mM NaHCO3
-
Nitrogen source: 0.1-10 mM L-glutamine or 1-100 mM NH4Cl
-
10 mM L-ornithine
-
5 units/mL Ornithine Transcarbamoylase (OTC)
-
For ADP-coupled assay:
-
1 mM Phosphoenolpyruvate (PEP)
-
0.2 mM NADH
-
5 units/mL Pyruvate Kinase (PK)
-
10 units/mL Lactate Dehydrogenase (LDH)
-
-
Carbamoyl Phosphate Synthetase (enzyme sample)
Procedure:
-
Prepare the reaction mixture without the enzyme and the nitrogen source to be varied.
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the enzyme sample and the variable nitrogen substrate.
-
Monitor the decrease in absorbance at 340 nm (for the ADP-coupled assay) continuously using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Perform control experiments by omitting key components (e.g., CPS, ATP, or ornithine) to account for any background reactions.
Colorimetric Assay
This endpoint assay measures the amount of carbamoyl phosphate produced after a fixed reaction time. The carbamoyl phosphate is converted to a colored product that can be quantified.
Principle: Carbamoyl phosphate reacts with diacetylmonoxime in a hot acidic environment to form a colored chromophore.
Reaction Mixture (CPS reaction):
-
100 mM Tris-HCl buffer, pH 7.5
-
20 mM MgCl2
-
10 mM ATP
-
50 mM NaHCO3
-
Nitrogen source: 0.1-10 mM L-glutamine or 1-100 mM NH4Cl
-
Carbamoyl Phosphate Synthetase (enzyme sample)
Colorimetric Reagents:
-
Reagent A: 0.8% (w/v) Diacetylmonoxime in 5% (v/v) acetic acid
-
Reagent B: 0.2% (w/v) Thiosemicarbazide in 10% (v/v) HCl and 20% (v/v) H3PO4
-
Color Reagent: Mix Reagent A and Reagent B in a 1:3 ratio just before use.
Procedure:
-
Set up the CPS reaction mixture in multiple tubes.
-
Incubate at the desired temperature (e.g., 37°C) for a fixed time (e.g., 10-30 minutes).
-
Stop the reaction by adding a protein precipitating agent (e.g., trichloroacetic acid to a final concentration of 5%).
-
Centrifuge to pellet the precipitated protein.
-
Take an aliquot of the supernatant.
-
Add the Color Reagent to the supernatant.
-
Heat the mixture in a boiling water bath for 15 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance at 530 nm.
-
Determine the concentration of carbamoyl phosphate by comparing the absorbance to a standard curve prepared with known concentrations of carbamoyl phosphate.
This guide provides a foundational understanding of the comparative kinetics of carbamoyl phosphate synthetase with its primary nitrogen substrates. The provided data and protocols serve as a valuable resource for designing and interpreting experiments aimed at elucidating the role of this essential enzyme in cellular metabolism and disease.
References
- 1. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 2. Carbamate Transport in Carbamoyl Phosphate Synthetase: A Theoretical and Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of the regulation and reaction mechanism of the carbamyl phosphate synthetase and aspartate transcarbamylase of bakers' yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The apparent Km of ammonia for carbamoyl phosphate synthetase (ammonia) in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic mechanism of Escherichia coli carbamoyl-phosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbamoyl phosphate synthase II - Wikipedia [en.wikipedia.org]
Validating Enzyme Specificity for Disodium Carbamoyl Phosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of key enzymes that metabolize disodium (B8443419) carbamoyl (B1232498) phosphate (B84403). Understanding the substrate specificity of these enzymes is critical for researchers in drug development and metabolic studies, as it informs the design of targeted therapeutics and the interpretation of experimental results. This document presents quantitative data on enzyme kinetics, detailed experimental protocols for assessing specificity, and visual representations of relevant metabolic pathways and experimental workflows.
Executive Summary
Disodium carbamoyl phosphate is a critical metabolite in the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis. Its utilization is primarily governed by two key enzymes: Carbamoyl Phosphate Synthetase I (CPS I) and Ornithine Transcarbamylase (OTC). While CPS I is responsible for the synthesis of carbamoyl phosphate in the mitochondria, OTC catalyzes the transfer of the carbamoyl group from carbamoyl phosphate to ornithine, a key step in the urea cycle.[1][2][3][4][5] The high specificity of these enzymes for their respective substrates is essential for maintaining metabolic homeostasis. This guide explores the kinetic parameters that define this specificity and provides the methodologies to assess it.
Enzyme Specificity: A Quantitative Comparison
The specificity of an enzyme for its substrate is best described by the specificity constant (kcat/Km). A higher kcat/Km value indicates a more efficient catalytic process and a higher preference for the substrate. While disodium carbamoyl phosphate is the natural substrate, understanding how these enzymes interact with structural analogs is crucial for drug design and for elucidating their reaction mechanisms.
Table 1: Kinetic Parameters of Carbamoyl Phosphate Synthetase I (CPS I) and Ornithine Transcarbamylase (OTC) for their Natural Substrates
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source Organism |
| Carbamoyl Phosphate Synthetase I (Ammonia-dependent) | Bicarbonate | 1400 | - | - | Mammalian |
| NH3 | 26 - 166 | - | - | Mammalian | |
| Ornithine Transcarbamylase | Carbamoyl Phosphate | ~30 | - | - | E. coli |
| Ornithine | - | Varies with pH | - | E. coli |
Note: The kinetic parameters for CPS I are for its substrates in the synthesis of carbamoyl phosphate. The Km for NH3 varies with ATP concentration.[6] For OTC, the provided Km for carbamoyl phosphate is an approximate value, and the kcat for ornithine is pH-dependent.[7] A complete set of directly comparable kcat and kcat/Km values for various substrates is not consistently reported across the literature.
Experimental Protocols for Determining Enzyme Specificity
To validate the specificity of enzymes for disodium carbamoyl phosphate and its analogs, a standardized experimental approach is essential. The following protocols outline the key steps for determining the kinetic parameters (Km and kcat) and subsequently the specificity constant (kcat/Km).
General Principle
Enzyme activity is measured by monitoring the rate of product formation or substrate depletion over time. By varying the concentration of the substrate and measuring the initial reaction velocity, the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined. The turnover number (kcat) is then calculated from Vmax and the enzyme concentration.
Assay for Carbamoyl Phosphate Synthetase I (CPS I) Activity
The activity of CPS I is typically measured by a coupled enzyme assay. The carbamoyl phosphate produced is used in situ by ornithine transcarbamylase (OTC) to produce citrulline, which can be quantified colorimetrically.
Materials:
-
Purified CPS I enzyme
-
Reaction Buffer (e.g., 100 mM HEPES, pH 7.5)
-
Substrates: Disodium carbamoyl phosphate or analogs, ATP, Ammonium Chloride (or glutamine for CPS II)
-
Cofactors: MgCl₂, N-acetylglutamate (allosteric activator)
-
Coupling Enzyme: Ornithine Transcarbamylase (OTC)
-
OTC Substrate: L-Ornithine
-
Colorimetric Reagents for Citrulline Detection (e.g., diacetyl monoxime-thiosemicarbazide reagent)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, ATP, MgCl₂, N-acetylglutamate, L-ornithine, and the coupling enzyme OTC.
-
Substrate Addition: Add varying concentrations of the test substrate (disodium carbamoyl phosphate or its analog).
-
Enzyme Initiation: Initiate the reaction by adding a known concentration of purified CPS I.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Citrulline Quantification: Add the colorimetric reagents and heat to develop the color. Measure the absorbance at the appropriate wavelength (e.g., 530 nm).
-
Data Analysis: Create a standard curve using known concentrations of citrulline. Calculate the initial reaction velocities and plot them against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.
Assay for Ornithine Transcarbamylase (OTC) Activity
The activity of OTC is determined by measuring the rate of citrulline formation from ornithine and carbamoyl phosphate.
Materials:
-
Purified OTC enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Substrates: L-Ornithine, Disodium carbamoyl phosphate or analogs
-
Colorimetric Reagents for Citrulline Detection
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer and L-ornithine.
-
Substrate Addition: Add varying concentrations of the test substrate (disodium carbamoyl phosphate or its analog).
-
Enzyme Initiation: Initiate the reaction by adding a known concentration of purified OTC.
-
Incubation: Incubate at a constant temperature (e.g., 37°C) for a specific time.
-
Reaction Termination: Stop the reaction with acid.
-
Citrulline Quantification: Perform the colorimetric assay for citrulline as described for the CPS I assay.
-
Data Analysis: Determine the kinetic parameters (Km, Vmax, and kcat) as described for CPS I.
Visualizing the Context: Metabolic Pathway and Experimental Workflow
To provide a clearer understanding of the roles of these enzymes and the experimental approach to studying their specificity, the following diagrams are provided.
References
- 1. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 2. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. Urea cycle - Wikipedia [en.wikipedia.org]
- 5. Carbamoyl phosphate - Wikipedia [en.wikipedia.org]
- 6. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic properties of carbamoyl-phosphate synthase (ammonia) and ornithine carbamoyltransferase in permeabilized mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Disodium Carbamoyl Phosphate and Its Analogues in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of disodium (B8443419) carbamoyl (B1232498) phosphate (B84403) and its analogues, focusing on their performance in key enzymatic assays. The information presented is intended to assist researchers in selecting the most appropriate reagents for their specific experimental needs, with supporting data and detailed protocols to ensure reproducibility.
Introduction to Carbamoyl Phosphate and Its Biological Roles
Carbamoyl phosphate is a high-energy acyl-phosphate that serves as a critical intermediate in two fundamental metabolic pathways: the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis. In the urea cycle, which primarily occurs in the liver, carbamoyl phosphate synthetase I (CPS1) catalyzes the formation of carbamoyl phosphate from ammonia (B1221849) and bicarbonate in the mitochondria. This molecule then donates its carbamoyl group to ornithine to form citrulline, a key step in the detoxification of ammonia. In the de novo synthesis of pyrimidines, carbamoyl phosphate synthetase II (CPS2), a cytosolic enzyme, produces carbamoyl phosphate from glutamine and bicarbonate. This carbamoyl phosphate is then utilized by aspartate transcarbamoylase (ATCase) to initiate the synthesis of pyrimidine rings, which are essential components of DNA and RNA. Given its central role, the enzymes that produce and consume carbamoyl phosphate are significant targets for therapeutic intervention in various diseases, including metabolic disorders and cancer.
Performance Comparison of Carbamoyl Phosphate and Its Analogues
The selection of a suitable carbamoylating agent is crucial for the accuracy and efficiency of in vitro assays. This section compares disodium carbamoyl phosphate with its commonly used analogues in terms of their stability and activity in relevant enzymatic assays.
Stability in Aqueous Solutions
Carbamoyl phosphate is known for its inherent instability in aqueous solutions, where it can be hydrolyzed to ammonia, bicarbonate, and phosphate. This instability can impact the reliability of experimental results.
Table 1: Stability of Carbamoylating Agents in Aqueous Solution
| Compound | Condition | Half-life | Reference |
| Carbamoyl Phosphate | Water, room temperature | Hours | [1] |
| Cyanate | Aqueous solution | Days | [1] |
| Urea | Aqueous solution | Kinetically inert | [1] |
Note: Quantitative data for a direct comparison of the stability of disodium carbamoyl phosphate and its analogues under identical assay conditions is limited in the reviewed literature. The stability of carbamoyl phosphate is pH and temperature-dependent.
Activity in Enzymatic Assays
The performance of carbamoyl phosphate and its analogues can be evaluated in assays for enzymes such as Carbamoyl Phosphate Synthetase 1 (CPS1) and Aspartate Transcarbamoylase (ATCase).
Carbamoyl Phosphate Synthetase 1 (CPS1) Activation
N-carbamyl-L-glutamate (NCG) is a synthetic analogue of N-acetyl-L-glutamate (NAG), an essential allosteric activator of CPS1. While not a direct substrate analogue of carbamoyl phosphate, its impact on CPS1 activity is a critical area of study.
Table 2: Kinetic Parameters for CPS1 Activation by N-acetyl-L-glutamate (NAG) and N-carbamyl-L-glutamate (NCG)
| Activator | Enzyme | Km (app) for Activator | Vmax (% of NAG) | Reference |
| N-acetyl-L-glutamate (NAG) | Wild-type CPS1 | Not specified | 100% | [2] |
| N-carbamyl-L-glutamate (NCG) | Wild-type CPS1 | >10x higher than NAG | ~60% | [2] |
Note: The affinity of NCG for CPS1 is significantly lower than that of NAG, and it results in a lower maximal velocity of the enzyme.
Aspartate Transcarbamoylase (ATCase) Inhibition
Several compounds have been identified as inhibitors of ATCase, targeting either the active site or allosteric sites. These are not substrate analogues but are important tools for studying the pyrimidine biosynthesis pathway.
Table 3: Inhibitors of Aspartate Transcarbamoylase (ATCase)
| Inhibitor | Type of Inhibition | Target Site | Therapeutic Potential | Reference |
| PALA (N-(phosphonacetyl)-L-aspartate) | Transition-state analogue | Active site | Anticancer | [3] |
| BDA series | Allosteric | Allosteric pocket | Antimalarial, Anticancer | [4] |
| Compound 1 & 2 (from virtual screening) | Dual-targeting | Active site and a novel regulatory region | Anticancer | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the performance of disodium carbamoyl phosphate and its analogues.
In Vitro Carbamoyl Phosphate Synthetase 1 (CPS1) Activity Assay
This assay measures the production of carbamoyl phosphate by CPS1 through a colorimetric method.
Materials:
-
Purified CPS1 enzyme
-
Reaction Buffer: 50 mM Triethanolamine, pH 7.6
-
Substrates: 50 mM NH4HCO3, 10 mM Mg(C2H3O2)2, 5 mM ATP
-
Activator: 5 mM N-acetyl-L-glutamate (NAG) or N-carbamyl-L-glutamate (NCG)
-
1 mM Dithiothreitol (DTT)
-
100 mM Hydroxylamine (B1172632)
-
Chromogenic Reagent (e.g., diacetyl monoxime-thiosemicarbazide)
-
Microplate reader
Procedure:
-
Prepare the reaction mixture containing reaction buffer, substrates, activator, and DTT.
-
Add the purified CPS1 enzyme to the reaction mixture to a final concentration of 50 µg/mL in a total volume of 20 µL.
-
Incubate the reaction at 37°C for 10 minutes.
-
To convert the produced carbamoyl phosphate to hydroxyurea, add 100 mM hydroxylamine and incubate for 10 minutes at 95°C.
-
Add 80 µL of the chromogenic reagent to each reaction and heat for 15 minutes at 95°C to develop the color.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
A standard curve using known concentrations of carbamoyl phosphate should be generated to quantify the amount of product formed.
In Vitro Aspartate Transcarbamoylase (ATCase) Activity Assay
This assay determines the activity of ATCase by measuring the formation of N-carbamoyl-L-aspartate.
Materials:
-
Purified ATCase enzyme
-
Assay Buffer: 50 mM Tris-acetate, pH 8.3
-
Substrates: Disodium carbamoyl phosphate (or analogue) and L-aspartate
-
Colorimetric reagent (e.g., antipyrine (B355649) and mono-ureido-N-sulfonate)
-
Microplate reader
Procedure:
-
Prepare the assay buffer containing a saturating concentration of one substrate (e.g., 4.8 mM carbamoyl phosphate) while varying the concentration of the other substrate (L-aspartate).
-
Add the purified ATCase enzyme to initiate the reaction.
-
Incubate the reaction at 25°C for a defined period.
-
Stop the reaction and add the colorimetric reagent to quantify the amount of N-carbamoyl-L-aspartate formed.
-
Measure the absorbance at the appropriate wavelength.
-
Kinetic parameters (Km and Vmax) can be determined by fitting the data to the Michaelis-Menten equation or the Hill equation for allosteric enzymes.
Signaling Pathway and Experimental Workflow Diagrams
Urea Cycle
The following diagram illustrates the central role of carbamoyl phosphate in the urea cycle.
Caption: The Urea Cycle Pathway.
De Novo Pyrimidine Biosynthesis
This diagram shows the initial steps of the de novo pyrimidine biosynthesis pathway, where carbamoyl phosphate is a key substrate.
Caption: De Novo Pyrimidine Biosynthesis Pathway.
Experimental Workflow for Comparative Analysis
This diagram outlines a logical workflow for comparing disodium carbamoyl phosphate with its analogues.
Caption: Workflow for Comparative Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Precision medicine in rare disease: Mechanisms of disparate effects of N-carbamyl-L-glutamate on mutant CPS1 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.rug.nl [pure.rug.nl]
- 4. research.rug.nl [research.rug.nl]
- 5. New regulatory mechanism-based inhibitors of aspartate transcarbamoylase for potential anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Disodium Carbamyl Phosphate: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of disodium (B8443419) carbamyl phosphate (B84403), ensuring compliance and safety in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Assessment and Initial Evaluation
According to safety data sheets (SDS), disodium carbamyl phosphate is not classified as a hazardous substance or mixture.[1][2] However, it is crucial to handle all chemicals with care and to follow established laboratory safety protocols. The toxicological properties of this material may not have been thoroughly investigated.[2]
Key Safety Information:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses (eyeshields), gloves, and a lab coat.[1] In case of dust generation, respiratory protection may be required.
-
First Aid Measures:
Regulatory Compliance
Disposal of chemical waste is regulated by national and local authorities.[4] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and requirements in your area.[4][5] Improper disposal of chemicals can lead to legal repercussions.[6]
Disposal Procedure for Unused or Waste this compound
The recommended disposal method for this compound is to treat it as non-hazardous chemical waste. Do not mix it with other waste materials.
Step-by-Step Disposal:
-
Containerization:
-
Keep the waste chemical in its original container if possible.[7] The container must be in good condition, without leaks or cracks.[5]
-
If the original container is not available or suitable, use a new, clean, and compatible container. Ensure the container is properly sealed to prevent leaks.[6][8]
-
Never use food containers for chemical waste.[7]
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".[4][5] Do not use abbreviations.[4]
-
Include the quantity of the waste, the date of generation, and the laboratory or principal investigator's contact information.[4]
-
If your institution uses specific hazardous waste tags, complete and affix one to the container, even if the substance is not classified as hazardous, to ensure proper tracking and handling.[4]
-
-
Storage:
-
Disposal Request:
Disposal of Empty Containers
Empty containers of this compound must also be disposed of properly.
-
Decontamination:
-
Triple-rinse the empty container with a suitable solvent, such as water.[5][9]
-
Collect the rinsate (the rinse water) and manage it as chemical waste. For a non-hazardous substance like this compound, your EHS office may approve drain disposal of the dilute rinsate with copious amounts of water, but you must obtain their explicit permission first.[4][10]
-
-
Final Disposal:
Spill Management
In the event of a spill:
-
Containment: Prevent the spill from spreading and keep it away from drains.
-
Cleanup: For a solid spill, carefully sweep or scoop up the material to avoid generating dust. Place the collected material in a labeled container for disposal. Clean the affected area with water.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, following your institution's protocols.
Summary of Key Information
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 72461-86-0 | [1][2] |
| Hazard Classification | Not a hazardous substance or mixture | [1][2] |
| Primary Disposal Route | Institutional Chemical Waste Program | [4][5] |
| Container for Disposal | Original or compatible, sealed container | [5][7] |
| Labeling Requirement | Full chemical name, quantity, date, contact | [4][5] |
| Empty Container Disposal | Triple-rinse, deface label, then regular trash | [5][9] |
| Spill Cleanup | Sweep up solid, avoid dust, clean with water |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. bio.vu.nl [bio.vu.nl]
- 2. chemos.de [chemos.de]
- 3. chemicalbook.com [chemicalbook.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Disodium carbamyl phosphate
Essential Safety and Handling Guide for Disodium Carbamyl Phosphate (B84403)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Disodium Carbamyl Phosphate. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.
This compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS).[1] However, as a standard laboratory chemical, it is essential to follow good laboratory practices and take appropriate safety precautions. The toxicological properties of this material have not been thoroughly investigated.[1]
Personal Protective Equipment (PPE)
While this compound is not considered hazardous, the use of appropriate personal protective equipment is a fundamental aspect of safe laboratory practice. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification |
| Respiratory | Air-purifying respirator with particulate filter (if dusts are generated) | NIOSH (US) N95 or CEN (EU) EN 143 P1 filter is recommended.[2] In many cases, respiratory protection is not required.[1][2] |
| Eyes/Face | Safety glasses or chemical splash goggles | Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Hands | Chemical-resistant gloves | The glove material must be impermeable and resistant to the product.[1] Due to a lack of specific testing, no particular material can be recommended.[1] Always inspect gloves prior to use and use proper glove removal technique.[2] |
| Body | Laboratory coat, long pants, and closed-toe shoes | Standard laboratory attire should be worn. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure a clean and organized workspace.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment, such as spatulas, weighing paper, and containers, before handling the compound.
2. Donning PPE:
-
Put on a laboratory coat, closed-toe shoes, and long pants.
-
Don appropriate chemical-resistant gloves.
-
Wear safety glasses or chemical splash goggles.
-
If there is a risk of generating dust, a NIOSH-approved N95 or equivalent respirator should be worn.[2]
3. Handling and Experimental Use:
-
Handle the compound in a well-ventilated area.
-
Avoid the formation and inhalation of dust.[3]
-
Minimize contact with skin and eyes.[3]
-
Keep containers tightly closed when not in use.
4. Doffing PPE:
-
Remove PPE in the correct order to avoid contamination: gloves first, followed by goggles and then the lab coat.
-
Dispose of single-use PPE, such as gloves, in the appropriate waste container.
-
Wash hands thoroughly with soap and water after handling the compound and removing PPE.
Disposal Plan
Contaminated materials and waste containing this compound should be handled in accordance with institutional policies and local regulations.
-
Unused Product: For disposal of surplus and non-recyclable solutions, it is recommended to contact a licensed disposal company.[2]
-
Contaminated Packaging: Dispose of contaminated packaging as you would the unused product.[2]
-
Small Quantities: Smaller quantities may be disposable with household waste, but it is crucial to follow official regulations.[1]
Emergency Procedures
-
Eye Contact: Immediately rinse the opened eye for several minutes under running water.[1]
-
Skin Contact: While the product generally does not irritate the skin, it is good practice to wash the affected area with soap and water.[1]
-
Inhalation: If dust is inhaled, move the person to fresh air and consult a doctor if complaints arise.[1]
-
Ingestion: If symptoms persist after swallowing, consult a doctor.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
